2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
Description
Properties
IUPAC Name |
2-[(5-formyl-2-methoxyphenyl)methylsulfanyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-20-13-5-4-10(8-17)7-11(13)9-21-14-12(15(18)19)3-2-6-16-14/h2-8H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVCQFSXFVYHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679849 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
This guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid, a molecule of interest for research and development in medicinal chemistry and drug discovery. The proposed synthesis is grounded in established organic chemistry principles and is designed for reproducibility and scalability. We will delve into the strategic rationale behind the chosen pathway, detailed experimental protocols for each key step, and the underlying chemical mechanisms.
Introduction
This compound is a multifunctional molecule incorporating a nicotinic acid core, a thioether linkage, and a substituted benzaldehyde moiety. This unique combination of functional groups makes it a valuable building block or target molecule for applications such as the development of novel enzyme inhibitors, receptor ligands, or as an intermediate in the synthesis of more complex heterocyclic systems. The synthesis strategy outlined herein is based on a convergent approach, where two key precursors are synthesized independently and then coupled in a final step to yield the target compound. This approach enhances efficiency and simplifies the purification of intermediates.
PART 1: Retrosynthetic Analysis and Strategy
A retrosynthetic analysis is the cornerstone of planning an efficient chemical synthesis. The most logical disconnection point in the target molecule is the thioether bond (C-S), as its formation is reliably achieved through nucleophilic substitution.
This disconnection yields two critical precursors:
-
Precursor A (Nucleophile): 2-Mercaptonicotinic acid, which provides the nicotinic acid core and the sulfur nucleophile.
-
Precursor B (Electrophile): 5-Formyl-2-methoxybenzyl bromide, a suitable electrophile for the SN2 reaction.
The overall synthetic strategy is therefore to:
-
Synthesize 2-mercaptonicotinic acid from a commercially available starting material.
-
Synthesize 5-formyl-2-methoxybenzyl bromide through a multi-step sequence.
-
Couple these two precursors via a Williamson thioether synthesis to form the final product.
An In-depth Technical Guide to 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the novel compound 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid . Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on structurally related analogs to build a predictive profile of the title compound, offering insights into its potential as a therapeutic agent.
Introduction: A Nicotinic Acid Derivative of Interest
This compound belongs to the class of substituted nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent used to manage dyslipidemia.[1][2] It favorably modulates lipid profiles by reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[3][4] The core nicotinic acid scaffold has been a fertile ground for medicinal chemists to develop novel derivatives with potentially improved efficacy, tolerability, and diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.[5][6][7]
The title compound, this compound, is distinguished by the presence of a substituted benzylthio group at the 2-position of the pyridine ring. This structural modification is anticipated to significantly influence its physicochemical properties and biological activity compared to the parent nicotinic acid. The introduction of a formyl and a methoxy group on the benzyl moiety further adds to its chemical complexity and potential for specific biological interactions. This guide will explore the foundational chemical properties, propose a viable synthetic route, and discuss the putative biological activities and mechanisms of action based on the rich pharmacology of its structural precursors and analogs.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively available in public literature, its fundamental properties can be reliably predicted and are available from chemical suppliers.[3][5][8][9]
| Property | Value | Source |
| IUPAC Name | 2-[(5-formyl-2-methoxyphenyl)methylsulfanyl]pyridine-3-carboxylic acid | [5] |
| Molecular Formula | C₁₅H₁₃NO₄S | [8][9] |
| Molecular Weight | 303.33 g/mol | [8][9] |
| Appearance | Predicted: Solid | [9] |
| Synonyms | This compound, ST078327, etc. | [5] |
| InChI Key | BFVCQFSXFVYHBP-UHFFFAOYSA-N | [5][9] |
| Canonical SMILES | COC1=C(C=C(C=C1)C=O)CS C2=NC=CC=C2C(=O)O |
Proposed Synthesis Workflow
A plausible and efficient synthesis of this compound can be designed based on established methodologies for analogous compounds.[5][8] The proposed synthetic pathway involves a two-step process starting from commercially available 2-chloronicotinic acid.
Experimental Protocol:
Step 1: Synthesis of 2-Mercaptonicotinic acid from 2-Chloronicotinic acid
This procedure is adapted from a known method for the synthesis of 2-mercaptonicotinic acid.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloronicotinic acid (1 equivalent) and thiourea (1.2 equivalents) in water.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A pale yellow suspension should form.
-
Isolation: Adjust the pH to acidic with dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-mercaptonicotinic acid.
Step 2: Synthesis of this compound
This step involves a nucleophilic substitution reaction, a common method for forming thioethers.[10][11][12][13]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-mercaptonicotinic acid (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C to deprotonate the thiol group. Stir the mixture until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Add a solution of 5-(chloromethyl)-2-methoxybenzaldehyde (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by carefully adding water. Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Putative Biological Activity and Mechanism of Action
While no direct biological studies on this compound have been published, its structural features suggest several potential areas of pharmacological interest. The primary hypothesis is that it will retain some of the lipid-modifying properties of its parent molecule, nicotinic acid, with potential for novel activities conferred by the benzylthio substitution.
Potential as a Lipid-Modifying Agent
The nicotinic acid moiety is a potent agonist of the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and immune cells.[2] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver. This, in turn, decreases the hepatic synthesis of triglycerides and the secretion of very-low-density lipoprotein (VLDL) and LDL particles.[3][14] It is plausible that this compound acts as a GPR109A agonist, thereby exerting beneficial effects on the lipid profile.
Potential Antimicrobial and Anti-inflammatory Activities
Derivatives of 2-(benzylthio)nicotinic acid have been reported to possess antimicrobial properties.[5] Specifically, 2,5-disubstituted 1,3,4-oxadiazoles derived from 2-thiobenzyl nicotinic acid have shown activity against various bacterial and fungal strains.[15] This suggests that the core 2-(benzylthio)nicotinic acid scaffold may be a valuable pharmacophore for the development of new anti-infective agents.
Furthermore, numerous nicotinic acid derivatives have been synthesized and evaluated as anti-inflammatory agents.[6][16][17] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6] The anti-inflammatory effects of nicotinic acid itself are also linked to the activation of GPR109A on immune cells. Therefore, this compound may also exhibit anti-inflammatory properties through a similar mechanism.
Potential Vasorelaxant and Antioxidant Properties
A structurally related compound, 2-(1-adamantylthio)nicotinic acid, has demonstrated potent vasorelaxant and antioxidant activities.[15] The vasorelaxation was found to be mediated, at least in part, by endothelium-derived nitric oxide and prostacyclin. Given the structural similarity of the 2-thioether linkage to the nicotinic acid core, it is conceivable that this compound could also possess vasorelaxant and antioxidant properties, which would be beneficial in the context of cardiovascular disease.
Future Directions and Conclusion
This compound is a promising, yet underexplored, derivative of nicotinic acid. This guide has outlined its fundamental chemical properties and a robust, plausible synthetic route. Based on the well-documented pharmacology of nicotinic acid and its analogs, the title compound is hypothesized to possess a range of beneficial biological activities, including lipid-modifying, antimicrobial, anti-inflammatory, vasorelaxant, and antioxidant effects.
To validate these hypotheses, further experimental studies are imperative. Key future research should focus on:
-
Synthesis and Characterization: Execution of the proposed synthesis and full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, IR, and elemental analysis) to confirm its structure and purity.
-
Physicochemical Profiling: Experimental determination of key physicochemical properties such as solubility, melting point, and lipophilicity (logP).
-
In Vitro Pharmacological Evaluation:
-
Screening for GPR109A receptor binding and activation.
-
Assessment of its effects on lipolysis in adipocyte cell lines.
-
Evaluation of its antimicrobial activity against a panel of pathogenic bacteria and fungi.
-
Investigation of its anti-inflammatory effects in relevant cell-based assays (e.g., measurement of cytokine production in stimulated macrophages).
-
Assessment of its vasorelaxant properties in isolated blood vessel preparations.
-
Evaluation of its antioxidant capacity using standard assays.
-
-
In Vivo Studies: Should in vitro studies yield promising results, subsequent in vivo studies in appropriate animal models of dyslipidemia, inflammation, or infection would be warranted.
References
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- Al-Masoudi, N. A., Al-Soud, Y. A., & Schmidt, M. (2006). Synthesis and in vitro anti-HIV-1 and cytotoxic evaluation of some new 2-substituted-phenyl-nicotinic acid derivatives. Archiv der Pharmazie, 339(8), 403–409.
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An In-Depth Technical Guide to the Putative Mechanism of Action of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
Foreword for the Research Community
To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive exploration into the potential mechanism of action of the novel compound, 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid. While direct empirical data on this specific molecule is nascent, its structural architecture, featuring a nicotinic acid core, provides a robust foundation for hypothesis-driven investigation. This guide synthesizes the well-established pharmacology of nicotinic acid and its derivatives with a forward-looking perspective on how the unique benzylthio and formyl moieties of the subject compound may modulate its biological activity. Our objective is to provide a technical and logical framework to catalyze further research and unlock the therapeutic potential of this intriguing molecule.
Compound Profile: this compound
This compound is a synthetic organic compound characterized by a nicotinic acid (vitamin B3) backbone.[1][2] Nicotinic acid itself is a well-documented therapeutic agent, primarily used in the management of dyslipidemia.[1][3][4] The subject molecule is distinguished by the substitution at the 2-position of the pyridine ring with a thioether-linked 5-formyl-2-methoxybenzyl group. This side chain introduces several key features that are likely to influence its pharmacological profile:
-
Nicotinic Acid Core: The foundational pyridine-3-carboxylic acid structure suggests a potential interaction with known nicotinic acid receptors and enzymes.
-
Thioether Linkage: The sulfur atom in the thioether bridge may participate in interactions with biological targets, potentially through coordination with metal ions in metalloenzymes or by influencing the compound's redox potential.
-
Substituted Benzyl Group: The methoxy and formyl groups on the benzene ring can alter the compound's lipophilicity, steric profile, and electronic properties, which in turn can affect its binding affinity and specificity for various biological targets. The formyl group, being a reactive aldehyde, could potentially form Schiff bases with amine groups on proteins, leading to covalent interactions.
Established Mechanisms of Nicotinic Acid: A Foundation for Hypothesis
The extensive body of research on nicotinic acid provides a logical starting point for elucidating the mechanism of action of its derivatives. The primary and well-characterized effects of nicotinic acid are centered on lipid metabolism, mediated through several key pathways.
G Protein-Coupled Receptor (GPCR) Agonism
Nicotinic acid is a known agonist of the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A, a G protein-coupled receptor highly expressed in adipocytes and immune cells.[3][5][6]
-
In Adipocytes: Activation of HCA₂ in fat cells leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade of events suppresses the lipolysis of triglycerides, thereby reducing the release of free fatty acids into the bloodstream.[7]
-
In Immune Cells: The notorious "niacin flush," a common side effect of nicotinic acid therapy, is also mediated by HCA₂ activation in Langerhans cells of the skin.[7][8] This triggers the release of prostaglandins, such as PGD₂ and PGE₂, leading to vasodilation.[8]
Inhibition of Diacylglycerol O-Acyltransferase 2 (DGAT2)
Recent studies have revealed a direct, non-competitive inhibitory effect of nicotinic acid on hepatic diacylglycerol O-acyltransferase 2 (DGAT2).[1][7][8] This enzyme is crucial for the final step in triglyceride synthesis in the liver. By inhibiting DGAT2, nicotinic acid reduces the hepatic synthesis of triglycerides, leading to a decrease in the assembly and secretion of very-low-density lipoprotein (VLDL) particles.[8][9]
Modulation of HDL Metabolism
Nicotinic acid is unique in its ability to significantly raise high-density lipoprotein (HDL) cholesterol levels.[3] While the exact mechanism is still under investigation, it is believed to involve the inhibition of apolipoprotein A1 (the major protein component of HDL) breakdown.[1] This leads to an increased half-life of HDL particles and enhanced reverse cholesterol transport.
Cellular NAD+ Homeostasis
As a precursor to nicotinamide adenine dinucleotide (NAD+), nicotinic acid plays a vital role in cellular redox reactions and energy metabolism.[10][11] NAD+ is a critical coenzyme for numerous dehydrogenases and a substrate for enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes, including DNA repair, gene expression, and apoptosis.[12][13]
Putative Mechanisms of Action for this compound
Based on its structural attributes, we can postulate several potential mechanisms of action for this compound, which may either overlap with or diverge from those of nicotinic acid.
Modulated HCA₂ Receptor Affinity and Signaling
The bulky and electronically distinct benzylthio side chain could significantly alter the compound's affinity and efficacy at the HCA₂ receptor compared to nicotinic acid. It is plausible that this derivative could act as a biased agonist, selectively activating certain downstream signaling pathways over others. This could potentially lead to a therapeutic profile with reduced flushing side effects.
Novel Enzyme Inhibition Profile
The thioether and formyl moieties introduce the possibility of interactions with a broader range of enzymes.
-
Potential for Thiol-Reactive Enzyme Inhibition: The thioether could interact with enzymes that have a high affinity for sulfur-containing compounds. Some thiol-containing compounds are known to inhibit enzymes through disulfide exchange with cysteine residues.[14]
-
Aldehyde-Mediated Interactions: The formyl group is a reactive electrophile that could form covalent adducts with nucleophilic residues (e.g., lysine) on target proteins, potentially leading to irreversible inhibition.
Antioxidant and Anti-inflammatory Properties
The methoxy-substituted benzene ring is a structural motif found in many antioxidant compounds. It is conceivable that this compound could possess direct radical scavenging activity. Furthermore, by modulating NAD+ levels, it could influence the activity of sirtuins, which are known to have anti-inflammatory effects.[12]
Antimicrobial or Cytotoxic Activity
Derivatives of nicotinic acid have been investigated for their antimicrobial and cytotoxic properties.[15] The unique structural features of this compound may confer activity against various pathogens or cancer cell lines. For instance, some nitro-containing thio-compounds have shown cytotoxic effects by inducing oxidative stress.[16]
Proposed Experimental Workflow for Mechanistic Elucidation
A systematic and multi-faceted experimental approach is required to definitively characterize the mechanism of action of this compound.
In Vitro Target Validation
Objective: To determine the direct molecular targets of the compound.
Methodologies:
-
Receptor Binding Assays:
-
Protocol: Competitive radioligand binding assays using cell membranes expressing human HCA₂ receptor.
-
Rationale: To quantify the binding affinity (Ki) of the compound for the HCA₂ receptor.
-
-
Enzyme Inhibition Assays:
-
Protocol: In vitro enzymatic assays for DGAT2, and a panel of other relevant enzymes (e.g., proteases, kinases).
-
Rationale: To determine the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Protocol: Treat intact cells with the compound, followed by heat denaturation and quantification of soluble proteins.
-
Rationale: To identify protein targets that are stabilized by compound binding in a cellular context.
-
Cellular Pathway Analysis
Objective: To understand the downstream cellular effects of compound treatment.
Methodologies:
-
cAMP Measurement:
-
Protocol: Treat HCA₂-expressing cells with the compound and measure intracellular cAMP levels using an ELISA-based assay.
-
Rationale: To assess the functional consequence of HCA₂ receptor binding (agonism vs. antagonism).
-
-
Lipolysis Assay:
-
Protocol: Treat primary adipocytes with the compound and measure the release of glycerol or free fatty acids.
-
Rationale: To determine the effect on adipocyte lipolysis.
-
-
NAD+ Quantification:
-
Protocol: Treat cells with the compound and measure intracellular NAD+ levels using a colorimetric or fluorometric assay kit.
-
Rationale: To evaluate the impact on cellular NAD+ homeostasis.
-
-
Western Blot Analysis:
-
Protocol: Treat cells and probe for key signaling proteins (e.g., phosphorylated ERK, Akt, levels of sirtuins).
-
Rationale: To map the signaling pathways modulated by the compound.
-
Phenotypic Screening
Objective: To assess the broader biological activities of the compound.
Methodologies:
-
Antiproliferative Assays:
-
Protocol: Treat a panel of cancer cell lines with the compound and measure cell viability using an MTT or similar assay.
-
Rationale: To screen for potential anticancer activity.
-
-
Antimicrobial Susceptibility Testing:
-
Protocol: Determine the minimum inhibitory concentration (MIC) against a panel of bacterial and fungal strains.
-
Rationale: To screen for potential antimicrobial activity.
-
Visualizing the Pathways
To aid in the conceptualization of the proposed mechanisms, the following diagrams illustrate the known nicotinic acid signaling pathways and a proposed experimental workflow.
Caption: Known signaling pathways of nicotinic acid.
Caption: Proposed experimental workflow for mechanistic elucidation.
Concluding Remarks
The exploration of novel chemical entities is the lifeblood of drug discovery. This compound stands as a promising candidate for further investigation, with a structural design that hints at a multifaceted mechanism of action. By leveraging the established pharmacology of its nicotinic acid core and systematically probing the influence of its unique side chain, the scientific community is well-positioned to uncover its therapeutic potential. This guide is intended to serve as a foundational resource to inspire and direct these future research endeavors.
References
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Boden, W. E. (2008). Nicotinic acid: pharmacological effects and mechanisms of action . PubMed, 18375237. [Link]
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Krasowska, A., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity . Chemistry & Biodiversity, e202500264. [Link]
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Lee, Y. S., et al. (2012). Nicotinic Acid Hydroxamate Downregulated the Melanin Synthesis and Tyrosinase Activity Through Activating the MEK/ERK and AKT/GSK3β Signaling Pathways . Journal of Agricultural and Food Chemistry, 60(19), 4859-4864. [Link]
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Jian, Y., et al. (2023). 2-((3,5-Dinitrobenzyl)thio)quinazolinones: potent antimycobacterial agents activated by deazaflavin (F420)-dependent nitroreductase (Ddn) . European Journal of Medicinal Chemistry, 258, 115598. [Link]
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An In-Depth Technical Guide on the Predicted Biological Activity of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid as a Putative Aldo-Keto Reductase 1C (AKR1C) Inhibitor
Executive Summary
This technical guide provides a comprehensive analysis of the potential biological activity of the novel chemical entity, 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid. In the absence of direct published experimental data for this specific molecule[1], this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to posit a primary mechanism of action. Based on a detailed analysis of its core structural motifs—namely the nicotinic acid scaffold and a substituted aromatic ring—we hypothesize that this compound functions as an inhibitor of the aldo-keto reductase 1C (AKR1C) enzyme subfamily.
The AKR1C enzymes, particularly AKR1C1, AKR1C2, and AKR1C3, are critical regulators of steroid hormones and prostaglandins and are implicated in the pathophysiology of hormone-dependent cancers and chemotherapy resistance.[2][3][4][5] This guide will deconstruct the rationale for this hypothesis, explore the therapeutic significance of AKR1C inhibition, and present a rigorous, field-proven experimental workflow for the empirical validation of this compound's biological activity. The protocols and insights provided herein are designed to equip researchers and drug development professionals with the necessary framework to investigate this promising molecule.
Molecular Deconstruction and Pharmacophore Analysis
The structure of this compound presents several key features that inform its predicted biological activity. A rational analysis begins with its deconstruction into constituent pharmacophores.
-
Nicotinic Acid Core: As a derivative of vitamin B3, the nicotinic acid (pyridine-3-carboxylic acid) scaffold is a well-established pharmacophore.[6][7] While it plays a role in cellular metabolism as a precursor to NAD/NADP and can modulate lipid levels through receptors like GPR109A, its most critical feature in this context is the carboxylic acid group.[8][9][10] This acidic moiety is a common feature in many enzyme inhibitors, often serving as a crucial anchoring point within an enzyme's active site through ionic interactions or hydrogen bonding.
-
Substituted Benzyl Moiety: The 2-methoxy-5-formylbenzyl group provides a larger, moderately lipophilic component. In enzyme inhibitors, such aromatic structures frequently occupy hydrophobic pockets within the active site. The specific substitutions (methoxy and formyl) offer potential hydrogen bond donor/acceptor sites, which can fine-tune binding affinity and contribute to selectivity across enzyme isoforms.
-
Thioether Linker: The thioether linkage provides a flexible connection between the nicotinic acid core and the benzyl ring, allowing the two key pharmacophores to adopt an optimal orientation for binding within a target active site.
The Aldo-Keto Reductase 1C (AKR1C) Subfamily: A High-Probability Target
The AKR superfamily consists of NADPH-dependent oxidoreductases that metabolize a wide array of substrates.[4] The AKR1C subfamily, comprising AKR1C1, AKR1C2, AKR1C3, and AKR1C4, is particularly significant in human pathophysiology due to its role in steroid hormone metabolism.[5][11]
-
AKR1C1 (20α-hydroxysteroid dehydrogenase): Primarily responsible for inactivating progesterone by converting it to 20α-hydroxyprogesterone.[11][12] Inhibitors of AKR1C1 are pursued for conditions where maintaining progesterone levels is beneficial, such as preventing premature birth or treating endometriosis.[11]
-
AKR1C2 (3α-hydroxysteroid dehydrogenase type 3): Inactivates the potent androgen 5α-dihydrotestosterone (DHT).
-
AKR1C3 (17β-hydroxysteroid dehydrogenase type 5): This isoform is a major therapeutic target. It catalyzes the synthesis of potent androgens (testosterone from androstenedione) and estrogens (estradiol from estrone).[11] Its overexpression is a key driver in castration-resistant prostate cancer and estrogen-dependent breast cancer.[2][3] Furthermore, AKR1C3 is implicated in resistance to chemotherapy agents like doxorubicin.[2]
Given their role in promoting cancer progression, the development of selective AKR1C inhibitors is an area of intense research.[2][4]
Rationale for Predicted AKR1C Inhibition
The prediction that this compound inhibits AKR1C enzymes is based on strong structural precedent. Many potent and well-characterized AKR1C inhibitors are acidic, non-steroidal molecules, often featuring a carboxylic acid group linked to one or more aromatic rings.[13][14] This includes large classes of inhibitors like salicylic acid derivatives and N-phenylanthranilic acids.[13]
The target molecule fits this template perfectly. The nicotinic acid's carboxylate group can mimic the interactions of these known inhibitors, forming a salt bridge or hydrogen bonds with conserved residues in the active site. The substituted benzyl ring is well-suited to occupy the hydrophobic substrate-binding pocket. Selectivity among the AKR1C isoforms, which share high sequence identity, is often dictated by interactions with non-conserved residues within this pocket, such as Leu54 in AKR1C1 versus Val54 in AKR1C2.[2] The methoxy and formyl groups on our target molecule could exploit such subtle differences to achieve preferential inhibition of one isoform.
The following diagram illustrates the central role of AKR1C3 in androgen synthesis within prostate cancer cells and the hypothesized point of intervention for our target compound.
Proposed Experimental Validation Workflow
To empirically test our hypothesis, a systematic, multi-stage validation process is required. This workflow ensures that data is generated in a logical sequence, from basic biochemical interaction to cellular effects.
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An In-Depth Technical Guide on the Potential Therapeutic Targets of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound, 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid. By dissecting its structural motifs—a nicotinic acid backbone, a vanillin-derived moiety, and a benzylthio linker—we postulate and explore scientifically-grounded hypotheses for its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to target identification and validation. We present detailed experimental protocols, from in silico screening to robust cell-based assays, to systematically investigate this compound's therapeutic potential. The primary hypothesized targets include Aldehyde Dehydrogenase (ALDH) isoforms, given the reactive aldehyde, and the nicotinic acid receptor GPR109A, due to the pyridine-3-carboxylic acid core. This guide serves as a foundational roadmap for the preclinical evaluation of this promising chemical entity.
Introduction and Structural Rationale
The compound this compound, hereafter referred to as "Compound X," is a novel chemical entity with a unique combination of pharmacophores that suggest a rich potential for biological activity. While Compound X itself is not extensively documented in public literature[1], a rational drug discovery approach necessitates a thorough examination of its constituent parts to predict its behavior and identify high-probability therapeutic targets.
Compound X possesses three key structural features:
-
Nicotinic Acid Core: Also known as niacin or Vitamin B3, this pyridine-3-carboxylic acid is a well-established therapeutic agent.[2][3] It is a precursor to essential coenzymes like NAD and NADP, which are central to cellular metabolism and redox reactions.[3][4] Pharmacological doses of nicotinic acid are known to modulate lipid profiles, primarily through the activation of the G-protein coupled receptor GPR109A.[][6]
-
Vanillin-Derived Moiety (5-Formyl-2-methoxybenzyl): This component contains a reactive aldehyde group attached to a methoxy-substituted benzene ring, a structure reminiscent of vanillin (4-hydroxy-3-methoxybenzaldehyde). Vanillin and its derivatives exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[7][8][9][10] The aldehyde functional group is a critical "warhead" that can interact with various biological targets, notably enzymes involved in aldehyde metabolism.
-
Benzylthio Linker: This thioether group connects the nicotinic acid core to the benzyl ring. Benzylthio moieties are incorporated into various pharmacologically active compounds, contributing to their overall efficacy and target engagement, with applications seen in antifungal and anticancer agents.[11][12][13][14]
This unique combination of a known signaling molecule (nicotinic acid), a reactive chemical group (aldehyde), and a versatile linker (benzylthio) forms the basis of our target exploration strategy.
Primary Hypothesis: Inhibition of Aldehyde Dehydrogenase (ALDH)
The most compelling structural alert within Compound X is the formyl group on the benzyl ring. This feature strongly suggests a potential interaction with the Aldehyde Dehydrogenase (ALDH) superfamily of enzymes.[15][16]
2.1. The Role of ALDH in Disease
The human ALDH superfamily comprises 19 enzymes that are critical for detoxifying both endogenous and exogenous aldehydes.[15][16] These enzymes convert aldehydes to their corresponding carboxylic acids.[17] Overexpression of certain ALDH isoforms, particularly ALDH1A1 and ALDH1A3, is strongly associated with cancer stem cell survival, tumor progression, and resistance to chemotherapy.[17][18] Therefore, ALDH inhibitors are being actively pursued as novel therapeutic agents to overcome cancer relapse and treatment resistance.[15][16][18] For example, inhibiting ALDH can sensitize cancer cells to existing chemotherapeutic drugs.[19]
2.2. Proposed Mechanism of Action
We hypothesize that Compound X acts as an inhibitor of one or more ALDH isozymes. The aldehyde group could act as a substrate mimic, allowing the compound to enter and bind to the catalytic pocket of the enzyme. The overall structure would then dictate the binding affinity and specificity, potentially leading to competitive or irreversible inhibition.
}
Hypothesized ALDH inhibition by Compound X.
2.3. Experimental Validation Workflow
A tiered approach is recommended to validate this hypothesis, starting with broad screening and moving towards specific isozyme characterization.
}
Workflow for validating ALDH inhibition.
2.3.1. Protocol: In Vitro ALDH Enzymatic Assay
This initial screen determines if Compound X inhibits general ALDH activity using a commercially available kit.
-
Objective: To measure the dose-dependent inhibition of a broad-spectrum ALDH enzyme by Compound X.
-
Materials: Recombinant human ALDH enzyme, NAD⁺, aldehyde substrate (e.g., propionaldehyde), assay buffer, 96-well plate, plate reader.
-
Procedure:
-
Prepare a serial dilution of Compound X (e.g., from 100 µM to 1 nM) in the assay buffer.
-
In a 96-well plate, add the ALDH enzyme to each well.
-
Add the diluted Compound X or vehicle control to the appropriate wells. Incubate for 15 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding a mixture of the aldehyde substrate and NAD⁺.
-
Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of Compound X relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of Compound X to determine the IC₅₀ value.
-
| Parameter | Description |
| Enzyme Source | Recombinant Human ALDH (mixed isozymes) |
| Substrate | Propionaldehyde |
| Cofactor | NAD⁺ |
| Detection | NADH Absorbance at 340 nm |
| Compound X Conc. | 1 nM - 100 µM |
| Primary Endpoint | IC₅₀ Value |
Secondary Hypothesis: Modulation of Nicotinic Acid Receptor GPR109A
The nicotinic acid scaffold of Compound X provides a strong rationale for investigating its potential interaction with the G protein-coupled receptor GPR109A (also known as HCA2).[]
3.1. The Role of GPR109A in Disease
GPR109A is the primary receptor through which niacin exerts its beneficial effects on lipid metabolism.[6] It is highly expressed in adipocytes and immune cells.[] Activation of GPR109A on adipocytes leads to the inhibition of adenylate cyclase, a decrease in cAMP levels, and subsequent reduction in lipolysis, which lowers circulating free fatty acids and triglycerides.[20] Beyond dyslipidemia, GPR109A activation has shown promise in regulating neuroinflammation and has been explored for applications in neurological diseases.[21] Agonists of GPR109A are therefore of significant therapeutic interest.[22][23]
3.2. Proposed Mechanism of Action
We hypothesize that Compound X may act as an agonist or antagonist at the GPR109A receptor. The nicotinic acid moiety is essential for binding, while the larger benzylthio group will influence the compound's affinity, efficacy, and potential for biased agonism.
}
Hypothesized GPR109A agonist signaling pathway.
3.3. Experimental Validation Workflow
3.3.1. Protocol: cAMP-Glo™ Assay
This assay measures changes in intracellular cAMP levels in cells expressing GPR109A, providing a direct functional readout of receptor activation or inhibition.
-
Objective: To determine if Compound X can modulate GPR109A-mediated inhibition of cAMP production.
-
Materials: CHO-K1 or HEK293 cells stably expressing human GPR109A, cell culture medium, forskolin (an adenylyl cyclase activator), cAMP-Glo™ Assay kit (Promega), white opaque 96-well plates.
-
Procedure:
-
Seed the GPR109A-expressing cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of Compound X.
-
Treat the cells with the diluted Compound X or vehicle control for 15 minutes.
-
Stimulate the cells with forskolin to induce cAMP production. This step is performed in the presence of Compound X.
-
Lyse the cells and detect the amount of cAMP produced using the cAMP-Glo™ Assay reagents according to the manufacturer's protocol. The assay generates a luminescent signal that is inversely proportional to the cAMP concentration.
-
Calculate the dose-dependent effect of Compound X on forskolin-stimulated cAMP levels. A decrease in signal indicates GPR109A agonism.
-
Plot the luminescence against the log concentration of Compound X to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
| Parameter | Description |
| Cell Line | HEK293-hGPR109A |
| Stimulant | Forskolin |
| Detection | Luminescence (cAMP-Glo™) |
| Compound X Conc. | 1 nM - 100 µM |
| Primary Endpoint | EC₅₀ or IC₅₀ Value |
Conclusion and Future Directions
This guide outlines a rational, hypothesis-driven approach to elucidating the therapeutic targets of this compound. The structural features of Compound X point to two high-probability target classes: the Aldehyde Dehydrogenase enzyme family and the nicotinic acid receptor GPR109A. The detailed experimental workflows provide a clear path for validating these hypotheses.
Positive results from these initial screens should be followed by more advanced studies, including:
-
Mechanism of Inhibition/Activation Studies: To determine if the compound is a competitive, non-competitive, or irreversible inhibitor (for ALDH) or a full, partial, or biased agonist (for GPR109A).
-
In Vivo Efficacy Studies: To test the compound in relevant animal models of cancer or dyslipidemia, depending on the validated target.
-
ADME/Tox Profiling: To assess the compound's pharmacokinetic properties and safety profile.
By systematically pursuing these lines of investigation, the full therapeutic potential of this novel compound can be thoroughly explored.
References
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Perez-Miller, S., & Younus, H. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews. Available at: [Link]
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An In-Depth Technical Guide to the Preformulation Characterization of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid: A Roadmap for Solubility and Stability Profiling
Abstract: The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive framework for the systematic investigation of a promising research compound, 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid (designated as FMBN-acid). As no public data exists for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the critical solubility and stability studies required to assess its potential and guide formulation strategies. The protocols described herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and best practices in pharmaceutical sciences, ensuring a scientifically rigorous and self-validating approach to characterization.
Introduction: The Criticality of Early-Stage Physicochemical Profiling
The compound this compound (FMBN-acid) presents a unique structure, combining a nicotinic acid core, known for its pharmacological activities, with a substituted benzylthio moiety. The presence of a carboxylic acid, a thioether linkage, an aldehyde (formyl) group, and a methoxy group suggests a complex interplay of properties that will govern its behavior as a potential therapeutic agent. Poor solubility can severely limit bioavailability, while instability can compromise safety and efficacy.[1][2] Therefore, a comprehensive analysis of its solid-state properties, solubility, and stability is not merely a data-gathering exercise; it is a foundational pillar of risk mitigation in the drug development process.
This guide details the logical progression of studies, starting from the fundamental characterization of the solid drug substance and moving through aqueous solubility determination to a full assessment of its stability under stress and long-term storage conditions.
Foundational Characterization: The Solid State
Expertise & Experience: Before any solution-based studies are initiated, understanding the solid form of the Active Pharmaceutical Ingredient (API) is paramount.[3] The same chemical entity can exist in different crystalline forms (polymorphs) or as an amorphous solid, each possessing unique solubility, stability, and handling properties.[1][2] Identifying and controlling the solid form ensures that all subsequent experiments are performed on a consistent and well-characterized material, preventing irreproducible results that could derail a development program.
Key Solid-State Characterization Techniques
A panel of techniques is employed to build a complete picture of the FMBN-acid solid form.
| Technique | Purpose | Typical Data Output |
| X-Ray Powder Diffraction (XRPD) | To determine the degree of crystallinity and identify the specific crystalline form (polymorph).[1] | A unique diffraction pattern (diffractogram) for a given crystal lattice. |
| Differential Scanning Calorimetry (DSC) | To measure thermal events, such as melting point, glass transitions, and phase changes, providing information on purity and polymorphism.[1] | A thermogram showing heat flow as a function of temperature. |
| Thermogravimetric Analysis (TGA) | To measure changes in mass as a function of temperature, identifying the presence of solvates or hydrates and determining thermal decomposition temperature. | A thermogram showing weight loss as a function of temperature. |
| Optical Microscopy | To visually assess particle morphology, size, and habit, which can influence dissolution and flow properties. | Images of the crystalline material. |
Solubility Characterization: Predicting Bioavailability
Solubility is a critical determinant of a drug's absorption and bioavailability. For FMBN-acid, the presence of the ionizable nicotinic acid group suggests pH-dependent solubility, while the bulky, relatively non-polar benzylthio group may limit its intrinsic aqueous solubility. We must investigate both kinetic and thermodynamic solubility to get a full picture.
Rationale for Differentiated Solubility Assays
-
Kinetic Solubility: This is a high-throughput screening method often used in early discovery. It measures the solubility of a compound precipitating from a stock solution (typically DMSO) into an aqueous buffer.[4][5] It provides a rapid assessment but can sometimes overestimate the true equilibrium solubility.
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[6][7] It is determined by allowing excess solid to equilibrate with the solvent over an extended period (the shake-flask method) and is crucial for preformulation development.[4][6]
Experimental Protocol: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of FMBN-acid across a physiologically relevant pH range.
-
Preparation: Prepare a series of buffers (e.g., 0.1 M HCl for pH 1.2; phosphate buffers for pH 4.5, 6.8, and 7.4).
-
Addition of Compound: Add an excess amount of solid FMBN-acid (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of each buffer in separate glass vials. The excess solid ensures that equilibrium is reached at saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours). The equilibration time should be established by sampling at various time points (e.g., 4, 8, 24, 48 hours) in a preliminary experiment to ensure the concentration has reached a plateau.[6]
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any particulate matter.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved FMBN-acid using a validated analytical method, typically a Stability-Indicating High-Performance Liquid Chromatography (HPLC) method (see Section 4.1).
-
Data Presentation: The results are presented as solubility (in µg/mL or µM) as a function of pH.
| pH | Temperature (°C) | Equilibration Time (h) | Solubility (µg/mL) |
| 1.2 | 37 | 48 | [Data] |
| 4.5 | 37 | 48 | [Data] |
| 6.8 | 37 | 48 | [Data] |
| 7.4 | 37 | 48 | [Data] |
Stability Profiling and Degradation Pathway Elucidation
Stability testing is mandated by regulatory agencies to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[8][9][10][11] The strategy involves developing a stability-indicating analytical method and then subjecting the compound to forced degradation and formal stability studies.
Development of a Stability-Indicating Analytical Method (SIAM)
Trustworthiness: A SIAM is a validated quantitative analytical procedure that can accurately measure the decrease in the amount of the active ingredient due to degradation. The core principle of a trustworthy SIAM is specificity: the ability to separate, detect, and quantify the intact API in the presence of its potential degradation products and process impurities.[12][13][14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12][15]
The development and validation of this method must be performed according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[16][17][18][19]
Forced Degradation (Stress Testing)
Expertise & Experience: Forced degradation studies are the cornerstone of developing a robust SIAM and understanding the intrinsic stability of a molecule.[20][21] By subjecting FMBN-acid to conditions more severe than those in formal stability studies, we can rapidly identify likely degradation products and pathways.[13][20] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary or tertiary products that may not be relevant under normal storage conditions.[22][23]
The molecular structure of FMBN-acid suggests susceptibility to:
-
Hydrolysis: of the thioether linkage or potentially the formyl group.
-
Oxidation: of the thioether to a sulfoxide or sulfone, and the formyl group to a carboxylic acid.
-
Photodegradation: due to the presence of chromophores.
-
Sample Preparation: Prepare solutions of FMBN-acid (e.g., 1 mg/mL) in a suitable solvent system. For solid-state studies, use the pure API powder.
-
Stress Conditions: Expose the samples to the following conditions in parallel with control samples (protected from stress):
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Solid API and solution at 80°C.
-
Photostability: Solid API and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[24][25][26][27] A dark control is stored alongside to differentiate between thermal and photolytic degradation.
-
-
Time Points: Sample at appropriate intervals (e.g., 2, 8, 24, 48 hours) until the target degradation (5-20%) is achieved.
-
Analysis: Analyze the stressed samples using the developed HPLC method. A diode-array detector (DAD) is crucial for assessing peak purity and detecting the emergence of new chromophores.
| Stress Condition | Parameters | Duration (h) | % Degradation of API | No. of Degradants Observed | Observations (e.g., color change) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 48 | [Data] | [Data] | [Data] |
| Base Hydrolysis | 0.1 M NaOH, RT | 24 | [Data] | [Data] | [Data] |
| Oxidation | 3% H₂O₂, RT | 8 | [Data] | [Data] | [Data] |
| Thermal (Solid) | 80°C | 72 | [Data] | [Data] | [Data] |
| Thermal (Solution) | 80°C | 48 | [Data] | [Data] | [Data] |
| Photolytic (Solid) | ICH Q1B | - | [Data] | [Data] | [Data] |
| Photolytic (Solution) | ICH Q1B | - | [Data] | [Data] | [Data] |
Formal (ICH) Stability Studies
Once the intrinsic stability is understood, formal stability studies are conducted to propose a retest period for the drug substance. These studies are performed on multiple batches under controlled storage conditions as defined by ICH Q1A(R2) guidelines.[8][9][10][11]
| Study | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
Intermediate studies are performed if a significant change occurs during the accelerated study.
At each time point, samples are tested for appearance, assay, and purity (degradation products) using the validated SIAM.
Visualization of Workflows
Diagram: Overall Preformulation Workflow
Caption: A logical workflow for the comprehensive preformulation characterization of FMBN-acid.
Diagram: Forced Degradation Decision Pathway
Caption: Decision-making process for a single stress condition in forced degradation studies.
Conclusion and Forward Look
This technical guide presents a robust, industry-standard framework for the essential solubility and stability characterization of this compound. By systematically executing the protocols detailed within—from solid-state analysis to forced degradation and formal stability trials—research organizations can build a comprehensive data package. This package is indispensable for making informed decisions regarding the compound's progression, identifying potential liabilities early, and developing a safe, stable, and effective formulation. The successful completion of this study plan will provide the foundational knowledge required to advance FMBN-acid to the next stage of pharmaceutical development.
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Solitek Pharma. (2024, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from [Link]
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
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AlfatestLab. (n.d.). API: solid state robust characterization is key to cut costs and time! Retrieved from [Link]
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YouTube. (2024, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]
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International Council for Harmonisation. (2000, November 8). Q1A(R2) Guideline. Retrieved from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Baumann, M. J., & Wanner, S. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934–2940. [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Pharmaceutical Outsourcing. (n.d.). Method Development & Validation (Stability-Indicating). Retrieved from [Link]
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Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from [Link]
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ResolveMass. (2024, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
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"2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid" starting material for synthesis
An In-Depth Technical Guide to the Synthesis of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
Introduction: A Key Intermediate in Modern Drug Discovery
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a nicotinic acid core, a thioether linkage, and a substituted benzyl group with reactive formyl and methoxy moieties, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. Specifically, this structure is related to intermediates used in the development of reversible proton pump inhibitors (PPIs), a class of drugs targeting acid-related gastrointestinal disorders[1][2][3].
This guide provides a detailed, technically-grounded overview of a robust synthetic pathway to this target molecule. As a senior application scientist, the focus is not merely on the steps but on the underlying chemical principles, the rationale for procedural choices, and the validation of each stage. The synthesis is approached via a convergent strategy, where two key fragments are prepared independently before being coupled in the final step. This approach is often favored in complex syntheses for its efficiency and ability to maximize overall yield.
Retrosynthetic Analysis: A Convergent Synthetic Strategy
A retrosynthetic analysis of the target molecule reveals a logical disconnection at the thioether bond. This bond can be formed via a nucleophilic substitution reaction, specifically an S-alkylation. This points to two primary starting materials: a nucleophilic thiol, 2-mercaptonicotinic acid , and an electrophilic benzyl species, 5-formyl-2-methoxybenzyl halide .
Caption: Synthetic workflow for the benzyl bromide intermediate.
Step 2.1: Formylation of Methyl 2-methoxybenzoate
The introduction of a formyl group onto the aromatic ring is achieved via an electrophilic aromatic substitution. A patent describes a high-yielding method using urotropine (hexamine) and methanesulfonic acid, which serves as both a reagent source and a solvent.[4]
Protocol:
-
Reaction Setup: In a flask cooled to 0-10 °C, add methyl 2-methoxybenzoate (16.6 g, 100 mmol) to methanesulfonic acid (60 mL).
-
Reagent Addition: Slowly add urotropine (25.2 g, 180 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After addition is complete, heat the mixture to 80-90 °C and maintain for 16 hours.
-
Workup: Cool the reaction to room temperature and pour it slowly into 500 mL of ice-water. Adjust the pH to 6-7 with a concentrated sodium hydroxide solution.
-
Isolation: Filter the resulting precipitate, wash with water, and dry to yield methyl 5-formyl-2-methoxybenzoate.[4]
Step 2.2: Reduction to (5-Formyl-2-methoxyphenyl)methanol
The ester group must be selectively reduced to a primary alcohol without affecting the aldehyde. This can be achieved with careful control of reducing agents. While strong agents like LiAlH₄ could work at low temperatures, a milder reagent like sodium borohydride in the presence of a Lewis acid or diisobutylaluminium hydride (DIBAL-H) provides better selectivity.
Protocol:
-
Reaction Setup: Dissolve methyl 5-formyl-2-methoxybenzoate (19.4 g, 100 mmol) in anhydrous THF (200 mL) under a nitrogen atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Reduction: Add DIBAL-H (1.0 M solution in hexanes, 220 mL, 220 mmol) dropwise over 1 hour, maintaining the temperature at -78 °C.
-
Quenching: After stirring for 2 hours, slowly quench the reaction by adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Extraction: Allow the mixture to warm to room temperature and stir until two clear layers form. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzyl alcohol.
Step 2.3: Bromination to 5-Formyl-2-methoxybenzyl Bromide
The final step is the conversion of the primary alcohol to the corresponding benzyl bromide. This is a standard transformation, often accomplished using phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (the Appel reaction).[5]
Protocol (using PBr₃):
-
Reaction Setup: Dissolve (5-Formyl-2-methoxyphenyl)methanol (16.6 g, 100 mmol) in anhydrous diethyl ether (250 mL) under a nitrogen atmosphere and cool to 0 °C.
-
Bromination: Add phosphorus tribromide (3.8 mL, 40 mmol) dropwise. A white precipitate of H₃PO₃ may form.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Workup: Carefully pour the reaction mixture over ice. Separate the organic layer, and wash it sequentially with cold water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final benzyl bromide.
Part 3: Final Convergent Step - S-Alkylation
With both key intermediates in hand, the final step is the formation of the thioether bond. This is a classic Williamson-type synthesis where the deprotonated thiol of 2-mercaptonicotinic acid acts as a nucleophile, displacing the bromide from the benzyl bromide electrophile.
Experimental Protocol: Synthesis of this compound
-
Deprotonation: In a reaction vessel, dissolve 2-mercaptonicotinic acid (7.75 g, 50 mmol) in a suitable solvent like dimethylformamide (DMF, 100 mL). Add a base such as potassium carbonate (13.8 g, 100 mmol) to the solution and stir for 30 minutes at room temperature to form the thiolate salt.
-
Coupling: Add a solution of 5-formyl-2-methoxybenzyl bromide (11.5 g, 50 mmol) in DMF (20 mL) dropwise to the thiolate solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of water.
-
Acidification & Isolation: Acidify the aqueous solution with 1 M HCl to a pH of ~4. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
| Parameter | Value |
| Reaction Type | Nucleophilic Substitution (S-Alkylation) |
| Nucleophile | 2-Mercaptonicotinic acid thiolate |
| Electrophile | 5-Formyl-2-methoxybenzyl bromide |
| Solvent | DMF |
| Base | Potassium Carbonate |
| Purity (Post-Recrystallization) | >98% |
Conclusion
The synthesis of this compound is reliably achieved through a convergent three-part strategy. By synthesizing the nucleophilic (2-mercaptonicotinic acid) and electrophilic (5-formyl-2-methoxybenzyl bromide) fragments separately, this approach allows for purification at intermediate stages, culminating in a high-purity final product. The protocols outlined are built upon established and referenced chemical transformations, providing a trustworthy and reproducible pathway for researchers requiring this valuable synthetic intermediate.
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An In-depth Technical Guide to 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic Acid Derivatives and Analogues: Synthesis, Biological Activity, and Structure-Activity Relationships
Abstract
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of 2-[(5-formyl-2-methoxybenzyl)thio]nicotinic acid and its analogues. This class of compounds holds significant promise in the field of medicinal chemistry, particularly as potential anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical and biological aspects of these molecules, supported by established scientific literature.
Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives
Nicotinic acid, also known as vitamin B3, and its derivatives have long been recognized for their diverse pharmacological activities.[1][2] Beyond its established role in lipid metabolism, the nicotinic acid scaffold has been extensively explored for a range of therapeutic applications, including anti-inflammatory,[3] vasorelaxant, and antioxidant effects.[1][4] The modification of the nicotinic acid core, particularly at the 2-position with a sulfur linkage, has given rise to a promising class of compounds with unique biological profiles. The introduction of a substituted benzylthio moiety, as in the case of this compound, offers a versatile platform for fine-tuning the pharmacological properties of the parent molecule. This guide will delve into the synthetic strategies for accessing these compounds, explore their potential as anti-inflammatory agents through the inhibition of the leukotriene biosynthetic pathway, and dissect the key structural features that govern their activity.
Synthesis of 2-[(Substituted benzyl)thio]nicotinic Acid Derivatives
The synthesis of the target compounds is primarily achieved through a convergent approach, involving the preparation of two key intermediates: 2-mercaptonicotinic acid and a suitably substituted benzyl bromide. These intermediates are then coupled to afford the final product.
Synthesis of 2-Mercaptonicotinic Acid
2-Mercaptonicotinic acid is a crucial building block and can be synthesized from readily available starting materials. A common and effective method involves the reaction of 2-chloronicotinic acid with thiourea, followed by hydrolysis.[5][6]
Experimental Protocol: Synthesis of 2-Mercaptonicotinic Acid
-
A suspension of 2-chloronicotinic acid (1 equivalent) and thiourea (1.2 equivalents) in water is heated at reflux (approximately 90-100 °C) for 8 hours.
-
The reaction mixture is then cooled to room temperature, resulting in the formation of a pale yellow suspension.
-
The pH of the suspension is adjusted to approximately 8 with a dilute solution of sodium hydroxide, leading to the precipitation of the desired product.
-
The solid is collected by filtration, washed with water, and dried to yield 2-mercaptonicotinic acid.
Figure 1: Synthetic scheme for 2-mercaptonicotinic acid.
Synthesis of Substituted Benzyl Bromides
The synthesis of the benzyl bromide counterpart, in this case, 5-formyl-2-methoxybenzyl bromide, can be accomplished through various established methods. A common route involves the bromination of the corresponding substituted toluene. For the specific target, 3-methoxy-4-methylbenzaldehyde would be a suitable starting material. The methyl group can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN.
General Experimental Protocol: Benzylic Bromination
-
The substituted toluene (1 equivalent) is dissolved in a suitable solvent, such as carbon tetrachloride or acetonitrile.
-
N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) are added to the solution.
-
The reaction mixture is heated at reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired benzyl bromide.
Coupling of 2-Mercaptonicotinic Acid and Substituted Benzyl Bromide
The final step in the synthesis is the S-alkylation of 2-mercaptonicotinic acid with the substituted benzyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2-mercaptonicotinic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol, a base such as potassium carbonate or sodium ethoxide (2 equivalents) is added.
-
The mixture is stirred at room temperature for a short period to ensure the formation of the thiolate.
-
A solution of 5-formyl-2-methoxybenzyl bromide (1 equivalent) in the same solvent is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature for several hours until completion, as monitored by TLC.
-
Upon completion, the reaction mixture is poured into water and acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization to afford this compound.
Figure 2: Coupling of key intermediates.
Biological Activity and Potential Mechanism of Action
While specific biological data for this compound is not extensively reported in the public domain, the structural features of this class of compounds strongly suggest potential as potent anti-inflammatory agents.[7] The primary mechanism of action is hypothesized to be the inhibition of the 5-lipoxygenase (5-LO) enzyme, a key player in the biosynthesis of leukotrienes.[8]
The Role of Leukotrienes in Inflammation
Leukotrienes are potent lipid mediators that play a crucial role in the inflammatory response.[8][9] They are synthesized from arachidonic acid via the 5-lipoxygenase pathway. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are particularly important in the pathophysiology of asthma and other inflammatory conditions, causing bronchoconstriction, increased vascular permeability, and mucus secretion.[6][9]
Figure 3: The leukotriene biosynthetic pathway and the putative target of 2-(benzylthio)nicotinic acid derivatives.
Inhibition of 5-Lipoxygenase
Compounds belonging to the 2-(benzylthio)nicotinic acid class have been investigated as inhibitors of 5-lipoxygenase.[4] The proposed mechanism involves the interaction of the molecule with the active site of the enzyme, thereby preventing the conversion of arachidonic acid to its downstream inflammatory products. The specific binding interactions are likely influenced by the electronic and steric properties of the substituents on both the nicotinic acid and the benzyl rings.
Structure-Activity Relationships (SAR)
Key Structural Features Influencing Activity:
-
The Carboxylic Acid Group: The carboxylic acid moiety on the nicotinic acid ring is often crucial for activity, likely participating in key binding interactions within the active site of the target enzyme. Esterification or amidation of this group can significantly modulate the compound's potency and pharmacokinetic properties.
-
The Thioether Linkage: The sulfur atom in the thioether linkage plays a critical role in the overall geometry and electronic properties of the molecule. Its ability to participate in hydrogen bonding and other non-covalent interactions can influence binding affinity.
-
Substituents on the Benzyl Ring: The nature, size, and position of substituents on the benzyl ring are critical for optimizing activity.
-
Electron-withdrawing vs. Electron-donating groups: The electronic properties of the substituents can influence the overall electron density of the molecule and its ability to interact with the enzyme's active site.
-
Steric hindrance: The size of the substituents can impact the molecule's ability to fit into the binding pocket.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the benzyl ring substituents, will affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Table 1: Hypothetical Structure-Activity Relationship Trends
| Position | Substituent Type | Predicted Effect on 5-LO Inhibition | Rationale |
| Nicotinic Acid | |||
| 2-position | Thioether linkage | Essential for scaffold | Provides optimal geometry for binding. |
| 3-position | Carboxylic acid | Generally required for activity | Likely forms key interactions with the active site. |
| Benzyl Ring | |||
| 2-position (ortho) | Methoxy group | Potentially enhances activity | May influence conformation and electronic properties. |
| 5-position (para) | Formyl group | May modulate activity | Electron-withdrawing nature could impact binding affinity. |
In Vitro and In Vivo Evaluation
The evaluation of novel 2-(benzylthio)nicotinic acid derivatives as anti-inflammatory agents would typically involve a series of in vitro and in vivo assays.
In Vitro Assays:
-
5-Lipoxygenase Inhibition Assay: A cell-free assay using purified 5-lipoxygenase to determine the direct inhibitory activity of the compounds.
-
Cell-based Leukotriene Release Assay: Measurement of leukotriene production in stimulated inflammatory cells (e.g., neutrophils, mast cells) in the presence of the test compounds.
-
Cytotoxicity Assays: Evaluation of the compounds' toxicity on various cell lines to determine their therapeutic window.
In Vivo Models:
-
Carrageenan-induced Paw Edema: A classic model of acute inflammation to assess the in vivo anti-inflammatory efficacy of the compounds.
-
Arachidonic Acid-induced Ear Edema: A model to specifically evaluate the inhibition of the arachidonic acid cascade.
-
Asthma Models: In vivo models of allergic asthma to assess the compounds' ability to reduce bronchoconstriction and airway inflammation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The synthetic accessibility of these compounds, coupled with the well-defined biological target of 5-lipoxygenase, makes this an attractive area for further research. Future efforts should focus on the synthesis and biological evaluation of a focused library of analogues to establish a comprehensive structure-activity relationship. Optimization of the substituents on both the nicotinic acid and benzyl rings could lead to the identification of potent and selective 5-lipoxygenase inhibitors with favorable pharmacokinetic profiles, potentially leading to new therapeutic options for inflammatory diseases such as asthma and arthritis.
References
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- Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie - Chemical Monthly. 2013.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
- New 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles: Their synthesis and biological evaluation. European Journal of Medicinal Chemistry. 2013.
- Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Deriv
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. 2024.
- Recent development of lipoxygenase inhibitors as anti-inflamm
- Leukotriene receptor antagonists and related compounds. The Journal of Allergy and Clinical Immunology. 1998.
- Leukotriene biosynthetic enzymes as therapeutic targets.
- synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Al-Mustansiriyah Journal of Science. 2005.
- Regulation of leukotriene biosynthesis. Cancer and Metastasis Reviews. 1994.
- 2-(Benzylthio)nicotinic Acid. AK Scientific, Inc. N.d.
- 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach. Bioorganic & Medicinal Chemistry. 2019.
- Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, Biochemistry and Behavior. 2012.
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An In-Depth Technical Guide to the In Vitro Screening of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid: A Putative HIF Prolyl Hydroxylase Inhibitor
This guide provides a comprehensive framework for the in vitro evaluation of "2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid," a compound with structural motifs suggestive of activity as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. Researchers, scientists, and drug development professionals will find detailed methodologies to rigorously assess its mechanism of action and potential therapeutic effects.
Introduction: The Scientific Rationale
"this compound" belongs to a chemical space that has yielded potent modulators of the cellular response to hypoxia. The core hypothesis for this molecule is its function as an inhibitor of HIF prolyl hydroxylases (PHDs), enzymes that are critical oxygen sensors within the cell.[1][2] By inhibiting these enzymes, the compound is predicted to stabilize Hypoxia-Inducible Factor-alpha (HIF-α), a master transcription factor that orchestrates the expression of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[3][4]
HIF-PH inhibitors are an emerging class of therapeutics for anemia associated with chronic kidney disease (CKD).[5][6][7] They mimic a hypoxic state, leading to the production of endogenous erythropoietin (EPO) and improved iron metabolism.[5][6] This guide outlines a tiered in vitro screening cascade to first confirm the compound's activity on the HIF pathway and then to characterize its downstream functional consequences.
The HIF-1α Signaling Pathway: A Mechanistic Overview
Under normal oxygen levels (normoxia), HIF-α is continuously synthesized and targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes utilize oxygen to hydroxylate specific proline residues on HIF-α.[2][4] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and thereby mark HIF-α for proteasomal degradation.[2]
In a state of hypoxia or in the presence of a HIF-PH inhibitor, the hydroxylation of HIF-α is blocked. This prevents its recognition by VHL, leading to the stabilization and accumulation of HIF-α in the cytoplasm. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[3][4]
Primary Screening Assays: Confirming Mechanism of Action
The initial phase of screening focuses on directly assessing the compound's ability to inhibit HIF-PH enzymes and activate the HIF signaling cascade.
HIF-1α Stabilization Assay via Western Blot
This assay provides direct visual evidence of HIF-1α accumulation within the cell, a primary consequence of PHD inhibition.
By treating cells with "this compound," we anticipate an increase in the intracellular concentration of HIF-1α. Western blotting allows for the separation of cellular proteins by size and their subsequent detection using an antibody specific to HIF-1α. A loading control, such as β-actin or GAPDH, is crucial for ensuring equal protein loading between samples, allowing for semi-quantitative analysis.[1]
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293, or a renal cell line like HK-2) in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Prepare a dose-response curve of "this compound" (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Roxadustat or DMOG).[8] Treat cells for 4-6 hours under normoxic conditions.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins via electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control and plot the fold change relative to the vehicle control.
Hypoxia-Response Element (HRE) Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of the HIF complex, providing a functional readout of pathway activation.
This assay utilizes a reporter cell line that has been engineered to contain a luciferase gene under the control of a promoter with multiple HREs.[1] When HIF-1α is stabilized by the test compound, it forms an active complex with HIF-1β, binds to the HREs, and drives the expression of the luciferase reporter gene. The resulting luminescence is directly proportional to the level of HIF transcriptional activity.
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T) in a 96-well plate. If a stable HRE-reporter cell line is not available, co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Include vehicle and positive controls. Incubate for 16-24 hours.
-
Cell Lysis and Luminescence Reading:
-
Lyse the cells using a passive lysis buffer.
-
Add the luciferase substrate to the lysate.
-
Measure the firefly luciferase activity using a luminometer.
-
If a normalization plasmid was used, measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the HRE-driven luciferase activity to the control reporter activity. Calculate the fold induction relative to the vehicle-treated cells and plot the dose-response curve to determine the EC50 value.
Secondary Functional Assays: Assessing Downstream Effects
Following confirmation of on-target activity, the next tier of assays investigates the physiological consequences of HIF pathway activation.
Erythropoietin (EPO) Production and Signaling
A key therapeutic outcome of HIF-PH inhibition is the stimulation of endogenous EPO.
This assay directly measures the amount of EPO secreted by cells in response to treatment.
-
Protocol: Treat an EPO-producing cell line (e.g., HepG2 or Hep3B) with the compound for 24-48 hours. Collect the cell culture supernatant and quantify the EPO concentration using a commercially available ELISA kit.
This assay assesses the biological activity of the secreted EPO by measuring its ability to activate its receptor.
-
Experimental Rationale: An EPOR reporter cell line expresses the human EPO receptor and contains a reporter gene (e.g., luciferase) linked to a promoter with STAT5 response elements.[9][10] Binding of active EPO to its receptor triggers the JAK/STAT signaling pathway, leading to STAT5 activation and reporter gene expression.[9][10][11]
-
Protocol:
In Vitro Angiogenesis Assays
HIF-1α is a potent driver of angiogenesis, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF).[3] A suite of assays can be used to assess the pro-angiogenic potential of the compound.[12][13]
This is a widely used assay to model the differentiation of endothelial cells into capillary-like structures.[12][14]
-
Protocol:
-
Coat a 96-well plate with an extracellular matrix substrate (e.g., Matrigel).
-
Seed human umbilical vein endothelial cells (HUVECs) onto the matrix.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for 6-18 hours to allow for tube formation.
-
Image the wells using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.
-
This assay measures the ability of the compound to induce directional migration of endothelial cells, a key step in angiogenesis.
-
Protocol:
-
Grow HUVECs to a confluent monolayer in a 24-well plate.
-
Create a "scratch" or wound in the monolayer with a sterile pipette tip.
-
Wash to remove detached cells and add fresh media containing the test compound.
-
Image the scratch at time zero and after a set period (e.g., 12-24 hours).
-
Quantify the rate of wound closure.
-
Data Presentation and Interpretation
Quantitative data from the dose-response experiments should be summarized in a table for clear comparison of potency.
| Assay Type | Key Parameter | "this compound" | Positive Control (e.g., Roxadustat) |
| HRE Luciferase Reporter | EC50 (µM) | To be determined | Literature value |
| EPO ELISA | EC50 (µM) | To be determined | Literature value |
| HIF-1α Stabilization | Min. Effective Conc. (µM) | To be determined | Literature value |
Interpretation: The collective results will provide a comprehensive profile of the compound's in vitro activity. A potent induction of HRE reporter activity, coupled with robust HIF-1α stabilization and downstream EPO production, would strongly support the hypothesis that "this compound" is a HIF-PH inhibitor. The results from the angiogenesis assays will further characterize its functional profile and potential applications or side effects.
References
-
Wikipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Retrieved from [Link]
-
Zhang, Q., et al. (2014). A Novel Reporter Gene Assay for Recombinant Human Erythropoietin (rHuEPO) Pharmaceutical Products. PubMed. Retrieved from [Link]
-
Finkelstein, F. O., et al. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases, 69(6), 815-826. Retrieved from [Link]
-
Amsbio. (n.d.). In Vitro Angiogenesis Assays. Retrieved from [Link]
-
PromoCell. (n.d.). Understanding in vitro angiogenesis assays. Retrieved from [Link]
-
Wang, Y., et al. (2021). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology. Retrieved from [Link]
-
Grokipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Retrieved from [Link]
-
Locatelli, F., & Vecchio, M. D. (2022). Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime? Current Opinion in Nephrology and Hypertension, 31(5), 399-405. Retrieved from [Link]
-
Bishop, E. T., et al. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods, 41(2), 213-221. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human Erythropoietin Receptor Reporter Assay System (EPOR). Retrieved from [Link]
-
Storring, P. L., et al. (1998). In vitro bioassay for human erythropoietin based on proliferative stimulation of an erythroid cell line and analysis of carbohydrate-dependent microheterogeneity. Journal of Endocrinology, 156(3), 521-529. Retrieved from [Link]
-
Biocompare. (n.d.). Human Erythropoietin Receptor Reporter Assay System from Cayman Chemical. Retrieved from [Link]
-
Macdougall, I. C., et al. (2024). Hypoxia-inducible factor prolyl hydroxylase inhibitors for anaemia in chronic kidney disease: a clinical practice document by the European Renal Best Practice board of the European Renal Association. Nephrology Dialysis Transplantation. Retrieved from [Link]
-
Sanghani, N. S., & Haase, V. H. (2019). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International Supplements, 9(2), e59-e68. Retrieved from [Link]
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- 13. promocell.com [promocell.com]
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Methodological & Application
Application and Protocol Guide for the NADPH Oxidase Inhibitor: 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid (VAS3947)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the in vitro application of the NADPH oxidase (NOX) inhibitor 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid, commonly known as VAS3947. This guide is designed to provide both the technical protocols and the scientific rationale behind the experimental steps, ensuring robust and reproducible results in a cell culture setting.
Introduction: Understanding the Role of VAS3947 as a NOX Inhibitor
Reactive oxygen species (ROS) are no longer viewed solely as detrimental byproducts of cellular metabolism. It is now well-established that they are critical signaling molecules involved in a myriad of physiological and pathological processes, including cell proliferation, differentiation, and apoptosis. The Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) family of enzymes are primary producers of regulated ROS.[1][2] Dysregulation of NOX activity is implicated in numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[3]
VAS3947 has emerged as a valuable chemical probe for investigating the roles of NOX enzymes. It functions as a pan-inhibitor of NOX enzymes, with demonstrated activity against NOX1, NOX2, NOX4, and NOX5.[4] Its mechanism of action involves the covalent alkylation of a conserved cysteine residue within the dehydrogenase domain of the NOX enzyme, thereby blocking its catalytic activity.[5] It is crucial to note that while VAS3947 is a potent NOX inhibitor, some studies have reported NOX-independent effects, particularly at higher concentrations, which may include the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[6][7] Therefore, careful dose-response studies and the inclusion of appropriate controls are paramount.
Mechanism of Action: A Visual Representation
The following diagram illustrates the established mechanism of action for VAS3947, highlighting its interaction with the NOX enzyme complex.
Caption: Covalent inhibition of NOX enzymes by VAS3947.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be optimized for your specific cell line and experimental conditions.
Reagent Preparation and Handling
Proper preparation and storage of VAS3947 are critical for maintaining its activity.
-
Reconstitution: VAS3947 is typically supplied as a solid powder. It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL.[8] For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in sterile DMSO.
-
Storage: The solid compound should be stored at 2-8°C for short-term storage and desiccated.[8] The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[6]
Cell Culture and Treatment
The choice of cell line will depend on the specific research question and the expression levels of the NOX isoforms of interest. A variety of cell lines have been successfully used in studies with VAS3947.
Table 1: Recommended Cell Lines and Starting Concentrations for VAS3947 Treatment
| Cell Line | Cancer Type/Origin | NOX Isoforms Expressed | Recommended Starting Concentration Range | Reference |
| MV-4-11 | Acute Myeloid Leukemia | NOX2 | 2-5 µM | [6] |
| THP-1 | Acute Monocytic Leukemia | NOX2 | 4-10 µM | [3][6] |
| HL-60 | Promyelocytic Leukemia | NOX2 | 1-5 µM | [3][8] |
| MCF-7 | Breast Adenocarcinoma | NOX2, NOX4, NOX5 | 5-10 µM | [9] |
| ZR75.1 | Breast Carcinoma | NOX2, NOX4, NOX5 | 5-10 µM | [9] |
| CaCo-2 | Colorectal Adenocarcinoma | NOX1 | 10-30 µM | [4][7] |
| HT-29 | Colorectal Adenocarcinoma | NOX1 | Not specified, but sensitive to other NOX1 inhibitors | [10] |
| A7r5 | Rat Aortic Smooth Muscle | NOX4 | 10-30 µM | [4][11] |
Protocol for Cell Treatment:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and for the duration of the experiment.
-
Compound Dilution: On the day of the experiment, thaw an aliquot of the VAS3947 stock solution and dilute it to the desired final concentrations in pre-warmed, complete cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all treatment groups, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentrations of VAS3947 or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period. This can range from a short pre-incubation of 30 minutes for acute inhibition of ROS production to longer periods (e.g., 24-72 hours) for assessing effects on cell proliferation or apoptosis.[2][6]
Assessment of Cellular Effects
A multi-faceted approach is recommended to fully characterize the effects of VAS3947.
Several assays can be employed to measure changes in intracellular and extracellular ROS levels.
Table 2: Assays for Measuring ROS Production
| Assay | Probe | Detects | Principle | Considerations | Reference |
| Chemiluminescence | L-012 | Superoxide | L-012 reacts with superoxide to produce light. | High sensitivity. | [1][11] |
| Fluorometry | Amplex Red | Hydrogen Peroxide (extracellular) | In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ to form the fluorescent product resorufin. | Requires HRP, so primarily for extracellular H₂O₂. | [4][12] |
| Spectrophotometry | Cytochrome c | Superoxide | Superoxide reduces cytochrome c, leading to a change in absorbance. | Can be affected by other cellular reductases. | [8][12] |
| Flow Cytometry/Microscopy | Dihydroethidium (DHE) | Superoxide | DHE is oxidized by superoxide to a fluorescent product that intercalates with DNA. | Allows for single-cell analysis. | [9] |
General Protocol for ROS Detection (Plate Reader-based):
-
Seed cells in a 96-well plate (black plate for fluorescence/luminescence).
-
Treat cells with VAS3947 or vehicle control for the desired pre-incubation time (e.g., 30 minutes).
-
Add the ROS detection probe to each well.
-
If required, stimulate ROS production with an appropriate agonist (e.g., Phorbol 12-myristate 13-acetate (PMA) for NOX2 activation).[2][3]
-
Immediately measure the signal (luminescence or fluorescence) over time using a plate reader.
To determine the cytotoxic or cytostatic effects of VAS3947, standard cell viability assays can be performed.
Protocol for MTS Assay:
-
Seed cells in a 96-well plate and treat with a range of VAS3947 concentrations for 24, 48, or 72 hours.
-
At the end of the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
To investigate if cell death occurs via apoptosis, assays that detect markers of programmed cell death can be utilized.
Protocol for Caspase-3/7 Activity Assay:
-
Seed cells in a 96-well plate and treat with VAS3947 for the desired time.
-
Lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate.
-
Incubate to allow for caspase cleavage of the substrate.
-
Measure the resulting luminescent or fluorescent signal.
Experimental Workflow: A Visual Guide
The following diagram outlines a typical experimental workflow for evaluating the efficacy of VAS3947 in a cell-based assay.
Caption: A typical workflow for in vitro studies with VAS3947.
Concluding Remarks and Best Practices
-
Vehicle Control: Always include a vehicle (DMSO) control group to account for any effects of the solvent on the cells.
-
Dose-Response: Perform dose-response experiments to determine the optimal concentration of VAS3947 for your specific cell line and assay.
-
Time-Course: Conduct time-course experiments to understand the kinetics of the cellular response to VAS3947.
-
Orthogonal Assays: Use multiple, independent assays to confirm your findings and to gain a more comprehensive understanding of the compound's effects.
-
Off-Target Effects: Be mindful of potential off-target effects, especially at higher concentrations, and consider using other NOX inhibitors with different chemical scaffolds to validate your results.[13]
By following these guidelines and protocols, researchers can effectively utilize VAS3947 as a tool to investigate the intricate roles of NOX enzymes in cellular physiology and disease.
References
-
Lu WJ, et al. VAS2870 and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC. Sci Rep. 2019;9(1):18852. [Link]
-
Wind S, et al. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. Br J Pharmacol. 2010;161(4):885-898. [Link]
-
Altenhofer S, et al. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease. Cell Mol Life Sci. 2012;69(14):2327-43. [Link]
-
Reis J, et al. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. Free Radic Biol Med. 2020;148:1-12. [Link]
-
Reis J, et al. Cell-based assays to monitor the efficacy of NOX inhibitors. ResearchGate. 2020. [Link]
-
Oliveira MR, et al. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). Free Radic Biol Med. 2013;65:1479-91. [Link]
-
Zielonka J, et al. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents. Antioxidants (Basel). 2023;12(9):1686. [Link]
-
Amsbio. VAS 3947, AMS.T29097-50-MG. [Link]
-
Kalyanaraman B, et al. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. Free Radic Biol Med. 2018;120:64-76. [Link]
-
Zielonka J, et al. Mitigation of NADPH Oxidase 2 Activity as a Strategy to Inhibit Peroxynitrite Formation. J Biol Chem. 2016;291(14):7349-64. [Link]
-
Lambeth JD, et al. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1). Probe Reports from the NIH Molecular Libraries Program. 2010. [Link]
-
Lessard L, et al. Redox-modulating agents target NOX2-dependent IKKε oncogenic kinase expression and proliferation in human breast cancer cell lines. Oncotarget. 2015;6(33):34812-27. [Link]
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- 9. Redox-modulating agents target NOX2-dependent IKKε oncogenic kinase expression and proliferation in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with a Novel NOX1/4 Inhibitor
Introduction: Targeting Redox Signaling in Disease
Reactive oxygen species (ROS) are no longer viewed merely as toxic byproducts of cellular metabolism but as critical signaling molecules involved in a myriad of physiological processes. The NADPH oxidase (NOX) family of enzymes stands unique in that their sole function is to produce ROS.[1] Dysregulation of NOX enzymes, leading to excessive ROS production, is a key pathological driver in a wide range of diseases, including cardiovascular and fibrotic conditions.[1] Specifically, the NOX1 and NOX4 isoforms have emerged as compelling therapeutic targets. Genetic deletion studies have shown their significant roles in disease pathogenesis across multiple organs, particularly in chronic inflammatory and fibrotic diseases.[1]
This document provides a comprehensive guide for researchers on the use of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid, a potent dual inhibitor of NOX1 and NOX4, in preclinical in vivo studies. This compound, also widely known as GKT137831 or Setanaxib, offers a valuable pharmacological tool to probe the roles of NOX1 and NOX4 and to evaluate the therapeutic potential of their inhibition.[1][2] We will delve into the critical aspects of dosage selection, experimental design, and the underlying scientific rationale to ensure robust and reproducible outcomes.
Mechanism of Action: Dual Inhibition of NOX1 and NOX4
GKT137831 is a member of the pyrazolopyridine dione class of compounds and exhibits high potency for inhibiting NOX1 and NOX4.[1][2] It is important to note its selectivity profile; it is at least 10-fold less potent against NOX2 and shows no significant inhibitory activity against other ROS-producing enzymes.[2] This selectivity is crucial for dissecting the specific contributions of NOX1 and NOX4 to disease pathology, as NOX2 plays a primary role in innate immunity and host defense.[3] Pharmacological inhibition of NOX2 can lead to immunosuppression, an effect not observed with GKT137831 at therapeutic doses.[1]
The differential roles of NOX1 and NOX4 underscore the importance of a dual inhibitor. NOX1 activation leads to the production of superoxide (O2•−), which can contribute to endothelial dysfunction and hypertension.[3][4] In contrast, NOX4 primarily produces hydrogen peroxide (H2O2) and is implicated in processes like angiogenesis and cellular senescence.[3][4][5] By inhibiting both, GKT137831 can modulate a broader range of pathological signaling pathways.
Signaling Pathway Overview
Caption: Mechanism of GKT137831 in blocking NOX1/4-mediated pathology.
Dosage Guidelines for In Vivo Studies
The selection of an appropriate dose is paramount for the success of in vivo experiments. GKT137831 has demonstrated efficacy across a range of doses in various mouse models of disease. The optimal dose is dependent on the specific disease model, the target organ, and the desired level of target engagement.
Summary of Preclinical Dosages
| Disease Model | Species | Dose Range (mg/kg/day) | Route of Administration | Key Findings | Reference |
| Diabetic Nephropathy | Mouse | 10 - 60 | Oral gavage | Reduced ROS, inflammation, and fibrosis.[6][7][8] | [6][7][8] |
| Atherosclerosis | Mouse | 30 - 60 | Oral gavage | Dose-dependent atheroprotection.[8] | [8] |
| Cardiac Hypertrophy/Fibrosis | Mouse | Not specified | Not specified | Attenuated cardiac hypertrophy and fibrosis. | [5] |
| Liver Fibrosis | Not specified | Not specified | Not specified | Demonstrated a role for NOX in liver fibrosis.[2] | [2] |
Note: The majority of published studies have utilized once-daily oral gavage for administration. GKT137831 possesses good pharmacokinetic properties, including the formation of an active metabolite, which contributes to its biological half-life.[1]
Experimental Protocols
Protocol 1: Dose-Ranging Study to Determine Optimal Dosage
Rationale: Before embarking on large-scale efficacy studies, it is crucial to determine the optimal dose of GKT137831 in your specific experimental model. This involves assessing both target engagement (i.e., reduction in ROS) and a phenotypic endpoint.
Materials:
-
GKT137831 (this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Animal model of choice
-
Reagents for measuring ROS (e.g., DHE staining, Amplex Red)
-
Equipment for tissue homogenization and analysis
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to vehicle and treatment groups (e.g., 10, 30, and 60 mg/kg/day of GKT137831). A minimum of n=6-8 animals per group is recommended.
-
Compound Preparation: Prepare a suspension of GKT137831 in the chosen vehicle. Ensure homogeneity of the suspension before each administration.
-
Administration: Administer GKT137831 or vehicle via oral gavage once daily for the desired duration (e.g., 4 weeks).
-
Endpoint Analysis:
-
Target Engagement: At the end of the study, sacrifice the animals and collect the target tissues (e.g., kidney, heart, aorta). Measure NADPH-dependent superoxide production or H2O2 levels in tissue homogenates to confirm NOX inhibition.[6]
-
Phenotypic Assessment: Evaluate relevant disease markers. For example, in a diabetic nephropathy model, this would include measuring albuminuria, glomerulosclerosis, and expression of fibrotic markers like collagen IV and fibronectin.[6][7]
-
-
Data Analysis: Analyze the dose-response relationship for both target engagement and the phenotypic endpoint to select the optimal dose for future efficacy studies.
Experimental Workflow
Caption: Workflow for a dose-ranging in vivo study.
Trustworthiness and Self-Validation
To ensure the integrity of your findings, incorporate the following self-validating systems into your experimental design:
-
Positive and Negative Controls: Always include a vehicle-treated group as a negative control. In genetic models, the use of wild-type and/or knockout animals can serve as invaluable controls to confirm the on-target effects of the inhibitor.[7][9]
-
Dose-Response: Demonstrating a dose-dependent effect on both the molecular target and the disease phenotype provides strong evidence for a causal relationship.[6][8]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: If resources permit, correlating the plasma concentration of GKT137831 with the degree of NOX inhibition in the target tissue can provide a more sophisticated understanding of the dose-effect relationship.
-
Multiple Endpoints: Assess a range of endpoints, including biochemical markers, histological changes, and gene/protein expression, to build a comprehensive picture of the compound's effects.
By adhering to these principles and the detailed protocols outlined above, researchers can confidently investigate the therapeutic potential of this compound (GKT137831) in a variety of preclinical disease models.
References
-
Gorin, Y., et al. (2015). Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes. American Journal of Physiology-Renal Physiology, 308(10), F1276-F1287. [Link]
-
Teixeira, G., et al. (2017). Therapeutic potential of NADPH oxidase 1/4 inhibitors. British Journal of Pharmacology, 174(12), 1647-1669. [Link]
-
Konior, A., et al. (2014). The role of NOX1, NOX2, and NOX4 in disease models. ResearchGate. [Link]
-
De-Miguel, F. F., et al. (2024). The Dual Role of NOX4 in Cardiovascular Diseases: Driver of Oxidative Stress and Mediator of Adaptive Remodeling. International Journal of Molecular Sciences, 25(3), 1735. [Link]
-
Jha, J. C., et al. (2014). Genetic Targeting or Pharmacologic Inhibition of NADPH Oxidase Nox4 Provides Renoprotection in Long-Term Diabetic Nephropathy. Journal of the American Society of Nephrology, 25(6), 1237-1254. [Link]
-
Gray, S. P., et al. (2017). Combined NOX1/4 inhibition with GKT137831 in mice provides dose-dependent reno- and atheroprotection even in established micro- and macrovascular disease. Diabetologia, 60(5), 927-937. [Link]
-
Braunersreuther, V., et al. (2013). Role of NADPH oxidase isoforms NOX1, NOX2 and NOX4 in myocardial ischemia/reperfusion injury. Journal of Molecular and Cellular Cardiology, 64, 99-107. [Link]
-
Hilenski, L. L., et al. (2004). Distinct Subcellular Localizations of Nox1 and Nox4 in Vascular Smooth Muscle Cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(4), 677-683. [Link]
-
Hirano, K., et al. (2015). Discovery of GSK2795039, a novel small molecule NADPH oxidase 2 inhibitor. Free Radical Biology and Medicine, 87, 366-377. [Link]
-
Altenhöfer, S., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling, 23(5), 406-427. [Link]
-
Magnani, F., et al. (2023). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. Journal of Medicinal Chemistry, 66(18), 12436-12471. [Link]
-
You, H., et al. (2015). The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls. Antioxidants & Redox Signaling, 23(5), 381-405. [Link]
-
Magnani, F., et al. (2020). Targeting ROS production through inhibition of NADPH oxidases. ResearchGate. [Link]
-
Sjöstrand, C., et al. (2020). A small molecule inhibitor of Nox2 and Nox4 improves cardiac contractility after ischemia-reperfusion in the mouse heart. ResearchGate. [Link]
Sources
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- 2. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Genetic Targeting or Pharmacologic Inhibition of NADPH Oxidase Nox4 Provides Renoprotection in Long-Term Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined NOX1/4 inhibition with GKT137831 in mice provides dose-dependent reno- and atheroprotection even in established micro- and macrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of NADPH oxidase isoforms NOX1, NOX2 and NOX4 in myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Spectrophotometric Assay for Screening Potential Inhibitors of Inosine Monophosphate Dehydrogenase Using 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
Introduction
Inosine monophosphate dehydrogenase (IMPDH) is a pivotal enzyme in cellular metabolism, catalyzing the rate-limiting step in the de novo biosynthesis of guanine nucleotides.[1][2] This NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) is crucial for the synthesis of DNA and RNA, making IMPDH a critical component for cell proliferation and survival.[3][4] Consequently, IMPDH has emerged as a significant therapeutic target for a range of diseases, including cancer, viral infections, and autoimmune disorders.[1][5][6] The development of novel IMPDH inhibitors is an active area of research in drug discovery. Nicotinic acid derivatives have shown potential as enzyme inhibitors, and in this context, "2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid" represents a compound of interest for screening against IMPDH.
This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory potential of "this compound" against IMPDH. The assay is based on monitoring the production of NADH, a product of the IMPDH-catalyzed reaction, which absorbs light at 340 nm.[3][4] This method offers a robust and high-throughput compatible approach for identifying and characterizing novel IMPDH inhibitors.
Scientific Principle of the Assay
The enzymatic activity of IMPDH is quantified by measuring the rate of formation of one of its products, NADH. NADH has a characteristic absorbance maximum at 340 nm, while the substrate NAD⁺ does not significantly absorb at this wavelength. Therefore, the rate of increase in absorbance at 340 nm is directly proportional to the rate of the enzymatic reaction.[3]
In the presence of an inhibitor, the rate of NADH production will decrease. By measuring the reaction rate at various concentrations of the test compound, "this compound," a dose-response curve can be generated to determine its half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key parameter for quantifying the potency of an inhibitor.[7][8]
IMPDH Catalytic Pathway and Inhibition
The diagram below illustrates the IMPDH-catalyzed reaction and the point of potential inhibition.
Figure 1: IMPDH Catalytic Pathway and Point of Inhibition.
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting the IMPDH inhibition assay.
Materials and Reagents
| Reagent | Supplier | Recommended Stock Concentration | Final Assay Concentration |
| Human Recombinant IMPDH2 | e.g., Novocib | 1 mg/mL (or as specified) | 2-5 mU/mL |
| Inosine Monophosphate (IMP), sodium salt | e.g., Sigma-Aldrich | 10 mM in Assay Buffer | 250 µM |
| β-Nicotinamide Adenine Dinucleotide (NAD⁺) | e.g., Sigma-Aldrich | 20 mM in Assay Buffer | 500 µM |
| This compound | Various Suppliers | 10 mM in DMSO | Variable (e.g., 0-100 µM) |
| Mycophenolic Acid (MPA) - Positive Control | e.g., Sigma-Aldrich | 1 mM in DMSO | Variable (e.g., 0-1 µM) |
| Tris-HCl, pH 8.0 | Various Suppliers | 1 M | 50 mM |
| Potassium Chloride (KCl) | Various Suppliers | 4 M | 100 mM |
| Dithiothreitol (DTT) | Various Suppliers | 1 M | 1 mM |
| Bovine Serum Albumin (BSA) | Various Suppliers | 10 mg/mL | 0.1 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Various Suppliers | N/A | ≤ 1% |
| 96-well, UV-transparent microplates | Various Suppliers | N/A | N/A |
Preparation of Solutions
-
Assay Buffer (50 mM Tris-HCl, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA, pH 8.0): Prepare a 10x stock of 500 mM Tris-HCl, pH 8.0, and 1 M KCl. On the day of the experiment, dilute the stock and add DTT and BSA to the final concentrations. Keep the buffer on ice.
-
Enzyme Solution: Dilute the human recombinant IMPDH2 enzyme stock in cold Assay Buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Solutions: Prepare stock solutions of IMP (10 mM) and NAD⁺ (20 mM) in Assay Buffer.
-
Inhibitor Solutions: Prepare a 10 mM stock solution of "this compound" in 100% DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations for the dose-response curve. A similar dilution series should be prepared for the positive control, Mycophenolic Acid.
Assay Procedure
The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
Figure 2: Experimental Workflow for the IMPDH Inhibition Assay.
-
Plate Setup:
-
Blank wells: Contain all reaction components except the enzyme.
-
Negative control wells (0% inhibition): Contain all reaction components, including the enzyme and DMSO (vehicle for the inhibitor).
-
Positive control wells: Contain all reaction components, including the enzyme and a known inhibitor like Mycophenolic Acid.
-
Test wells: Contain all reaction components, including the enzyme and varying concentrations of "this compound."
-
-
Reagent Addition:
-
Add Assay Buffer to all wells.
-
Add 2 µL of the appropriate inhibitor dilution (or DMSO for the negative control) to the respective wells.
-
Add the diluted IMPDH enzyme solution to all wells except the blank wells.
-
Mix the plate gently and pre-incubate at 37°C for 5 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Measurement:
-
Prepare a substrate mix containing IMP and NAD⁺ at 2x their final concentrations in Assay Buffer.
-
Initiate the reaction by adding the substrate mix to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm kinetically over 10-15 minutes, taking readings every 30 seconds.
-
Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:
% Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)] * 100
-
Determine IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot). The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[7][9]
Sample Data Table
| [Inhibitor] (µM) | Log([Inhibitor]) | Average Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | - | 0.050 | 0 |
| 0.1 | -1.0 | 0.045 | 10 |
| 1 | 0.0 | 0.035 | 30 |
| 10 | 1.0 | 0.025 | 50 |
| 50 | 1.7 | 0.010 | 80 |
| 100 | 2.0 | 0.005 | 90 |
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by the inclusion of appropriate controls:
-
Negative Control (DMSO): Establishes the baseline enzyme activity (100% activity).
-
Positive Control (Mycophenolic Acid): Confirms that the assay can detect inhibition and provides a reference for the potency of the test compound.
-
Blank (No Enzyme): Corrects for any non-enzymatic increase in absorbance.
Consistent results for these controls across experiments validate the integrity of the assay.
Conclusion
This application note provides a comprehensive and reliable protocol for assessing the inhibitory activity of "this compound" against IMPDH. By following this detailed methodology, researchers can effectively screen and characterize potential IMPDH inhibitors, contributing to the development of novel therapeutics for a variety of diseases. The principles and procedures outlined here can be adapted for the screening of other compounds against IMPDH.
References
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
ChemHelp ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]
-
Wikipedia. (2024). Half maximal inhibitory concentration. Retrieved from [Link]
-
Sato, A., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports, 5, 12592. Retrieved from [Link]
-
Novocib. (2025). Active Human IMPDH Type 2 Enzyme. Retrieved from [Link]
-
Biomedical Research Service Center. (n.d.). Inosine-5′-monophosphate Dehydrogenase (IMPDH) Assay Kit. Retrieved from [Link]
-
Jackson, R. C., et al. (1975). Direct Assay Method for Inosine 5'-monophosphate Dehydrogenase Activity. Analytical Biochemistry, 68(1), 1-10. Retrieved from [Link]
-
Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. Chemical Reviews, 109(7), 2903–2928. Retrieved from [Link]
-
Patsnap. (2024). What are IMPDH inhibitors and how do they work?. Retrieved from [Link]
-
YouTube. (2024, November 6). Inhibition of Inosine Monophosphate (IMP) Biosynthesis by Antibacterial Agents. Retrieved from [Link]
-
Hedstrom, L. (1999). IMP dehydrogenase: mechanism of action and inhibition. Current Medicinal Chemistry, 6(7), 545-560. Retrieved from [Link]
-
Shah, N., et al. (2021). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Cancers, 13(16), 4087. Retrieved from [Link]
-
New TB Drugs. (n.d.). IMPDH Inosine monophosphate dehydrogenase inhibitors. Retrieved from [Link]
-
Gorska, M., et al. (2014). Synthesis of the inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors. Wiadomości Chemiczne, 68(9-10), 735-766. Retrieved from [Link]
Sources
- 1. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid in Drug Discovery Research
Introduction: Unveiling the Potential of a Novel Nicotinic Acid Derivative
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with the potential for targeted therapeutic intervention is of paramount importance. "2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid" emerges as a compound of significant interest, integrating three key structural motifs: a nicotinic acid core, a flexible thioether linkage, and a reactive formyl-substituted benzyl group. While direct research on this specific molecule is nascent, its constituent parts suggest a strong potential for applications in oncology. Nicotinic acid and its derivatives have a well-documented history in medicine, primarily as lipid-lowering agents, but are increasingly being investigated for their anticancer properties.[1][2][3] The thioether linkage is a common feature in many biologically active compounds, including anticancer drugs, contributing to both target engagement and favorable pharmacokinetic properties.[4][5][6] The presence of a formyl group introduces a reactive center that could be exploited for covalent targeting of specific enzymes, a strategy that has led to the development of highly potent and selective therapeutics.
This guide provides a comprehensive overview of the hypothesized application of "this compound" as a novel inhibitor of histone deacetylase (HDAC) enzymes, key epigenetic regulators implicated in cancer progression. We will delve into a proposed mechanism of action, detailed protocols for its investigation, and the scientific rationale underpinning these experimental designs.
Hypothesized Mechanism of Action: A Multi-faceted Approach to HDAC Inhibition
We propose that "this compound" acts as a potent and selective inhibitor of Class I histone deacetylases (HDACs). The hypothesized mechanism of action is threefold, leveraging the unique structural features of the molecule.
-
Zinc-Binding Group Interaction: The carboxylic acid of the nicotinic acid moiety is postulated to act as a zinc-binding group, chelating the essential zinc ion in the active site of HDAC enzymes. This interaction is a hallmark of many known HDAC inhibitors.[7]
-
Active Site Engagement: The methoxybenzylthio portion of the molecule is hypothesized to extend into the hydrophobic tunnel of the HDAC active site, forming specific interactions with amino acid residues that contribute to isoform selectivity. The thioether linkage provides the necessary flexibility for optimal positioning within the binding pocket.
-
Covalent Modification: The formyl group on the benzyl ring is a key feature, potentially enabling covalent bond formation with a nucleophilic residue, such as a lysine, within the enzyme's active site. This could occur through the formation of a Schiff base, leading to irreversible or slowly reversible inhibition, a characteristic that can enhance potency and duration of action.
This multi-pronged inhibitory mechanism suggests that "this compound" could represent a novel class of HDAC inhibitors with a distinct pharmacological profile.
Visualizing the Hypothesized Mechanism
Caption: Hypothesized interaction of the compound with the HDAC active site.
Experimental Protocols
The following protocols are designed to investigate the hypothesized activity of "this compound" as an HDAC inhibitor.
Protocol 1: In Vitro HDAC Inhibition Assay
Objective: To determine the inhibitory activity of the compound against a panel of recombinant human HDAC isoforms.
Rationale: This initial screen will provide direct evidence of HDAC inhibition and reveal any isoform selectivity. A commercially available fluorometric assay is recommended for its high sensitivity and throughput.
Materials:
-
"this compound" (dissolved in DMSO)
-
Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of "this compound" in DMSO, followed by a further dilution in HDAC assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup:
-
Add 5 µL of diluted compound or control (TSA/SAHA, DMSO for vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of diluted HDAC enzyme to each well.
-
Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
-
Reaction Initiation: Add 5 µL of the fluorogenic HDAC substrate to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination and Signal Development: Add 20 µL of developer solution to each well. Incubate for 15 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC-based substrates).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a potent inhibitor control (0% activity).
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Outcome: This assay will yield IC₅₀ values for the compound against each HDAC isoform, allowing for the quantification of its inhibitory potency and selectivity.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| This compound | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| Vorinostat (SAHA) | ~50 | ~70 | ~100 | ~10 |
Table 1: Hypothetical data table for in vitro HDAC inhibition assay.
Protocol 2: Cellular Viability Assay in Cancer Cell Lines
Objective: To assess the cytotoxic effects of the compound on various cancer cell lines.
Rationale: If the compound inhibits HDACs, it is expected to induce cell cycle arrest and apoptosis, leading to a reduction in cancer cell viability. This assay provides a functional readout of the compound's anticancer potential.
Materials:
-
Human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
"this compound" (dissolved in DMSO)
-
Doxorubicin or another standard chemotherapeutic agent as a positive control
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "this compound" or the positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of viability versus the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Expected Outcome: This assay will determine the potency of the compound in inhibiting the growth of different cancer cell lines.
Protocol 3: Western Blot Analysis of Histone Acetylation
Objective: To confirm the on-target effect of the compound in cells by measuring the levels of acetylated histones.
Rationale: Inhibition of HDACs should lead to an accumulation of acetylated histones. This experiment provides direct evidence of the compound's mechanism of action within a cellular context.
Materials:
-
Cancer cell line (e.g., HCT116)
-
"this compound"
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a defined period (e.g., 24 hours). Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the level of acetylated Histone H3 to the total Histone H3.
Expected Outcome: A dose-dependent increase in acetylated Histone H3 levels in compound-treated cells compared to the vehicle control will confirm the HDAC inhibitory activity of the compound in a cellular setting.
Visualizing the Experimental Workflow
Caption: A logical workflow for evaluating the compound's potential.
Conclusion and Future Directions
The structural features of "this compound" present a compelling case for its investigation as a novel therapeutic agent, particularly in the field of oncology. The proposed mechanism of action as a multi-faceted HDAC inhibitor provides a solid foundation for its further exploration. The protocols detailed in this guide offer a systematic approach to validate this hypothesis, from initial in vitro characterization to cellular mechanism-of-action studies.
Positive outcomes from these initial studies would warrant further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy studies in animal models of cancer. The unique combination of a nicotinic acid scaffold with a reactive formyl group and a flexible thioether linker holds the promise of discovering a new generation of targeted anticancer therapies.
References
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Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini reviews in medicinal chemistry, 21(7), 847–882. [Link]
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Bentham Science. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]
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Al-Warhi, T., Sabt, A., El-Gamal, M., Anbar, A., Al-Sha'er, M., Al-Karmalawy, A., & Abdel-Maksoud, M. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Drug design, development and therapy, 15, 401–421. [Link]
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PubMed. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini reviews in medicinal chemistry, 21(7), 847–882. [Link]
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Dr.Oracle. (n.d.). What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol? Retrieved from [Link]
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PubMed. (2015). Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways. Current pharmaceutical biotechnology, 16(1), 3–10. [Link]
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Ovid. (n.d.). How does nicotinic acid modify the lipid profile? Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Retrieved from [Link]
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Taylor & Francis Online. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1183-1196. [Link]
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Ingenta Connect. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]
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PubMed. (1985). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Arzneimittel-Forschung, 35(10), 1611–1615. [Link]
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Annual Reviews. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 47, 591-621. [Link]
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ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. Retrieved from [Link]
-
PubMed. (2022). Thioethers: An Overview. Current drug targets, 23(2), 170–219. [Link]
-
PubMed. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 115, 105193. [Link]
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ResearchGate. (n.d.). Thioethers: An Overview. Retrieved from [Link]
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ResearchGate. (n.d.). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Retrieved from [Link]
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ResearchGate. (n.d.). Other drugs containing thioethers. Retrieved from [Link]
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National Institutes of Health. (2017). The histone deacetylase inhibitor nicotinamide exacerbates neurodegeneration in the lactacystin rat model of Parkinson's disease. Journal of cellular and molecular medicine, 21(11), 2853–2866. [Link]
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Consensus. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 529-548. [Link]
-
MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6296. [Link]
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National Institutes of Health. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current organic synthesis, 13(3), 366–381. [Link]
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PubMed. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & medicinal chemistry, 18(1), 409–415. [Link]
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National Institutes of Health. (2017). Exploration of the binding pocket of histone deacetylases: the design of potent and isoform-selective inhibitors. Journal of computer-aided molecular design, 31(2), 179–191. [Link]
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PubMed. (1982). Nicotinic acid and its derivatives: a short survey. Arzneimittel-Forschung, 32(8), 833–836. [Link]
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MDPI. (2023). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. International journal of molecular sciences, 24(21), 15951. [Link]
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PubMed. (2017). The histone deacetylase inhibitor nicotinamide exacerbates neurodegeneration in the lactacystin rat model of Parkinson's disease. Journal of cellular and molecular medicine, 21(11), 2853–2866. [Link]
-
PubMed Central. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(21), 6439. [Link]
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MDPI. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 26(16), 4991. [Link]
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Application Notes and Protocols for Chemical Ligation Using 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic Acid
Introduction: A Novel Reagent for Site-Specific Bioconjugation
In the landscape of bioconjugation, the quest for highly selective and efficient chemical ligation techniques is paramount for the development of sophisticated biomolecular tools, diagnostics, and therapeutics. "2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid" emerges as a promising heterobifunctional linker, ingeniously designed to covalently connect a thiol-containing biomolecule to another molecule of interest. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical background, practical applications, and detailed protocols for utilizing this reagent.
The unique architecture of this molecule, featuring a reactive formyl (aldehyde) group and a nicotinic acid moiety, suggests a primary application in the chemoselective ligation to N-terminal cysteine residues of peptides and proteins. This process is predicated on the well-established reaction between an aldehyde and a 1,2-aminothiol to form a stable thiazolidine linkage.[1] The nicotinic acid portion of the molecule can be pre-functionalized with other molecules (e.g., fluorophores, drugs, or polyethylene glycol chains) via its carboxylic acid handle, making "this compound" a versatile tool for creating complex bioconjugates.
Scientific Principles and Mechanism of Ligation
The core of this chemical ligation technique lies in the reaction between the formyl group of the reagent and the N-terminal cysteine of a peptide or protein. This reaction proceeds through a two-step mechanism:
-
Initial Thiazolidine Formation: The thiol group of the N-terminal cysteine attacks the carbonyl carbon of the formyl group, and the adjacent amine nitrogen attacks the same carbon, leading to the formation of a five-membered thiazolidine ring. This reaction is highly chemoselective for N-terminal cysteines due to the proximity of the thiol and amine groups, which facilitates the cyclization.[1]
-
Stability of the Thiazolidine Linkage: The resulting thiazolidine linkage is stable under a range of physiological conditions, ensuring the integrity of the bioconjugate.
This ligation strategy offers a distinct advantage over other methods by not requiring a thioester precursor, which can be susceptible to hydrolysis.[2] The reaction proceeds readily in aqueous buffers at mildly acidic to neutral pH.
Diagram of the Proposed Ligation Mechanism
Caption: Proposed mechanism of thiazolidine ligation.
Experimental Protocols
Protocol 1: General Procedure for Peptide Ligation
This protocol describes a general method for the ligation of a peptide containing an N-terminal cysteine to "this compound" that has been pre-functionalized (e.g., with a fluorescent dye).
Materials:
-
N-terminal cysteine-containing peptide
-
Functionalized "this compound"
-
Ligation Buffer: 0.2 M Sodium Acetate, pH 5.6
-
Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reverse-phase HPLC system for purification and analysis
-
Mass spectrometer for product characterization
Procedure:
-
Peptide Preparation: Dissolve the N-terminal cysteine-containing peptide in the Ligation Buffer to a final concentration of 1-5 mM. If the peptide has formed disulfide-linked dimers, add a 2-5 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
Reagent Preparation: Dissolve the functionalized "this compound" in a minimal amount of DMF and then dilute with Ligation Buffer to a final concentration of 1.1-1.5 equivalents relative to the peptide.
-
Ligation Reaction: Add the reagent solution to the peptide solution. The final concentration of DMF should be kept below 20% (v/v) to avoid denaturation of the peptide.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-6 hours. Monitor the progress of the ligation by analytical RP-HPLC.[1]
-
Purification: Once the reaction is complete, purify the bioconjugate by preparative RP-HPLC.
-
Characterization: Confirm the identity of the purified product by mass spectrometry.
Protocol 2: Ligation in the Presence of a Denaturant for Larger Proteins
For larger proteins or those with poor solubility, the inclusion of a denaturant may be necessary to expose the N-terminal cysteine.
Materials:
-
N-terminal cysteine-containing protein
-
Functionalized "this compound"
-
Ligation Buffer with Denaturant: 6 M Guanidine hydrochloride (GnHCl), 0.1 M Sodium Phosphate, pH 7.0
-
TCEP hydrochloride
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Ligation Buffer with Denaturant to a final concentration of 0.1-1 mM. Add a 5-10 fold molar excess of TCEP and incubate for 1 hour at 37°C.
-
Reagent Preparation: Dissolve the functionalized "this compound" in the Ligation Buffer with Denaturant to a concentration of 1.5-2 equivalents relative to the protein.
-
Ligation Reaction: Add the reagent solution to the protein solution and incubate at 37°C for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction by SDS-PAGE or analytical RP-HPLC.
-
Purification: Purify the conjugated protein by dialysis against a suitable buffer to remove the denaturant and excess reagents, followed by size-exclusion chromatography if necessary.
-
Characterization: Characterize the purified protein conjugate by mass spectrometry and appropriate functional assays.
Quantitative Data Summary
| Parameter | Peptide Ligation | Protein Ligation in Denaturant |
| pH | 5.0 - 6.0 | 6.5 - 7.5 |
| Temperature | Room Temperature | 37°C |
| Reaction Time | 2 - 6 hours | 4 - 12 hours |
| Peptide/Protein Conc. | 1 - 5 mM | 0.1 - 1 mM |
| Reagent Equiv. | 1.1 - 1.5 | 1.5 - 2.0 |
| Reducing Agent | TCEP (2-5 equiv.) | TCEP (5-10 equiv.) |
Causality Behind Experimental Choices
-
pH: The reaction is typically performed at a slightly acidic to neutral pH. At lower pH, the amine of the N-terminal cysteine is protonated, which can slow down the initial nucleophilic attack. At higher pH, side reactions may become more prevalent.
-
Reducing Agent: TCEP is used to ensure the thiol of the cysteine residue remains in its reduced, reactive state and to prevent oxidative side reactions.
-
Denaturant: For larger, folded proteins, a denaturant like guanidine hydrochloride is often necessary to unfold the protein and make the N-terminal cysteine accessible for ligation.[2]
-
Excess Reagent: A slight excess of the formyl-containing reagent is used to drive the reaction to completion.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the use of standard analytical techniques. The progress of the ligation should be monitored by a separation technique like RP-HPLC, which will show the consumption of the starting materials and the formation of a new product peak. The identity of the final product must be unequivocally confirmed by mass spectrometry, which will show the expected molecular weight of the conjugate.
Experimental Workflow Diagram
Caption: General experimental workflow for ligation.
Conclusion
"this compound" represents a valuable addition to the chemical biology toolbox. The ligation chemistry, based on the formation of a stable thiazolidine ring with an N-terminal cysteine, offers a robust and chemoselective method for the synthesis of well-defined bioconjugates. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this technology in their drug development and scientific research endeavors.
References
-
Zhang, L., & Tam, J. P. (1996). Peptide ligation and cyclization via thiazolidine formation. PNAS, 93(13), 6565–6570. [Link]
-
Duflocq, S., Zhou, J., Huguenot, F., Vidal, M., & Liu, W. Q. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3466-3470. [Link]
-
Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776–779. [Link]
-
Johnson, E. C., & Kent, S. B. (2006). Insights into the mechanism and catalysis of the native chemical ligation reaction. Journal of the American Chemical Society, 128(20), 6640–6646. [Link]
-
CellMosaic. (n.d.). Introducing Functional Groups. [Link]
-
Wikipedia. (2023, October 27). Native chemical ligation. [Link]
-
Kimmerlin, T., & Seebach, D. (2005). ‘100 years of peptide synthesis’: ligation methods for peptide and protein synthesis with applications to β-peptide assemblies. Journal of Peptide Research, 65(2), 229-260. [Link]
-
Hackeng, T. M., Griffin, J. H., & Dawson, P. E. (1999). Protein synthesis by native chemical ligation: expanded scope by using straightforward methodology. PNAS, 96(18), 10068–10073. [Link]
-
Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 153(Suppl 1), S68–S75. [Link]
-
Heindel, N. D., Zhao, H. R., Egolf, R. A., Chang, C. H., Schray, K. J., Emrich, J. G., ... & Woo, D. V. (1991). A novel heterobifunctional linker for formyl to thiol coupling. Bioconjugate Chemistry, 2(6), 427-430. [Link]
Sources
"2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid" use in high-throughput screening
Application Note & Protocol
Topic: High-Throughput Screening for Novel Covalent Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) using 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid as a Scaffold Candidate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting NAMPT with a Novel Chemical Entity
Nicotinamide Phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling pathways crucial for cell survival, DNA repair, and metabolism.[2][3] Due to their high metabolic rate and proliferation, cancer cells are particularly dependent on the NAMPT-mediated NAD+ salvage pathway, making NAMPT a compelling target for anticancer drug discovery.[1][4] Several NAMPT inhibitors have shown promise in preclinical and clinical studies.[4][5]
This application note describes a hypothetical high-throughput screening (HTS) campaign to identify novel inhibitors of NAMPT. We propose the use of "this compound" as a starting point for library screening. This compound possesses a nicotinic acid moiety, providing a structural basis for competitive binding to the nicotinamide-binding site of NAMPT.[6][7] Crucially, the presence of a chemically reactive formyl (aldehyde) group introduces the potential for covalent inhibition by forming a Schiff base with nucleophilic residues, such as lysine, within the enzyme's active site.[8][9] Covalent inhibitors can offer advantages in terms of potency and duration of action.[10]
The following sections detail a robust, fluorescence-based HTS assay designed to identify and characterize inhibitors of NAMPT, with a special focus on discerning covalent modifiers.
Principle of the Assay
The HTS assay for NAMPT activity is a coupled-enzyme, fluorescence-based endpoint assay. The principle is as follows:
-
NAMPT Reaction: In the first step, NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).
-
Coupled Enzyme Reactions: The product, NMN, is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).
-
Fluorescent Readout: The newly formed NAD+ is then used by a dehydrogenase (e.g., alcohol dehydrogenase) to reduce a non-fluorescent substrate into a highly fluorescent product. The resulting fluorescence intensity is directly proportional to the amount of NAD+ produced and, therefore, to the activity of NAMPT.[11][12]
Inhibitors of NAMPT will block the initial reaction, leading to a decrease in the final fluorescent signal.
Signaling Pathway Context: The Role of NAMPT in Cellular Metabolism
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and its impact on downstream cellular processes.
Caption: Role of NAMPT in the NAD+ salvage pathway and its inhibition.
Experimental Workflow for High-Throughput Screening
The HTS workflow is designed for efficiency and robustness, from initial screening to hit confirmation and characterization.
Caption: High-throughput screening workflow for NAMPT inhibitors.
Detailed Protocols
PART 1: Primary High-Throughput Screening
Objective: To screen a compound library for potential inhibitors of NAMPT.
Materials:
-
Assay Plates: 384-well, black, flat-bottom plates.
-
NAMPT Enzyme: Recombinant human NAMPT.
-
Substrates: Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP.
-
Coupling Enzymes: NMNAT, Alcohol Dehydrogenase.
-
Detection Reagent: Resazurin.
-
Assay Buffer: Tris-HCl buffer, pH 7.5, containing MgCl2, KCl, and a reducing agent (e.g., DTT).
-
Positive Control: A known NAMPT inhibitor (e.g., FK866).
-
Negative Control: DMSO.
-
Test Compound: "this compound" and other library compounds.
Procedure:
-
Compound Plating:
-
Dispense 100 nL of test compounds, positive control, and negative control (DMSO) into the appropriate wells of a 384-well assay plate using an acoustic dispenser. This results in a final compound concentration of 10 µM.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing NAMPT enzyme, NAM, and PRPP in assay buffer.
-
Dispense 5 µL of the master mix into each well of the assay plate.
-
-
Incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates for 60 minutes at 37°C.
-
-
Detection Reagent Addition:
-
Prepare a detection mix containing NMNAT, alcohol dehydrogenase, and resazurin in assay buffer.
-
Dispense 5 µL of the detection mix into each well.
-
-
Final Incubation and Readout:
-
Incubate the plates for 30 minutes at 37°C, protected from light.
-
Read the fluorescence intensity using a plate reader with excitation at ~540 nm and emission at ~590 nm.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Compound: Fluorescence signal in the presence of the test compound.
-
Signal_Max: Average fluorescence signal of the negative control (DMSO).
-
Signal_Min: Average fluorescence signal of the positive control (FK866).
-
-
Compounds exhibiting >50% inhibition are considered primary hits.
PART 2: Dose-Response and IC50 Determination
Objective: To determine the potency of the primary hits.
Procedure:
-
Prepare serial dilutions of the hit compounds (typically 10-point, 3-fold dilutions).
-
Perform the primary screening assay as described above with the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
PART 3: Covalent Inhibitor Assay
Objective: To identify compounds that exhibit time-dependent inhibition, a characteristic of covalent inhibitors.
Procedure:
-
Pre-incubation:
-
Dispense the hit compounds into the assay plate.
-
Add the NAMPT enzyme to the wells.
-
Incubate this mixture for varying periods (e.g., 0, 30, 60, 120 minutes) at 37°C.
-
-
Reaction Initiation:
-
After the pre-incubation period, add the substrates (NAM and PRPP) to initiate the enzymatic reaction.
-
Incubate for a fixed time (e.g., 30 minutes).
-
-
Detection and Readout:
-
Add the detection reagents and read the fluorescence as in the primary assay.
-
Data Analysis:
-
For covalent inhibitors, the IC50 value will decrease with longer pre-incubation times. A significant shift in IC50 indicates a time-dependent inhibition mechanism, suggesting potential covalent modification of the enzyme.
Data Presentation
Table 1: Hypothetical Screening Results
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | IC50 Shift (0 min vs. 120 min pre-incubation) |
| This compound | 85.2 | 0.5 | 10-fold decrease |
| FK866 (Positive Control) | 98.5 | 0.01 | No significant shift |
| Hit Compound B | 75.6 | 2.1 | No significant shift |
| Hit Compound C | 68.9 | 1.5 | 8-fold decrease |
Scientific Integrity and Trustworthiness
The protocols described herein are designed to be self-validating. The inclusion of appropriate controls (positive and negative) in every assay plate ensures the reliability of the screening data. The Z'-factor should be calculated for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered acceptable for HTS.
The multi-step workflow, from primary screening to dose-response and covalent inhibitor assays, provides a rigorous framework for hit validation and minimizes the risk of false positives. Counter-screens against the coupling enzymes should also be performed to eliminate compounds that interfere with the detection system rather than inhibiting NAMPT itself.
Conclusion
The proposed high-throughput screening campaign provides a comprehensive strategy for the discovery of novel NAMPT inhibitors, with a particular focus on identifying potential covalent modifiers like "this compound". The fluorescence-based assay is robust, scalable, and amenable to automation, making it suitable for large-scale screening efforts. The subsequent hit characterization cascade allows for the confident identification and validation of promising lead compounds for further development in cancer therapy.
References
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A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. Analytical Biochemistry. [Link]
-
High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology. [Link]
-
Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Cell Chemical Biology. [Link]
-
The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Signal Transduction and Targeted Therapy. [Link]
-
Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. [Link]
-
Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Publications. [Link]
-
Next-Generation NAMPT Inhibitors Identified by Sequential High-Throughput Phenotypic Chemical and Functional Genomic Screens. ResearchGate. [Link]
-
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
-
High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Oreate AI Blog. [Link]
-
Nampt: Linking NAD biology, metabolism, and cancer. Trends in Endocrinology & Metabolism. [Link]
-
Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Society for Mass Spectrometry. [Link]
-
Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications. [Link]
-
Nicotinamide Phosphoribosyltransferase (Nampt)/Nicotinamide Adenine Dinucleotide (NAD) Axis Suppresses Atrial Fibrillation by Modulating the Calcium Handling Pathway. MDPI. [Link]
-
Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Elsevier. [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. [Link]
-
Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. ResearchGate. [Link]
-
A Negative Feedback Loop Between NAMPT and TGF-β Signaling Pathway in Colorectal Cancer Cells. OncoTargets and Therapy. [Link]
-
Residue-Selective Protein C-Formylation via Sequential Difluoroalkylation-Hydrolysis. ACS Central Science. [Link]
-
A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. International Journal of Molecular Sciences. [Link]
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie. [Link]
-
NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Fluorescent and theranostic probes for imaging nicotinamide phosphoribosyl transferase (NAMPT). Sensors and Actuators B: Chemical. [Link]
-
A transformylation reaction--transfer of an N-formyl residue to amino acids and peptides in nucleophilic groups. Bioorganicheskaia Khimiia. [Link]
-
Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Fingerprint. [Link]
-
Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay. PLOS ONE. [Link]
-
How formaldehyde reacts with amino acids. Communications Chemistry. [Link]
-
Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Communications Chemistry. [Link]
-
Identification of formaldehyde-induced modifications in proteins: reactions with model peptides. The Journal of Biological Chemistry. [Link]
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Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
Abstract
This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of the drug substance. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development strategy, detailed experimental protocols, validation according to ICH guidelines, and a forced degradation study to ensure the method can effectively separate the parent analyte from its degradation products.
Introduction
This compound is a novel compound with a complex structure incorporating a nicotinic acid moiety, a thioether linkage, and a substituted benzaldehyde. The purity and stability of such active pharmaceutical ingredients (APIs) are critical parameters that directly impact the safety and efficacy of the final drug product.[1][2] Therefore, a validated, stability-indicating analytical method is a regulatory necessity to monitor the API's quality throughout its lifecycle.[3][4]
This document provides a comprehensive framework for a gradient RP-HPLC method coupled with UV detection, designed to be specific, accurate, and precise for the intended purpose. The narrative explains the scientific rationale behind the selection of chromatographic parameters and validation procedures, grounded in established principles of analytical chemistry and regulatory expectations outlined by the International Council for Harmonisation (ICH).[5][6][7]
Physicochemical Properties and Method Development Strategy
The analytical strategy is directly informed by the physicochemical properties of the target analyte.
-
Structure: this compound
-
Key Functional Groups:
-
Nicotinic Acid: An acidic moiety (pKa ~4-5) that allows for manipulation of retention based on mobile phase pH.[8]
-
Thioether (-S-): Susceptible to oxidation, a key consideration for stability studies.
-
Aromatic Rings & Formyl Group: Provide strong UV chromophores, making UV detection a suitable choice. Benzaldehyde derivatives are well-suited for RP-HPLC analysis.[1][9]
-
-
Polarity: The molecule possesses both polar (carboxylic acid, formyl, methoxy) and non-polar (aromatic rings, thioether) regions, making it an ideal candidate for reversed-phase chromatography.
Based on these properties, a gradient RP-HPLC method with UV detection was selected. This approach offers the versatility needed to separate the main compound from potential impurities and degradation products that may have different polarities.[10]
Workflow for Method Development
The overall process from initial development to final validation is outlined below.
Caption: Workflow from Method Development to Application.
Protocol: Stability-Indicating RP-HPLC Method
This protocol describes the optimized and validated chromatographic conditions for the quantitative analysis of this compound.
Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column oven, and PDA or UV detector.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Water, HPLC grade (e.g., Milli-Q or equivalent).
-
Reference Standard (RS) of this compound.
Chromatographic Conditions
The following table summarizes the instrumental parameters.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Causality behind Choices:
-
C18 Column: A C18 stationary phase is the workhorse for reversed-phase chromatography and provides excellent retention for moderately polar compounds like the target analyte.[2]
-
TFA in Mobile Phase: A low concentration of TFA (0.1%) acts as an ion-pairing agent and acidifies the mobile phase (to pH ~2-2.5). At this pH, the carboxylic acid on the nicotinic acid moiety is protonated (uncharged), leading to better retention, improved peak shape, and enhanced reproducibility.[11]
-
Gradient Elution: A gradient is necessary to ensure that the main analyte peak is well-resolved and that any potential impurities, which may span a wide range of polarities, are eluted from the column in a reasonable time with good peak shape.[10]
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds and provides good sensitivity for the analyte based on its chromophores. A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal wavelength during development.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh and prepare the test sample in the same manner as the Working Standard Solution.
Protocol: Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6][7]
Specificity and Forced Degradation Study
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[7] This is demonstrated through a forced degradation study.[12][13] The goal is to achieve 5-20% degradation of the active ingredient.[13][14][15]
Sources
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- 2. openaccessjournals.com [openaccessjournals.com]
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- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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Application Note: A Systematic Approach to Preclinical Formulation Development for 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
Abstract
The successful preclinical evaluation of a new chemical entity (NCE) is fundamentally dependent on the development of an appropriate drug formulation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust formulation for 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid , a novel compound with potential therapeutic applications. Given that many NCEs exhibit poor aqueous solubility, this guide emphasizes a systematic, step-wise approach to characterize the molecule's physicochemical properties and leverage that data to select and optimize a vehicle for various preclinical routes of administration, including oral (PO) and intravenous (IV).[1][2] We will detail protocols for solubility screening, vehicle selection, formulation preparation, and analytical characterization, ensuring that the developed formulation maximizes exposure for safety, pharmacokinetic, and efficacy studies.[3]
Foundational Physicochemical Characterization
A thorough understanding of the NCE's intrinsic properties is the cornerstone of any successful formulation strategy.[1] Before a vehicle can be selected, the molecule's behavior in various environments must be defined. The structure of this compound, containing both a lipophilic substituted benzyl moiety and an ionizable nicotinic acid group, suggests that its solubility will be highly dependent on pH.
Key Analytical Parameters
The initial characterization phase, often termed preformulation, aims to quantify key properties that govern a drug's behavior.
| Parameter | Importance in Formulation | Typical Methodology |
| pKa | Determines the pH range where the compound is ionized (more soluble) vs. neutral (less soluble). Critical for pH-adjustment strategies. | Potentiometric Titration, UV-spectrophotometry, Capillary Electrophoresis. |
| LogP / LogD | Measures lipophilicity. A high LogP suggests poor aqueous solubility. LogD shows the lipophilicity at a specific pH. | Shake-flask method (octanol/water), Reverse-Phase HPLC. |
| Intrinsic Solubility (S₀) | The inherent solubility of the neutral, un-ionized form of the drug in an aqueous environment. This is the baseline solubility. | Shake-flask method in a buffer where the drug is >99% un-ionized. |
| pH-Solubility Profile | Maps the compound's solubility across a physiologically relevant pH range (e.g., pH 1 to 8). This is the most critical dataset for initial vehicle selection. | Shake-flask method using a series of buffers with varying pH values. |
| Solid-State Properties | Assesses crystallinity, polymorphism, and thermal stability (melting point, degradation). Informs on potential stability issues and handling. | XRPD (X-ray Powder Diffraction), DSC (Differential Scanning Calorimetry), TGA (Thermogravimetric Analysis). |
Protocol 1.1: Generating a pH-Solubility Profile
This protocol is essential for determining if a simple, pH-adjusted aqueous vehicle is viable.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 8.0.
-
Sample Addition: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each buffer in separate glass vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Dilution: Carefully remove a known aliquot of the clear supernatant and dilute it with an appropriate mobile phase or solvent for analysis.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4) to determine the concentration of the dissolved compound.
-
Data Plotting: Plot the measured solubility (in mg/mL or µg/mL) against the final measured pH of each buffer solution.
Formulation Strategy and Vehicle Selection Framework
With the physicochemical data in hand, a logical decision-making process can be employed to select the most appropriate formulation strategy. The primary goal in early preclinical studies is to ensure sufficient drug exposure, often by maximizing solubility.[2][3] The route of administration dictates the stringency of the formulation requirements; intravenous formulations must be sterile, clear solutions, whereas oral formulations can be solutions or suspensions.[1][4]
The following workflow provides a systematic path for vehicle selection.
Caption: Formulation development decision tree.
Formulation Development Protocols
The following protocols outline methods for preparing various formulation types. For any preclinical study, it is best practice to prepare formulations fresh each day to minimize stability-related risks.[4]
Oral Formulations
Oral delivery offers flexibility, allowing for solutions or suspensions.[4]
-
Prepare Stock Solution: Dissolve the compound in a strong, water-miscible solvent like DMSO or N-Methyl-2-pyrrolidone (NMP) to create a high-concentration stock (e.g., 100 mg/mL).
-
Prepare Test Vehicles: In separate vials, prepare various mixtures of common preclinical co-solvents.[1][5]
-
Vehicle A: 30% PEG 400, 70% Water
-
Vehicle B: 10% Ethanol, 40% Propylene Glycol, 50% Water
-
Vehicle C: 20% Solutol HS 15, 80% Water
-
-
Spike and Observe: Add a small volume of the stock solution to each test vehicle to achieve the target final concentration. Vortex thoroughly.
-
Assess Solubility: Visually inspect for any precipitation or cloudiness immediately and after a set time (e.g., 1-2 hours) at room temperature. The ideal vehicle keeps the drug fully dissolved.
-
Causality Note: The primary concern with co-solvent systems is the potential for the drug to precipitate upon administration when the formulation is diluted by aqueous physiological fluids.[1] Screening helps identify the most robust system.
Protocol 3.1.2: Oral Suspension Preparation
This is a common strategy when adequate solubility for the entire dose cannot be achieved.[1]
-
Prepare Suspending Vehicle: Slowly add a suspending agent (e.g., 0.5% w/v Methylcellulose or Carboxymethylcellulose) to water while stirring to create a homogenous, viscous vehicle. A small amount of surfactant like 0.1% Tween 80 can be added as a wetting agent.
-
Weigh API: Weigh the required amount of this compound powder.
-
Create a Paste: Add a small amount of the vehicle to the powder and triturate with a mortar and pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.
-
Dilute to Volume: Gradually add the remaining vehicle to the paste with continuous mixing until the final desired volume and concentration are reached.
-
Homogenize: Stir the final suspension with a magnetic stirrer before each dose is drawn to ensure uniformity.
Intravenous Formulations
IV formulations must be true solutions and require careful selection of excipients known to be safe for parenteral administration.[3][6]
Cyclodextrins are sugar-based macrocycles that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[7]
-
Prepare Cyclodextrin Vehicle: Prepare aqueous solutions of various concentrations (e.g., 10%, 20%, 30% w/v) of a parenterally safe cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD), in saline or 5% dextrose in water (D5W).
-
Add API: Add the weighed this compound powder directly to the cyclodextrin solutions.
-
Facilitate Complexation: Vortex and sonicate the mixture for 15-30 minutes. Gentle heating may be applied if the compound's thermal stability is confirmed.
-
Assess Solubility: After equilibration, visually inspect for a clear solution. If undissolved particles remain, the solution can be filtered through a 0.22 µm syringe filter to remove excess drug, and the filtrate can be analyzed by HPLC to determine the maximum solubility achieved.
-
Causality Note: SBE-β-CD is often preferred for IV formulations containing acidic compounds due to its strong solubilizing capacity and excellent safety profile.
Analytical Validation of Formulations
Once a lead formulation is developed, its concentration and stability must be verified.
HPLC Method for Quantification
A robust analytical method is necessary to confirm the concentration of the active ingredient in the formulation. For a nicotinic acid derivative, a reverse-phase HPLC method with UV detection is a standard approach.[8][9][10]
| HPLC Parameter | Recommended Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 10 minutes, hold, and re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Scan with a PDA detector to find λmax, likely around 260-280 nm. |
| Injection Volume | 10 µL |
Protocol 4.2.1: Formulation Potency and Stability Testing
-
Potency (Time Zero): Immediately after preparation, take an aliquot of the homogenous formulation. Dilute it gravimetrically to fall within the linear range of the HPLC calibration curve. Analyze in triplicate to confirm the initial concentration is within ±10% of the target.
-
Stability Assessment: Store the remaining formulation under relevant conditions (e.g., room temperature on the benchtop, 4°C protected from light).
-
Time Point Analysis: At set time points (e.g., 2, 4, 8, 24 hours), repeat step 1.
-
Evaluation Criteria: The formulation is considered stable if the concentration remains within 90-110% of the initial concentration and no significant degradation peaks appear in the chromatogram. Visual inspection for precipitation or color change should also be performed at each time point.
The entire formulation development workflow can be visualized as follows:
Caption: End-to-end preclinical formulation workflow.
References
-
Puneet, U. et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(2), 732–744. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]
-
LCGC International. (2020). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]
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Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. [Link]
-
Müller, F. et al. (2020). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. In book: Toxicologic Pathology for Non-Pathologists. [Link]
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Le-Vien, E. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. International Journal of Toxicology, 40(6), 551-556. [Link]
-
GOV.UK. (2017). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
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UT Southwestern Medical Center. (n.d.). Formulation: Preclinical Pharmacology Lab. [Link]
-
GL Sciences. (n.d.). LT074 Analysis of Niacin in Foods | Technical Information. [Link]
-
Manian, P. et al. (2021). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Drug Metabolism Reviews, 53(2), 258-281. [Link]
-
Moreton, C. (2021). The Selection of Excipients for Oral Solid Dosage Forms. In book: Pharmaceutical Manufacturing and Technology. [Link]
-
Lavan, M. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
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- 4. admescope.com [admescope.com]
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- 8. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
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Application Notes and Protocols: Characterizing Novel Ligand Interactions with GPR35 Using 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
Introduction
The G-protein coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest in drug discovery due to its potential role in inflammation, pain, and gastrointestinal disorders.[1][2] The identification of novel agonists and antagonists is crucial for elucidating its physiological functions and validating it as a therapeutic target.[3][4] This document provides a comprehensive guide for utilizing "2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid," a novel synthetic compound, as a probe to investigate ligand binding and functional activity at the human GPR35 receptor.
Structurally, this compound incorporates a nicotinic acid moiety, a feature present in ligands for various receptors, including the nicotinic acid receptor GPR109A.[5][6] However, the bulky substituted benzyl group suggests potential interactions with receptors that accommodate a wider range of chemical scaffolds, such as GPR35. This application note will detail the hypothetical use of this compound as a novel ligand for GPR35, outlining protocols for its characterization.
Hypothesized Mechanism of Action and Signaling Pathway
GPR35 is known to couple to multiple signaling pathways, primarily through Gαi/o, Gα13, and β-arrestin recruitment.[1][7] Upon agonist binding, GPR35 can initiate a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of intracellular calcium levels, and the recruitment of β-arrestin-2, which can lead to receptor internalization and downstream signaling.[2][8]
The compound "this compound" is hypothesized to act as an agonist at GPR35. The carboxylic acid group of the nicotinic acid core is predicted to form a key interaction with a conserved arginine residue in transmembrane domain 3 (TM3) of the receptor, a common feature for acidic GPCR ligands.[6] The substituted benzyl ring is likely to engage with a hydrophobic pocket within the transmembrane domains, contributing to binding affinity and specificity.
Diagram: Hypothesized GPR35 Signaling Cascade
Caption: Hypothesized signaling pathways activated by GPR35 upon agonist binding.
Experimental Protocols
The following protocols are designed to characterize the binding and functional activity of "this compound" at the human GPR35 receptor.
Protocol 1: β-Arrestin-2 Recruitment Assay
This assay is a primary method for identifying GPR35 agonists and is based on the principle of ligand-induced interaction between the receptor and β-arrestin-2.[4][7]
Materials:
-
HEK293T cells stably co-expressing human GPR35 tagged with a luminescent donor (e.g., Renilla Luciferase) and β-arrestin-2 tagged with a fluorescent acceptor (e.g., eYFP).
-
"this compound" (Test Compound).
-
Zaprinast (Reference GPR35 agonist).[2]
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
White, opaque 96-well microplates.
-
Bioluminescence Resonance Energy Transfer (BRET) compatible plate reader.
Procedure:
-
Cell Preparation: Culture the stable cell line to 80-90% confluency. The day before the assay, seed the cells into white, opaque 96-well plates at a density of 20,000 cells/well.
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer. Also, prepare a dilution series for the reference agonist, Zaprinast.
-
Assay Execution: a. Carefully remove the culture medium from the wells. b. Add the luciferase substrate (e.g., coelenterazine h) to each well according to the manufacturer's instructions and incubate in the dark. c. Add 10 µL of the compound dilutions to the respective wells. Include wells with vehicle (assay buffer with DMSO) as a negative control. d. Incubate the plate at 37°C for 30-60 minutes.
-
Data Acquisition: Measure the BRET signal using a plate reader with appropriate filters for the donor and acceptor wavelengths.
-
Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Table 1: Expected Outcome of β-Arrestin-2 Recruitment Assay
| Compound | EC₅₀ (nM) | Emax (% of Zaprinast) |
| Zaprinast (Reference) | 500 | 100 |
| Test Compound | (To be determined) | (To be determined) |
| Vehicle | No activity | 0 |
Diagram: β-Arrestin Recruitment Assay Workflow
Caption: Workflow for the BRET-based β-arrestin-2 recruitment assay.
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of the test compound to induce an increase in intracellular calcium, a downstream effect of GPR35 activation, likely through Gα13.[7]
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR35.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
"this compound" (Test Compound).
-
Pamoic acid (Reference GPR35 agonist).[2]
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Preparation: Seed the GPR35-expressing cells into black, clear-bottom 96-well plates and grow to confluency.
-
Dye Loading: a. Prepare the Fluo-4 AM loading solution according to the manufacturer's protocol, often including an agent like probenecid to prevent dye extrusion. b. Remove the culture medium and add the dye loading solution to each well. c. Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of the Test Compound and Pamoic acid in assay buffer in a separate 96-well compound plate.
-
Assay Execution: a. Place both the cell plate and the compound plate into the fluorescence imaging plate reader. b. Establish a stable baseline fluorescence reading for each well. c. The instrument will then add the compounds from the compound plate to the cell plate. d. Immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis: The change in fluorescence (F - F₀) or the peak fluorescence intensity is plotted against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Table 2: Expected Outcome of Calcium Mobilization Assay
| Compound | EC₅₀ (nM) |
| Pamoic acid (Reference) | 80 |
| Test Compound | (To be determined) |
| Vehicle | No activity |
Validation and Interpretation
-
Agonist Confirmation: A dose-dependent increase in both β-arrestin recruitment and intracellular calcium mobilization would confirm that "this compound" acts as a functional agonist at GPR35.
-
Potency and Efficacy: The EC₅₀ values will determine the potency of the compound, while the Emax relative to a known full agonist will define its efficacy (i.e., whether it is a full or partial agonist).
-
Specificity: To confirm that the observed effects are GPR35-mediated, the assays should be repeated using the parental cell line (not expressing GPR35). No activity should be observed in these cells. Furthermore, the activity of the test compound should be inhibited by a known GPR35 antagonist, such as CID-2745687.[4][8]
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of "this compound" as a novel probe for the GPR35 receptor. By employing these established assay formats, researchers can effectively determine its potency, efficacy, and mechanism of action, thereby contributing to the growing understanding of GPR35 pharmacology and facilitating the development of new therapeutic agents.
References
-
Title: Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors Source: PubMed URL: [Link]
- Title: Nicotinic acid derivatives and process for the preparation thereof Source: Google Patents URL
-
Title: Development of MS Binding Assays targeting the binding site of MB327 at the nicotinic acetylcholine receptor Source: PubMed URL: [Link]
-
Title: GPR35 acts a dual role and therapeutic target in inflammation Source: Frontiers in Immunology URL: [Link]
-
Title: Proposed agonists and antagonists of GPR35. Source: ResearchGate URL: [Link]
-
Title: Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 Source: ACS Pharmacology & Translational Science URL: [Link]
-
Title: Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) Source: PubMed URL: [Link]
-
Title: Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action Source: Molecular Pharmacology (via PMC) URL: [Link]
-
Title: Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 Source: The Biochemical Journal (via PMC) URL: [Link]
-
Title: Identification of Binding Sites in the Nicotinic Acetylcholine Receptor for TDBzl-etomidate, a Photoreactive Positive Allosteric Effector Source: The Journal of Biological Chemistry (via PMC) URL: [Link]
-
Title: Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity Source: Al-Mustansiriyah Journal of Science URL: [Link]
-
Title: Vitamin B3 Source: StatPearls (via NCBI Bookshelf) URL: [Link]
-
Title: Nicotinic acid Source: Wikipedia URL: [Link]
-
Title: Nicotinic acid receptor subtypes and their ligands Source: PubMed URL: [Link]
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- 5. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid receptor subtypes and their ligands [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential medicinal chemistry applications of the novel compound, 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid. While direct literature on this specific molecule is limited, this document outlines a strategic, hypothesis-driven approach to its investigation, grounded in the well-established pharmacology of nicotinic acid and its derivatives. The protocols detailed herein are designed to systematically evaluate its potential as a therapeutic agent.
Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds
Nicotinic acid (Niacin, Vitamin B3) is a cornerstone in the management of dyslipidemia.[1][2] Its ability to modulate lipid profiles—specifically by lowering low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL)—is well-documented.[1][3] The therapeutic effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor GPR109A (HM74A).[4] Beyond its lipid-lowering effects, nicotinic acid and its derivatives exhibit a range of other pharmacological activities, including vasodilation and antioxidant properties.[5][6]
The subject of this guide, this compound, is a structurally distinct derivative. Its unique substitution pattern suggests several avenues for medicinal chemistry exploration. The thioether linkage and the substituted benzyl group introduce functionalities that could modulate its pharmacokinetic and pharmacodynamic properties compared to the parent nicotinic acid. This document will explore its potential as a vasodilator, an antioxidant, and a novel inhibitor of inosine monophosphate dehydrogenase (IMPDH), a target implicated in cancer and viral diseases.[7]
Hypothetical Therapeutic Applications and Mechanistic Rationale
Vasodilatory and Cardiovascular Effects
Hypothesis: The nicotinic acid moiety of the target compound may act as an agonist for the GPR109A receptor, leading to vasodilation. The bulky substituted benzyl group could influence receptor binding affinity and selectivity.
Mechanistic Insight: Activation of GPR109A in skin Langerhans cells leads to the release of prostaglandins (PGD2 and PGE2), which in turn cause vasodilation, the effect responsible for the common "flushing" side effect of niacin.[8] By modifying the structure, it may be possible to retain the therapeutic lipid-lowering effects while minimizing the flushing response. Thionicotinic acid analogs have demonstrated potent vasorelaxant activities, suggesting the thioether linkage may be beneficial.[5]
Antioxidant Activity
Hypothesis: The presence of the thioether and the methoxy-substituted aromatic ring may confer antioxidant properties to the molecule.
Mechanistic Insight: The sulfur atom in the thioether linkage can be oxidized, thereby scavenging reactive oxygen species (ROS). Phenolic compounds, including those with methoxy substitutions, are known to possess antioxidant activity. Nicotinic acid derivatives themselves have been reported as potential antioxidant agents.[6] Oxidative stress is a key pathological factor in numerous diseases, including cardiovascular and neurodegenerative disorders, making antioxidant capacity a desirable feature for a drug candidate.
IMPDH Inhibition
Hypothesis: The nicotinic acid scaffold, when appropriately modified, may function as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.
Mechanistic Insight: IMPDH is a validated target for immunosuppressive, antiviral, and anticancer therapies.[7] Inhibition of IMPDH depletes intracellular pools of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells like lymphocytes and cancer cells.[9][10] While nicotinic acid itself is not a known IMPDH inhibitor, other nicotinamide derivatives have been shown to be metabolized into unnatural NAD derivatives that inhibit IMPDH.[11] The formyl group on the benzyl ring of our target compound could potentially interact with the active site of IMPDH.
Proposed Experimental Workflows
The following sections outline detailed protocols for the synthesis, purification, and biological evaluation of this compound.
Chemical Synthesis and Characterization
A plausible synthetic route for this compound would involve the nucleophilic substitution of a leaving group on the nicotinic acid ring with the appropriately substituted benzyl thiol.
Protocol 1: Synthesis of this compound
-
Synthesis of 5-formyl-2-methoxybenzyl mercaptan: This intermediate can be prepared from commercially available 3-hydroxy-4-methoxybenzaldehyde through a multi-step synthesis involving protection of the aldehyde, introduction of a thiol group, and subsequent deprotection.
-
Synthesis of 2-chloronicotinic acid: This can be achieved through the oxidation of 2-chloro-3-methylpyridine.
-
Coupling Reaction: React 2-chloronicotinic acid with 5-formyl-2-methoxybenzyl mercaptan in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Purification: The crude product can be purified by column chromatography on silica gel, followed by recrystallization.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
In Vitro Biological Evaluation
Protocol 2: Vasodilation Assay
This assay will determine the compound's ability to induce relaxation in pre-contracted arterial rings, a standard method for assessing vasodilator activity.
-
Tissue Preparation: Isolate thoracic aortic rings from rats and mount them in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂ at 37°C.
-
Contraction: Induce contraction of the aortic rings with phenylephrine.
-
Compound Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Acquisition: Record the changes in isometric tension.
-
Analysis: Calculate the percentage of relaxation for each concentration and determine the EC₅₀ value. Acetylcholine can be used as a positive control.
Protocol 3: Antioxidant Activity Assays
A panel of assays should be used to comprehensively evaluate the antioxidant potential.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this measures the compound's ability to scavenge the ABTS radical cation.
-
Cellular Antioxidant Activity (CAA) Assay: This assay measures the antioxidant activity in a cell-based system, providing a more biologically relevant assessment.
Protocol 4: IMPDH Inhibition Assay
This enzymatic assay will directly measure the inhibitory activity of the compound against IMPDH.
-
Enzyme and Substrate Preparation: Use recombinant human IMPDH2. The substrates are inosine monophosphate (IMP) and NAD⁺.
-
Reaction Mixture: In a 96-well plate, combine IMPDH2, IMP, NAD⁺, and varying concentrations of the test compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Detection: The reaction produces NADH, which can be detected spectrophotometrically at 340 nm.
-
Analysis: Calculate the rate of NADH production for each concentration of the inhibitor and determine the IC₅₀ value. Mycophenolic acid can be used as a positive control.[9]
Diagram 2: In Vitro Evaluation Workflow
Caption: Workflow for the initial in vitro biological screening.
Structure-Activity Relationship (SAR) Studies
Should the initial screening reveal promising activity in any of the aforementioned assays, a systematic SAR study should be initiated. This will involve the synthesis and testing of analogs of this compound.
Table 1: Proposed Analogs for SAR Studies
| Position of Modification | Proposed Modifications | Rationale |
| Formyl Group (C5 of Benzyl Ring) | -H, -CH₂OH, -COOH, -CN, -NO₂ | To probe the electronic and steric requirements at this position for target interaction. |
| Methoxy Group (C2 of Benzyl Ring) | -OH, -OEt, -F, -Cl | To evaluate the importance of the hydrogen bond donor/acceptor and electronic properties. |
| Thioether Linker | -O-, -SO-, -SO₂-, -CH₂- | To assess the role of the sulfur atom and the linker's flexibility and electronics. |
| Nicotinic Acid Carboxyl Group | -COOCH₃, -CONH₂ | To investigate the necessity of the acidic proton for activity and to potentially improve cell permeability. |
The synthesis of these analogs would follow similar synthetic routes as outlined in Protocol 1, with the appropriate starting materials.[12][13][14] The biological data obtained from these analogs will be crucial for optimizing the lead compound's potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
This compound represents an unexplored scaffold with the potential for diverse medicinal chemistry applications. The protocols and workflows outlined in this document provide a robust framework for its systematic investigation. Initial efforts should focus on its synthesis and in vitro characterization to validate the proposed hypotheses. Promising results would warrant further investigation into its mechanism of action, in vivo efficacy in relevant animal models, and a comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. This structured approach will enable a thorough evaluation of its potential as a novel therapeutic agent.
References
-
Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives - NIH. (n.d.). Retrieved from [Link]
-
Nicotinic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. (n.d.). Retrieved from [Link]
-
Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2016). ResearchGate. Retrieved from [Link]
-
IMPDH Inosine monophosphate dehydrogenase inhibitors - New TB Drugs. (n.d.). Retrieved from [Link]
-
Nicotinic acid: Recent developments | Request PDF - ResearchGate. (2008). Retrieved from [Link]
-
IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC - NIH. (n.d.). Retrieved from [Link]
-
Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed. (2024). Retrieved from [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. (n.d.). Retrieved from [Link]
-
synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. (2005). Iraqi Journal of Science. Retrieved from [Link]
-
Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - NIH. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Vitamin B3 - StatPearls - NCBI Bookshelf. (2024). Retrieved from [Link]
-
Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in human breast tumor cells by induction of oxidative stress - PubMed. (n.d.). Retrieved from [Link]
-
Mechanism of action of niacin - PubMed. (2008). Retrieved from [Link]
-
IMPDH inhibition induces DNA replication stress and ATR sensitivity in Merkel cell carcinoma - PMC - NIH. (n.d.). Retrieved from [Link]
- US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents. (n.d.).
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022). Retrieved from [Link]
-
Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels - MDPI. (n.d.). Retrieved from [Link]
-
Metabolism and Receptor Mechanisms of Niacin Action. (2023). Retrieved from [Link]
-
Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. IMPDH inhibition induces DNA replication stress and ATR sensitivity in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
Welcome to the technical support center for the synthesis of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of this multi-step synthesis and optimize your product yield.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. First, a nucleophilic substitution reaction forms the core thioether linkage. This is followed by the introduction of the formyl group onto the benzyl ring. The most common and logical sequence involves the S-alkylation of 2-mercaptonicotinic acid with a suitable benzyl halide, followed by formylation of the resulting intermediate.
Below is a generalized workflow for this synthesis.
Caption: General two-step synthesis workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low or No Yield in Step 1 (Thioetherification)
Q: My S-alkylation reaction is sluggish, and I'm recovering a significant amount of 2-mercaptonicotinic acid starting material. What's going wrong?
A: This is a frequent challenge that can stem from several factors related to the nucleophile, the base, or the reaction conditions.
-
Insufficient Deprotonation: The thiol of 2-mercaptonicotinic acid must be deprotonated to form the more nucleophilic thiolate anion. If you are using a weak base (e.g., NaHCO₃) or an insufficient amount of a stronger base (e.g., K₂CO₃, NaH), the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Solution: Switch to a stronger base like potassium carbonate or sodium hydride. Ensure you use at least one equivalent, and for heterogeneous bases like K₂CO₃, ensure vigorous stirring to maximize surface area contact.
-
-
Oxidation of Thiol: Thiols are susceptible to oxidation, especially under basic conditions in the presence of air, leading to the formation of a disulfide byproduct. This depletes your active nucleophile.
-
Solution: Degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of oxygen.
-
-
Poor Solvent Choice: The choice of solvent is critical for an SN2-type reaction. Protic solvents (like ethanol or water) can solvate the thiolate nucleophile, reducing its reactivity.
-
Solution: Use a polar aprotic solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). These solvents effectively dissolve the reactants but do not hinder the nucleophile's strength.
-
Issue 2: Low Yield and Byproduct Formation in Step 2 (Formylation)
Q: I'm attempting a Vilsmeier-Haack formylation on my thioether intermediate, but the yield is poor, and I see multiple spots on my TLC plate. How can I optimize this?
A: Aromatic formylation, while powerful, requires careful control of reagents and conditions to avoid side reactions. The Vilsmeier-Haack reaction is particularly sensitive.[1]
-
Moisture Sensitivity: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture and will be quenched by water.[1]
-
Solution: Use anhydrous DMF and freshly distilled or high-purity POCl₃. The reaction must be conducted under a strict inert atmosphere.[1]
-
-
Insufficient Electrophilicity: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic ring to react efficiently.[1] While the methoxy group on your benzyl ring is activating, the thioether and the bulky nicotinic acid moiety can influence reactivity.
-
Side Reactions: The pyridine ring's nitrogen atom is a Lewis basic site that can interact with Lewis acids, potentially deactivating the molecule or leading to undesired side reactions.[2] Additionally, over-formylation or polymerization can occur under harsh conditions.[3]
Caption: Troubleshooting logic for Vilsmeier-Haack formylation.
Issue 3: Purification and Isolation Challenges
Q: My final product is a sticky oil or an impure solid that is difficult to crystallize. What purification strategies do you recommend?
A: Purification can indeed be challenging, as significant material loss can occur during this stage.[2] A multi-step approach is often necessary.
-
Aqueous Work-up (Acid-Base Extraction):
-
Since your target molecule contains a carboxylic acid group, you can use its acidic nature to your advantage. After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Extract the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. Your product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer.
-
Carefully re-acidify the aqueous layer with dilute HCl (e.g., 1M) until the product precipitates out. The pH should be monitored to ensure complete precipitation without degrading the product.
-
-
Recrystallization:
-
If you obtain a solid, recrystallization is the next step. Finding the right solvent system is key. Try solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes.
-
A known technique for purifying crude nicotinic acid produced via oxidation involves melting the crude product before a single recrystallization step, which can improve purity.[4] While your product has a different structure, a gentle warming or "oiling out" followed by slow cooling might aid crystallization.
-
-
Column Chromatography:
-
If recrystallization fails, silica gel column chromatography is the definitive method. Use a solvent system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.
-
Experimental Protocols
Protocol 1: Synthesis of 2-[(2-Methoxy-5-methylbenzyl)thio]nicotinic acid (Intermediate)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercaptonicotinic acid (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF under a nitrogen atmosphere.
-
Reagent Addition: Add 2-methoxy-5-methylbenzyl chloride (1.05 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[2]
-
Work-up: After cooling, pour the reaction mixture into ice-water and acidify with 1M HCl to pH ~4. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
Protocol 2: Vilsmeier-Haack Formylation of the Intermediate
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath.
-
Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the intermediate from Protocol 1 (1.0 eq) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 55°C for 3-5 hours.
-
Monitoring: Track the formation of the product by TLC or HPLC.[2]
-
Quenching & Hydrolysis: Cool the reaction back to 0°C and carefully pour it onto crushed ice containing sodium acetate. The iminium ion intermediate must be hydrolyzed to the final aldehyde.[1] Stir vigorously for 1 hour.
-
Isolation: Collect the precipitated solid by filtration. Purify as described in the "Purification and Isolation Challenges" section.
Data Summary and Characterization
For successful synthesis, it is crucial to characterize the intermediate and final product. Below are the expected analytical signatures.
| Compound | Analytical Technique | Expected Observations |
| Intermediate | ¹H NMR | - Absence of thiol (-SH) proton. - Appearance of benzylic methylene (-CH₂-) protons (~4.0-4.5 ppm). - Signals for methoxy (-OCH₃) and methyl (-CH₃) groups. |
| Final Product | ¹H NMR | - Appearance of a new aldehyde proton (-CHO) signal (~9.8-10.0 ppm). - Disappearance of the benzyl methyl (-CH₃) signal. |
| Final Product | IR Spectroscopy | - Strong C=O stretch for the carboxylic acid (~1700 cm⁻¹). - Strong C=O stretch for the aldehyde (~1680 cm⁻¹). |
| Final Product | Mass Spectrometry | - Correct molecular ion peak corresponding to the molecular weight of the target compound. |
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
- Benchchem. (n.d.). Technical Support Center: Optimizing Aromatic Formylation Reactions.
- Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
- O'Hara, M. J. (1962). Purification of nicotinic acid. U.S. Patent No. 3,037,987. Washington, DC: U.S. Patent and Trademark Office.
Sources
Technical Support Center: Optimizing "2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid" Synthesis
Welcome to the technical support center for the synthesis of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to equip you with the necessary insights to navigate the common challenges associated with this synthesis, ensuring efficiency and high yields.
I. Reaction Overview and Mechanism
The synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the thiol group of a substituted benzyl mercaptan acts as a nucleophile, displacing a leaving group (typically a halide) on the nicotinic acid ring. The reaction is generally base-catalyzed, which serves to deprotonate the thiol, forming a more potent thiolate nucleophile.[1][2]
The core reaction is analogous to the Williamson ether synthesis, but with sulfur as the nucleophile.[1][3][4] Thiolates are generally excellent nucleophiles and less basic than their alkoxide counterparts, which can reduce the likelihood of competing elimination reactions.[1]
Sources
Technical Support Center: Purification of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
Welcome to the technical support center for the purification of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this specific molecule. By leveraging fundamental chemical principles and field-proven insights, this document provides robust troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield.
I. Introduction to Purification Challenges
The purification of "this compound" presents a unique set of challenges due to its multifunctional nature. The presence of a carboxylic acid, a thioether linkage, a formyl (aldehyde) group, and a methoxy group on a bicyclic aromatic scaffold means that researchers must consider a range of potential side reactions and impurities. Key challenges include:
-
Oxidation: The thioether and aldehyde functionalities are susceptible to oxidation.
-
Hydrolysis: The thioether linkage can be sensitive to certain pH conditions.
-
Impurity Profile: Starting materials, intermediates, and by-products from the synthesis can co-purify with the final compound.
-
Solubility: The molecule's polarity, influenced by both the acidic and aromatic components, can complicate the choice of appropriate solvent systems for recrystallization and chromatography.
This guide will address these challenges in a practical, question-and-answer format to provide clear and actionable solutions.
II. Troubleshooting Guide
This section is designed to address specific issues you may encounter during the purification of this compound.
Problem 1: Low Purity After Recrystallization
Q: I performed a recrystallization, but my product is still showing significant impurities by HPLC. What went wrong?
A: This is a common issue and can stem from several factors. Let's break down the potential causes and solutions.
Probable Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at cold temperatures. Given the molecule's polarity, a single solvent may not be optimal. | Experiment with solvent systems. Start with polar protic solvents like ethanol or isopropanol. If the compound is too soluble, consider a co-solvent system with a less polar solvent like toluene or ethyl acetate. A patent for nicotinic acid derivatives suggests a mixture of ethanol and ether can be effective for crystallization[1]. |
| Co-precipitation of Impurities | If an impurity has similar solubility characteristics to your target compound, it will co-precipitate upon cooling. | Employ a pre-purification step. Consider a liquid-liquid extraction to remove grossly different impurities. For acidic impurities, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can be effective. A patent on nicotinamide purification highlights the removal of acidic impurities[2][3]. |
| Oiling Out | The compound may separate as an oil instead of forming crystals if the solution is supersaturated or cooled too quickly. | Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Seeding the solution with a small crystal of pure product can also induce proper crystallization. |
| Thermal Degradation | Prolonged heating in certain solvents can lead to degradation of the formyl or thioether groups. | Minimize heating time. Dissolve the compound quickly in the minimum amount of hot solvent and proceed to the cooling step promptly. |
Workflow for Optimizing Recrystallization:
Caption: A workflow for optimizing the recrystallization process.
Problem 2: Product Degradation During Column Chromatography
Q: I'm observing new, more polar spots on my TLC plate after running a silica gel column. What is causing this degradation?
A: Silica gel is acidic and can promote the degradation of sensitive compounds. The aldehyde and thioether moieties in your molecule are particularly at risk.
Probable Causes & Solutions:
| Cause | Explanation | Solution |
| Acid-Catalyzed Degradation | The acidic nature of standard silica gel can lead to the oxidation of the thioether to a sulfoxide or the degradation of the aldehyde. | Use deactivated or alternative stationary phases. Treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine, 0.1-1% v/v) in your mobile phase to neutralize acidic sites. Alternatively, consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase (C18) column. |
| Oxidation on the Column | Air exposure during a long chromatography run can lead to oxidation of the aldehyde to a carboxylic acid or the thioether to a sulfoxide. | Work quickly and use fresh solvents. Degas your solvents and consider running the column under a slight positive pressure of an inert gas like nitrogen or argon. |
| Inappropriate Mobile Phase | Highly polar solvents, especially methanol, on silica can sometimes lead to side reactions or poor separation. | Optimize the mobile phase. A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. If more polarity is needed, small amounts of ethanol can be used. TLC is an effective tool for screening mobile phases[4][5]. |
Detailed Protocol for Deactivated Silica Gel Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in your initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Add triethylamine to the slurry to a final concentration of 0.5% (v/v).
-
Column Packing: Pack the column with the deactivated silica slurry.
-
Equilibration: Equilibrate the packed column by running at least two column volumes of the initial mobile phase containing 0.5% triethylamine.
-
Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane and load it onto the column.
-
Elution: Run the column using a solvent gradient, maintaining the 0.5% triethylamine concentration throughout.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
III. Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in the synthesis of this compound?
A1: Based on the structure, potential impurities could include:
-
Starting materials: Unreacted 2-mercaptonicotinic acid or 5-formyl-2-methoxybenzyl halide.
-
Oxidation products: The corresponding sulfoxide or the carboxylic acid from the oxidation of the formyl group.
-
Side-products from synthesis: Depending on the synthetic route, other isomers or related compounds may be formed[6].
Q2: What analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is ideal for quantifying purity and detecting polar impurities. A C18 column with a gradient of acetonitrile in water (with 0.1% formic or acetic acid) is a good starting point[7][8].
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and column chromatography fractions[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: Cool (2-8 °C) to reduce the rate of potential degradation reactions.
-
Atmosphere: Under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Light: Protected from light, as aromatic aldehydes can be light-sensitive.
-
Moisture: In a tightly sealed container in a desiccator to prevent hydrolysis. Studies on related nicotinic acid derivatives have shown that stability is crucial and can be affected by environmental factors[8][9].
Q4: Can I use a base to extract my product into an aqueous layer?
A4: Yes, as a carboxylic acid, your compound will deprotonate in the presence of a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This is an excellent method to separate it from non-acidic impurities. However, be cautious of the pH. A very high pH (using strong bases like NaOH) could potentially promote hydrolysis of the thioether linkage over time. After extraction, you can re-acidify the aqueous layer with a mild acid (e.g., 1M HCl) to precipitate your purified product.
Troubleshooting Decision Tree for Purification Strategy:
Caption: A decision tree for selecting a purification strategy.
IV. References
-
Process for the purification of nicotinic acid amide I. Google Patents.
-
Purification of nicotinic acid. Google Patents.
-
SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.Org. [Link]
-
Purification of the nicotinic acetylcholine receptor protein by affinity chromatography using a regioselectively modified and reversibly immobilized alpha-toxin from Naja nigricollis. PubMed. [Link]
-
A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed. [Link]
-
Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. [Link]
-
Use of TLC and RPTLC for separation of nicotinic acid derivatives. ResearchGate. [Link]
-
Nicotinic acid derivatives and process for the preparation thereof. Google Patents.
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. ResearchGate. [Link]
-
Purification of nicotinamide. Google Patents.
-
Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. [Link]
-
Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. [Link]
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- 3. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 4. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid in Solution
Welcome to the technical support center for 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maintaining the stability of this compound in solution. Understanding the inherent chemical liabilities of this molecule is the first step toward designing robust experimental and formulation strategies.
Section 1: Understanding the Molecule's Stability Profile
"this compound" is a complex organic molecule with multiple functional groups that are susceptible to degradation. The primary points of instability are the aldehyde (formyl) group, the thioether linkage, and the nicotinic acid moiety.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The three main functional groups prone to degradation are the formyl group, the thioether linkage, and to a lesser extent, the nicotinic acid ring.
-
Oxidation of the Aldehyde: The formyl group (-CHO) is readily oxidized to a carboxylic acid (-COOH).[1][2][3] This is a common reaction for aldehydes, especially in the presence of mild oxidizing agents or atmospheric oxygen.[4]
-
Oxidation of the Thioether: The thioether linkage (-S-) is susceptible to oxidation, which can occur in two stages. First, it can be oxidized to a sulfoxide (-SO-), and with a stronger oxidizing agent or prolonged exposure, it can be further oxidized to a sulfone (-SO2-).[5][6][7][8][9]
-
Hydrolysis of the Thioether: While generally more stable than esters, thioether bonds can undergo hydrolysis under certain conditions, cleaving the molecule.[10][11][12]
-
Photodegradation: Nicotinic acid and its derivatives can be sensitive to light, which can lead to the formation of degradation products.[13]
Q2: What are the visible signs of degradation in my solution?
A2: Visual indicators of degradation can include a change in color (e.g., yellowing), the formation of a precipitate, or a decrease in the expected biological activity or analytical signal over time. However, many degradation products may be soluble and colorless, necessitating analytical techniques for confirmation.
Q3: Which analytical methods are recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the stability of this compound.[14][15] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Mass spectrometry (MS) coupled with HPLC can be invaluable for identifying the structures of the degradation products.
Section 2: Troubleshooting Common Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound peak in HPLC analysis. | Oxidation of the aldehyde or thioether. | 1. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions. 2. Add Antioxidants: Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or tocopherols into your formulation.[16] 3. Work in an Inert Atmosphere: If possible, prepare and handle solutions in a glovebox or under a blanket of inert gas. |
| Appearance of new, more polar peaks in the chromatogram. | Formation of the carboxylic acid (from aldehyde oxidation) or the sulfoxide/sulfone (from thioether oxidation). | 1. Confirm Identity: Use LC-MS to identify the mass of the new peaks and confirm they correspond to the expected oxidized products. 2. Implement Preventative Measures: Follow the recommendations for preventing oxidation as listed above. |
| Precipitate formation over time. | pH-dependent solubility issues or formation of insoluble degradation products. | 1. Adjust pH: The carboxylic acid on the nicotinic acid moiety means the compound's solubility is pH-dependent.[17] Ensure the pH of your solution is optimized for maximum solubility and stability. 2. Buffer the Solution: Use a suitable buffer system to maintain the optimal pH.[16] 3. Filter the Solution: If a precipitate forms, it may be necessary to filter the solution before use, but this is a temporary fix. The root cause of precipitation should be addressed. |
| Inconsistent experimental results between batches or over time. | Degradation of the stock solution. | 1. Prepare Fresh Solutions: Ideally, prepare solutions fresh for each experiment. 2. Proper Storage: If stock solutions must be stored, store them at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light, and consider aliquoting to avoid repeated freeze-thaw cycles. |
Section 3: Recommended Protocols for Enhancing Stability
Adhering to best practices for solution preparation and storage is critical for ensuring the integrity of this compound.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol provides a step-by-step method for preparing a stock solution with enhanced stability.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, DMF, or an appropriate buffer)
-
Inert gas (Nitrogen or Argon)
-
Antioxidant (e.g., Ascorbic Acid)
-
pH meter and adjustment solutions (e.g., HCl, NaOH)
-
Sterile, amber glass vials
Procedure:
-
Solvent Deoxygenation: Place your chosen solvent in a suitable container and bubble inert gas through it for at least 15-20 minutes to remove dissolved oxygen.
-
Weighing the Compound: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Initial Dissolution: Add a small amount of the deoxygenated solvent to the vial to dissolve the compound. Gentle vortexing or sonication may be used if necessary.
-
Antioxidant Addition (Optional but Recommended): If using an antioxidant, prepare a concentrated stock solution of the antioxidant in the deoxygenated solvent and add it to the compound solution to achieve the desired final concentration (e.g., 0.1-1 mM ascorbic acid).
-
pH Adjustment (for aqueous solutions): If preparing an aqueous solution, use a pH meter to measure the pH. Adjust the pH to a range where the compound is both soluble and stable. For molecules with a carboxylic acid, a slightly basic pH may improve solubility, but stability must be empirically determined.
-
Final Volume Adjustment: Add the deoxygenated solvent to reach the final desired concentration.
-
Storage: Aliquot the stock solution into amber glass vials, flush the headspace with inert gas before sealing, and store at -20°C or -80°C.
Protocol 2: Photostability Assessment
This workflow outlines a basic procedure to determine the light sensitivity of your compound in solution.
Procedure:
-
Prepare two identical sets of solutions of the compound in your experimental buffer or solvent.
-
Wrap one set of vials completely in aluminum foil to serve as the dark control.
-
Expose the unwrapped set to a controlled light source. A photostability chamber is ideal, but a consistent laboratory light source can also be used.[18]
-
Take samples from both sets at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC to quantify the amount of remaining parent compound and the formation of any degradation products.
-
Compare the degradation profiles of the light-exposed samples to the dark controls to assess the extent of photodegradation.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes for this compound.
Caption: Primary degradation pathways of the target molecule.
Logical Workflow for Stability Investigation
The following diagram outlines a systematic approach to investigating and improving the stability of your compound in solution.
Caption: Workflow for stability testing and optimization.
Section 4: Advanced Stabilization Strategies
For challenging formulations, more advanced techniques may be required.
-
Chelating Agents: If trace metal ions are suspected of catalyzing oxidation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[16][19]
-
Excipients: In pharmaceutical formulations, various excipients are used to enhance stability.[16][20][21] These can include solubilizers, surfactants, and co-solvents. While beyond the scope of a typical research lab, understanding their role can be important for translational research.[20][21]
-
Lyophilization: For long-term storage, removing the solvent via lyophilization (freeze-drying) can significantly improve stability. The compound can then be reconstituted immediately before use.
By systematically addressing the factors that influence the stability of this compound, researchers can ensure the reliability and reproducibility of their experimental results.
References
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications. Available from: [Link]
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Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry. Available from: [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry. Available from: [Link]
- Method of stabilizing an aldehyde. Google Patents.
-
Stabilizer Excipients. Protheragen. Available from: [Link]
-
Stabilizer Excipients. American Pharmaceutical Review. Available from: [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available from: [Link]
-
The oxidation procedure from thioether to sulfoxide and sulfone. ResearchGate. Available from: [Link]
-
Excipient Selection for Protein Stabilization. Pharmaceutical Technology. Available from: [Link]
- Method of stabilizing aldehydes. Google Patents.
-
Thioester. Wikipedia. Available from: [Link]
-
Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. PubMed Central. Available from: [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available from: [Link]
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available from: [Link]
-
Thiols And Thioethers. Master Organic Chemistry. Available from: [Link]
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Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products. PubMed. Available from: [Link]
-
Aldehyde. Wikipedia. Available from: [Link]
-
Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... ResearchGate. Available from: [Link]
-
Catalytic hydrolysis of methyl mercaptan and methyl thioether on hydroxyl-modified ZrO2: a density functional theory study. RSC Publishing. Available from: [Link]
-
Hydrolysis of Esters and Thioesters. YouTube. Available from: [Link]
-
Aldehydes and Ketones. MSU chemistry. Available from: [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available from: [Link]
-
Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. Chemistry of Materials - ACS Publications. Available from: [Link]
-
Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PubMed Central. Available from: [Link]
-
Methods of Preparation of Carboxylic Acids. BYJU'S. Available from: [Link]
-
This compound Suppliers. ChemicalRegister.com. Available from: [Link]
-
Nicotinic acid. Wikipedia. Available from: [Link]
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chem LibreTexts. Available from: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available from: [Link]
-
Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. Available from: [Link]
-
Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps. Available from: [Link]
-
A method for the degradation of radioactive nicotinic acid. PubMed Central. Available from: [Link]
-
Lecture 3: Forming Carbonyl Groups by Oxidation. University of Bath. Available from: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]
-
Effect of pH on the stability of plant phenolic compounds. PubMed. Available from: [Link]
-
The Chemistry of the Thiol Groups. ResearchGate. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available from: [Link]
-
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Available from: [Link]
-
Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. ResearchGate. Available from: [Link]
-
Lifitegrast Degradation: Products and Pathways. PubMed Central. Available from: [Link]
Sources
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- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
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"2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid" off-target effects in biological assays
A Guide to Investigating Potential Off-Target Effects in Biological Assays
Welcome, researchers. This guide is designed to serve as a technical resource for scientists and drug development professionals using 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid , more commonly known in the scientific literature as ONO-4819 or Rivenprost . As Senior Application Scientists, we understand that robust and reproducible data is paramount. While ONO-4819 is a potent and selective agonist for its intended target, unexpected results can arise. This guide provides in-depth FAQs, troubleshooting workflows, and experimental protocols to help you navigate potential off-target effects and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the established primary target and mechanism of action for ONO-4819?
Answer: The primary and intended molecular target of ONO-4819 is the Prostaglandin E₂ Receptor, EP4 subtype .[1][2] ONO-4819 is a high-affinity, selective agonist for this receptor, with a reported Kᵢ value of 0.7 nM.[1]
Mechanism of Action: The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit.[2][3] Upon agonist binding, this initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][4] The rise in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression.[2][5] This pathway is central to the compound's documented effects on bone formation, inflammation, and cellular differentiation.[5][6][7]
Caption: On-Target Signaling Pathway of ONO-4819 via the EP4 Receptor.
Q2: My experiment is showing unexpected results. What are the potential off-target liabilities of ONO-4819 based on its chemical structure?
Answer: This is a crucial question for ensuring data integrity. The most significant structural feature of ONO-4819 that warrants investigation for off-target activity is its nicotinic acid moiety .
Nicotinic acid, also known as niacin or Vitamin B3, is a biologically active molecule with its own well-characterized GPCR, the GPR109A receptor (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[8][9][10] This receptor is notably expressed in adipocytes and various immune cells, including macrophages and skin Langerhans cells.[9][10][11]
Potential Off-Target Mechanism: Activation of GPR109A by nicotinic acid typically couples to a Gαi subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP.[11][12] This is the opposite effect of on-target EP4 activation. This Gαi-mediated pathway is responsible for the anti-lipolytic effects of niacin in fat cells.[8][9] Therefore, if ONO-4819 activates GPR109A, it could trigger signaling pathways independent of EP4, potentially confounding experimental results, especially in cells expressing both receptors.
Caption: Potential Off-Target Signaling via the GPR109A Receptor.
Q3: I'm observing unexpected changes in adipocyte differentiation or lipid metabolism. Is this an on-target or off-target effect?
Answer: This is an excellent example of where the on-target and potential off-target effects of ONO-4819 could lead to complex results.
-
On-Target EP4 Effect: ONO-4819 has been shown to inhibit adipocyte differentiation from mesenchymal precursors, an effect attributed to EP4 activation.[1]
-
Potential Off-Target GPR109A Effect: The nicotinic acid receptor GPR109A is highly expressed in mature adipocytes and its activation strongly inhibits lipolysis (the breakdown of stored fat).[8][11]
Troubleshooting Insight: If your experiment involves mesenchymal stem cells differentiating into adipocytes, the effects are likely dominated by the on-target EP4 pathway. However, if you are studying mature adipocytes and observe a potent inhibition of free fatty acid release, you should strongly consider a potential off-target GPR109A-mediated effect. These two effects are not mutually exclusive and could occur simultaneously in a mixed-cell culture or in vivo.
Troubleshooting Guides & Experimental Protocols
When unexpected data arises, a systematic approach is necessary to determine if the observed phenotype is a result of on-target EP4 activation or an off-target effect.
Experimental Troubleshooting Workflow
Caption: Logical workflow for deconvoluting on-target vs. off-target effects.
Protocol 1: On-Target Validation Using a Selective EP4 Antagonist
Objective: To determine if the biological effect of ONO-4819 is mediated by the EP4 receptor.
Principle: If the effect is on-target, pre-treatment with a selective EP4 antagonist should block the phenotype observed with ONO-4819. A suitable antagonist would be ER-819762 or similar compounds with high selectivity for EP4.[13]
Methodology:
-
Cell Seeding: Plate your cells of interest at the desired density and allow them to adhere/stabilize overnight.
-
Antagonist Pre-treatment: Pre-incubate the cells with a selective EP4 antagonist for 30-60 minutes. It is critical to use a concentration that is at least 10-fold higher than its reported IC₅₀ for EP4 to ensure complete receptor blockade. Include a vehicle-only control group.
-
ONO-4819 Treatment: Add ONO-4819 to the antagonist-treated wells at its effective concentration (e.g., EC₅₀). Also include control wells with:
-
Vehicle only
-
ONO-4819 only
-
EP4 Antagonist only
-
-
Incubation: Incubate for the standard duration of your assay.
-
Endpoint Analysis: Measure your biological endpoint (e.g., gene expression, protein phosphorylation, cell viability).
Expected Results:
-
On-Target Effect: The effect observed in the "ONO-4819 only" group will be significantly diminished or completely absent in the "Antagonist + ONO-4819" group.
-
Off-Target Effect: The effect will persist in the "Antagonist + ONO-4819" group, showing no significant difference from the "ONO-4819 only" group.
Protocol 2: Counter-Screening for GPR109A (Nicotinic Acid Receptor) Activity
Objective: To directly test if ONO-4819 can activate the GPR109A receptor.
Principle: This assay uses a host cell line that endogenously expresses GPR109A but lacks the EP4 receptor (e.g., HEK293 or CHO cells engineered to express human GPR109A). Since GPR109A signals via Gαi, its activation will inhibit forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture: Culture the GPR109A-expressing, EP4-negative cell line under standard conditions.
-
Treatment Preparation: Prepare serial dilutions of ONO-4819. Use nicotinic acid as a positive control and a vehicle-only negative control.
-
Assay Procedure (cAMP Inhibition): a. Treat cells with the compound dilutions (ONO-4819, nicotinic acid, vehicle) for 15-30 minutes. b. Add a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM) to all wells to stimulate cAMP production. c. Incubate for an additional 15-30 minutes. d. Lyse the cells and measure intracellular cAMP levels using a suitable commercial kit (e.g., HTRF, ELISA, LANCE).
-
Data Analysis: Plot the cAMP levels against the compound concentration. A dose-dependent decrease in the forskolin-stimulated cAMP signal indicates GPR109A agonism. Calculate the IC₅₀ value for ONO-4819 and compare it to that of nicotinic acid.
Expected Results:
-
GPR109A Activity: ONO-4819 will cause a dose-dependent reduction in cAMP levels, similar to the positive control (nicotinic acid).
-
No GPR109A Activity: ONO-4819 will have no effect on cAMP levels, which will remain elevated due to forskolin stimulation.
Data Summary: ONO-4819 Selectivity Profile
The following table summarizes the known affinity of ONO-4819 and highlights the lack of publicly available data for its potential off-target, GPR109A. This underscores the importance of performing the validation assays described above.
| Target Receptor | Receptor Family | Known Affinity (Kᵢ) / Activity | Data Source |
| EP4 (On-Target) | Prostanoid Receptor | 0.7 nM (Kᵢ) | MedchemExpress[1] |
| EP1 | Prostanoid Receptor | Data Not Publicly Available | - |
| EP2 | Prostanoid Receptor | Data Not Publicly Available | - |
| EP3 | Prostanoid Receptor | Data Not Publicly Available | - |
| GPR109A (Potential Off-Target) | Nicotinic Acid Receptor | Data Not Publicly Available | - |
References
-
GPR109A (Niacin Receptor) - Pathway Map. (n.d.). Pathways.app. Retrieved January 16, 2026, from [Link]
-
Li, H., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science, 47(6), 729–737. Available at: [Link]
-
Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(4), 1163-1173. Available at: [Link]
-
Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 14(1), 69-75. Available at: [Link]
-
Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism, 296(3), E549-E558. Available at: [Link]
-
Cui, G., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 10, 982329. Available at: [Link]
-
The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. Retrieved January 16, 2026, from [Link]
-
Gaudreault, F., et al. (2020). International Union of Basic and Clinical Pharmacology. CIX. Differences and Similarities between Human and Rodent Prostaglandin E2 Receptors (EP1–4) and Prostacyclin Receptor (IP): Specific Roles in Pathophysiologic Conditions. Pharmacological Reviews, 72(4), 923-972. Available at: [Link]
-
Xu, J., et al. (2023). Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths. Proceedings of the National Academy of Sciences, 120(31), e2301901120. Available at: [Link]
-
Kasai, K., et al. (2001). A novel prostaglandin E receptor subtype agonist, 0N0-4819, attenuates acute experimental liver injury in rats. Hepatology Research, 21(3), 252-260. Available at: [Link]
-
Tanaka, M., et al. (2006). Effects of a prostaglandin EP4 agonist, ONO-4819, and risedronate on trabecular microstructure and bone strength in mature ovariectomized rats. Bone, 38(2), 220-227. Available at: [Link]
-
On-target and Off-target-based Toxicologic Effects. (2012). Toxicologic Pathology, 40(2), 335-339. Available at: [Link]
-
Fischer, V., et al. (2021). Dose-Dependent Effects of a Novel Selective EP4 Prostaglandin Receptor Agonist on Treatment of Critical Size Femoral Bone Defects in a Rat Model. International Journal of Molecular Sciences, 22(22), 12496. Available at: [Link]
-
Prostanoid receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 16, 2026, from [Link]
-
Hypotensive episodes occurred after EP4 receptor agonist... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Nakagawa, K., et al. (2007). Prostaglandin E2 EP4 agonist (ONO-4819) accelerates BMP-induced osteoblastic differentiation. Bone, 41(4), 543-548. Available at: [Link]
-
Ninomiya, T., et al. (2011). Prostaglandin E(2) receptor EP(4)-selective agonist (ONO-4819) increases bone formation by modulating mesenchymal cell differentiation. European Journal of Pharmacology, 650(1), 396-402. Available at: [Link]
-
Aringer, I., et al. (2021). Agonism of Prostaglandin E2 Receptor 4 Ameliorates Tubulointerstitial Injury in Nephrotoxic Serum Nephritis in Mice. International Journal of Molecular Sciences, 22(4), 1836. Available at: [Link]
-
Scott, J. S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 619-623. Available at: [Link]
-
Woodward, D. F., et al. (2020). Compounds targeting multiple prostanoid receptors. OAText, 1-6. Available at: [Link]
-
Take, Y., et al. (2020). Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action. Frontiers in Immunology, 11, 438. Available at: [Link]
-
Jacobson, K. A., et al. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews, 26(5), 567-590. Available at: [Link]
-
What are EP4 antagonists and how do they work? (2024). Patsnap Synapse. Retrieved January 16, 2026, from [Link]
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Clark, J. D., et al. (2010). A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models. British Journal of Pharmacology, 161(5), 1010-1024. Available at: [Link]
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Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. Retrieved January 16, 2026, from [Link]
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Li, H., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. Available at: [Link]
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In silico off-target profiling for enhanced drug safety assessment. (2024). Acta Pharmaceutica Sinica B, 14(7), 2927-2941. Available at: [Link]
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In Vitro Safety Panels in Pharmacology Profiling. (n.d.). Eurofins Discovery. Retrieved January 16, 2026, from [Link]
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Choudhary, S., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 753965. Available at: [Link]
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Nicotinic acetylcholine receptor-mediated effects of varenicline on LPS-elevated prostaglandin and cyclooxygenase levels in RAW. (2024). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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Overcoming solubility issues with "2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid"
Welcome to the troubleshooting and support guide for 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid . This document provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals to overcome common challenges, with a primary focus on solubility.
Introduction: Understanding the Molecule
This compound possesses three key functional groups that dictate its physicochemical behavior:
-
Nicotinic Acid Core: A carboxylic acid on a pyridine ring. This group is ionizable, making its solubility highly dependent on pH.[1][2]
-
Substituted Benzyl Group: A large, nonpolar aromatic structure that significantly contributes to the molecule's overall hydrophobicity, leading to poor aqueous solubility at neutral pH.[3]
-
Formyl (Aldehyde) Group: A polar but reactive group. While it can participate in hydrogen bonding, it can also be susceptible to oxidation or reaction under certain conditions.[4]
Understanding these features is the key to designing effective solubilization and handling protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step to try?
Answer: The primary reason for poor solubility in neutral aqueous buffers is the protonated (non-ionized) state of the nicotinic acid group. The large hydrophobic benzyl moiety dominates the molecule's properties, preventing it from readily dissolving.
Core Strategy: pH Adjustment
The most effective initial strategy is to deprotonate the carboxylic acid by increasing the pH of your solvent. By converting the acid to its more soluble salt form (carboxylate), aqueous solubility can be dramatically increased.[1][2][5]
Step-by-Step Protocol: Aqueous Solubilization via pH Adjustment
-
Initial Suspension: Weigh the desired amount of the compound and suspend it in a minimal volume of purified water or your target buffer. It will likely appear as a fine precipitate or slurry.
-
Basification: While stirring vigorously, add a dilute solution of a strong base (e.g., 0.1 M NaOH or KOH) dropwise.
-
Monitor for Clarity: Continue adding the base slowly until the solution clarifies. The target pH will typically be 2-3 units above the compound's pKa. For a nicotinic acid derivative, aiming for a final pH of ~7.5-8.5 is a robust starting point.[5]
-
pH Measurement & Adjustment: Once the compound is dissolved, measure the final pH. If necessary, adjust it back towards your desired experimental pH with a dilute acid (e.g., 0.1 M HCl), but be cautious. If you lower the pH too much, the compound may precipitate out of solution.
-
Final Volume Adjustment: Bring the solution to the final desired volume and concentration with your buffer.
Senior Scientist Tip: Avoid localized high concentrations of base which can cause compound degradation. Ensure rapid and efficient stirring throughout the process. Always prepare a small test batch first to determine the optimal pH before committing a larger quantity of your compound.
Diagram: pH-Dependent Solubilization Workflow
Caption: Decision workflow for dissolving the compound in aqueous buffers.
Q2: I need to prepare a high-concentration stock solution for long-term storage and serial dilutions. What is the recommended solvent?
Answer: For creating concentrated stock solutions (e.g., 10-50 mM), a polar aprotic organic solvent is the industry-standard choice. Dimethyl sulfoxide (DMSO) is highly recommended.[6][7][8]
Core Strategy: DMSO Stock Preparation
DMSO is an exceptional solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it ideal for primary stock solutions in drug discovery and biological research.[6][8] A typical stock concentration is 10 mM, which can then be serially diluted for experiments.
Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of the compound needed for your desired volume and concentration. (e.g., For 1 mL of 10 mM stock, you need Molecular Weight * 0.01 moles/L * 0.001 L).
-
Dissolution: Weigh the compound into a sterile, appropriate vial (e.g., an amber glass vial). Add the calculated volume of anhydrous, high-purity DMSO.
-
Solubilization: Vortex thoroughly. If needed, gentle warming in a water bath (37°C) or brief sonication can assist dissolution.[7] Ensure the solution is completely clear before storage.
-
Storage: Store stock solutions at -20°C or -80°C to maintain long-term stability.[6] Aliquoting the stock into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Senior Scientist Tip: DMSO is hygroscopic (absorbs water from the air). Use fresh, anhydrous DMSO and keep containers tightly sealed. Moisture contamination can reduce the solubility of your compound over time.[9] When diluting the DMSO stock into aqueous media for an experiment, ensure the final DMSO concentration is low (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.[6]
Table: Recommended Solvents for Stock & Working Solutions
| Solvent Type | Recommended Solvent | Use Case | Concentration Range | Pros | Cons |
| Organic Stock | DMSO | High-concentration stocks for storage | 10-50 mM | Excellent solvating power[8], miscible with water[8] | Can be cytotoxic at high concentrations[6] |
| Organic Stock | DMF, DMA | Alternative to DMSO | 10-50 mM | Good solvating power | More toxic than DMSO |
| Aqueous (Basic) | pH 8.0 Buffer (e.g., Tris) | Direct preparation for assays | < 1 mM | Avoids organic solvents | Potential for precipitation if pH shifts |
| Co-Solvent System | Ethanol/Water | Intermediate dilutions | Variable | Less toxic than DMSO | Lower solvating power than DMSO |
Q3: I am performing a cell-based assay and must minimize the final DMSO concentration. What are my options if simple dilution of my DMSO stock causes precipitation?
Answer: This is a common challenge known as "compound crashing." When a DMSO stock of a hydrophobic compound is diluted into an aqueous buffer, the compound may precipitate as it is no longer in a favorable solvent environment.[10] Advanced formulation strategies are required.
Core Strategy: Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate hydrophobic drug molecules, effectively shielding the nonpolar parts from water and creating a soluble complex.[13][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.[12][13]
Step-by-Step Protocol: Solubilization with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer. This will serve as your formulation vehicle.
-
Add Compound: Add the solid form of "this compound" directly to the HP-β-CD solution.
-
Complexation: Stir or shake the mixture vigorously, often overnight at room temperature, to allow for the formation of the inclusion complex. The solution should clarify as the compound is encapsulated.
-
Sterilization: Sterile-filter the final solution through a 0.22 µm filter before use in cell culture.
Senior Scientist Tip: The optimal ratio of drug to cyclodextrin can vary.[13] It is advisable to perform a small-scale trial to determine the minimum concentration of HP-β-CD required to fully solubilize your target concentration of the compound. This method is particularly useful for in vivo studies or sensitive cell assays where organic solvents must be avoided.[11][13]
Diagram: Cyclodextrin Encapsulation Mechanism
Caption: Conceptual diagram of cyclodextrin-mediated solubilization.
Q4: Are there any chemical stability issues I should be aware of when preparing and storing solutions of this compound?
Answer: Yes. The formyl (aldehyde) group on the benzyl ring is a point of potential chemical instability. Aldehydes are susceptible to oxidation, especially in solution and over long periods.
Core Strategy: Prudent Handling and Storage
To ensure the integrity of your compound and the reproducibility of your experiments, follow these best practices:
-
Protection from Air: When preparing stock solutions, particularly in organic solvents like DMSO, purging the vial with an inert gas (like argon or nitrogen) before sealing can displace oxygen and prevent oxidation.[15]
-
Protection from Light: While not definitively established for this molecule, many complex organic compounds can be light-sensitive. Storing solids and solutions in amber vials or protected from light is a good laboratory practice.
-
Temperature Control: As a rule, chemical degradation is slowed at lower temperatures. Store solid compound at -20°C and DMSO stock solutions at -20°C or -80°C.[6][15]
-
Avoid Harsh Conditions: Avoid prolonged exposure to very strong acids, bases, or high heat, which could promote degradation or side reactions involving the aldehyde or thioether linkage.
By implementing these handling procedures, you can minimize the risk of chemical degradation and ensure that the compound you are testing is the compound you intended to test.
References
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved January 16, 2026.
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved January 16, 2026, from [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved January 16, 2026, from [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Retrieved January 16, 2026, from [Link]
-
Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2006, August). (PDF) CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. Retrieved January 16, 2026, from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved January 16, 2026, from [Link]
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Biology Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?. Retrieved January 16, 2026, from [Link]
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ResearchGate. (2006, August). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved January 16, 2026, from [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 16, 2026, from [Link]
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Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed. Retrieved January 16, 2026, from [Link]
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ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. Retrieved January 16, 2026, from [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. Retrieved January 16, 2026, from [Link]
-
Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2014, June). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs | Request PDF. Retrieved January 16, 2026, from [Link]
-
Bentham Science. (n.d.). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved January 16, 2026, from [Link]
-
RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved January 16, 2026, from [Link]
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Wikipedia. (n.d.). Formaldehyde. Retrieved January 16, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved January 16, 2026, from [Link]
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Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Analysis of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid Degradation Products
Welcome to the technical support center for the analysis of degradation products of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing and impurity identification for this compound. The following information is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Section 1: Understanding the Molecule and its Potential Instabilities
Before delving into troubleshooting, it is crucial to understand the structural features of this compound that may contribute to its degradation. The molecule possesses several functional groups that are susceptible to chemical transformation under various stress conditions.
Q1: What are the key functional groups in this compound that I should be concerned about during stability studies?
A1: The primary sites of potential degradation are:
-
Thioether Linkage (-S-CH₂-): Thioethers are susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones under more stringent oxidative conditions.[1]
-
Aldehyde (Formyl) Group (-CHO): Aldehydes are readily oxidized to carboxylic acids. They can also participate in other reactions, such as condensation or reactions with nucleophiles.
-
Nicotinic Acid Moiety: The carboxylic acid group can undergo esterification in the presence of alcohols under acidic conditions. The pyridine ring itself is generally stable but can be subject to oxidation under harsh conditions.
-
Methoxy Group (-OCH₃): Ether linkages are generally stable but can be cleaved under strong acidic conditions.
Understanding these potential degradation pathways is the first step in designing a robust analytical method for stability assessment.
Section 2: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a drug substance.[2][3] These studies are typically performed during Phase III of the regulatory submission process.[3][4]
Q2: I am planning a forced degradation study for this compound. What conditions should I employ?
A2: A comprehensive forced degradation study should expose the compound to a variety of stress conditions to simulate potential storage and handling scenarios.[2][5] The goal is to achieve a target degradation of 5-20%.[2][4][5]
Here is a recommended set of conditions:
| Stress Condition | Recommended Parameters | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, Room Temperature to 60°C | Cleavage of the thioether linkage, hydrolysis of the methoxy group. |
| Base Hydrolysis | 0.1 M NaOH, Room Temperature to 60°C | Potential for reactions involving the aldehyde group. |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the thioether to sulfoxide and sulfone, oxidation of the aldehyde to a carboxylic acid. |
| Thermal Degradation | 60-80°C (dry heat) | General decomposition, potential for decarboxylation. |
| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV and visible light.[2][3][5] | Photolytic cleavage or rearrangement. |
It is essential to use a suitable solvent that dissolves the drug substance but does not cause degradation on its own.[2] If the compound is not soluble in aqueous media, a co-solvent may be necessary.
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Section 3: HPLC Method Development and Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for stability-indicating assays due to its high precision, sensitivity, and ability to separate polar compounds.[4]
Q3: I am developing an HPLC method for my degradation study, but I'm seeing poor peak shape and resolution. What should I do?
A3: Poor peak shape and low resolution are common issues in HPLC analysis.[6] Here’s a systematic approach to troubleshooting:
-
Mobile Phase Optimization: The pH of the mobile phase is critical, especially for a molecule with a carboxylic acid group like nicotinic acid.[6] Ensure the pH is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form. Adjusting the organic modifier concentration or using a gradient elution can significantly improve separation.[6]
-
Column Health: Column degradation can lead to broad or split peaks.[6][7] Regularly flush your column and consider using a guard column to protect it from contaminants.[7] If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
Sample Overload: Injecting too much sample can cause peak tailing and broadening.[6] Try diluting your sample and reinjecting.
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[8]
Q4: My baseline is noisy. What are the likely causes?
A4: A noisy baseline can interfere with the detection and quantification of small degradation products. Common causes include:
-
Mobile Phase Contamination: Impurities or dissolved gas in the mobile phase can cause baseline noise.[6] Ensure you are using high-purity solvents and that your mobile phase is adequately degassed.
-
Detector Issues: Fluctuations in the lamp intensity or a dirty flow cell can lead to an unstable baseline.[6]
-
System Leaks: Leaks in the pump, injector, or fittings can cause pressure fluctuations and a noisy baseline.[6][8]
HPLC Troubleshooting Guide
Caption: HPLC Troubleshooting Logic Diagram.
Section 4: Mass Spectrometry for Degradant Identification
When unknown peaks are observed in the HPLC chromatogram, mass spectrometry (MS) is a powerful tool for structural elucidation.[9][10]
Q5: I have some unknown peaks from my forced degradation study. How can I use LC-MS to identify them?
A5: LC-MS provides molecular weight information and fragmentation patterns that are crucial for identifying unknown compounds.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments. This is a key step in proposing a chemical structure.
-
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the parent ion of interest is isolated and fragmented. The resulting fragmentation pattern provides structural information about the molecule. By comparing the fragmentation patterns of the parent drug and the degradant, you can often pinpoint the site of modification.
Q6: I am having trouble getting a good signal for my degradants in the mass spectrometer. What could be the issue?
A6: Low sensitivity in LC-MS can be due to several factors:
-
Ionization Efficiency: The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) is critical.[9] ESI is generally suitable for polar molecules like this compound and its expected degradation products. Ensure the mobile phase is compatible with the chosen ionization technique (e.g., volatile buffers for ESI).
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate) can cause ion suppression. Use volatile mobile phase additives like formic acid or ammonium acetate.
-
Source Conditions: Optimize the MS source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your analytes of interest.
Section 5: Frequently Asked Questions (FAQs)
Q7: How do I know if a peak in my chromatogram is a degradation product and not an impurity from the synthesis?
A7: To distinguish between degradation products and process-related impurities, you should analyze a control sample (time zero, unstressed) alongside your stressed samples. Peaks that are present in the stressed samples but not in the control sample are likely degradation products.
Q8: What level of degradation should I aim for in my forced degradation studies?
A8: The generally accepted range for degradation is 5-20%.[2][4][5] Degradation below 5% may not be sufficient to identify all relevant degradation products, while degradation above 20% can lead to secondary degradation, making the degradation pathway difficult to interpret.[2]
Q9: The degradation of my compound is very slow, even under harsh conditions. What should I do?
A9: If you observe minimal degradation, you may need to employ more aggressive stress conditions, such as higher temperatures or longer exposure times.[5] However, be mindful that excessively harsh conditions can lead to degradation pathways that are not relevant to real-world storage conditions. It is also possible that the molecule is inherently very stable.
Q10: Are there any specific degradation pathways I should be aware of for thioether-containing aromatic compounds?
A10: Yes, in addition to the oxidation of the thioether, the aromatic rings can undergo degradation. Under certain microbial or enzymatic conditions, aromatic compounds can be degraded via pathways involving the formation of coenzyme A (CoA) thioesters, followed by epoxidation and hydrolytic ring cleavage.[11][12] While these are primarily biological pathways, they highlight the potential for complex degradation mechanisms.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available from: [Link]
-
Forced degradation studies fda. Available from: [Link]
-
Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. National Center for Biotechnology Information. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available from: [Link]
-
Epoxy Coenzyme A Thioester pathways for degradation of aromatic compounds. PubMed. Available from: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available from: [Link]
-
UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD. Available from: [Link]
-
Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria. National Center for Biotechnology Information. Available from: [Link]
-
HPLC Troubleshooting Guide. ResearchGate. Available from: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]
-
HPLC Troubleshooting. Waters Corporation. Available from: [Link]
-
On-Column Sample Degradation. LCGC International. Available from: [Link]
-
Thiols And Thioethers. Master Organic Chemistry. Available from: [Link]
-
Mass Spectrometry in Small Molecule Drug Development. Available from: [Link]
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available from: [Link]
Sources
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- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. acv-verdun.fr [acv-verdun.fr]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. scispace.com [scispace.com]
- 11. Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epoxy Coenzyme A Thioester pathways for degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assay Interference for 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
Welcome to the technical support guide for researchers working with 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid . This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding potential assay interferences associated with this compound. Our goal is to help you distinguish true biological activity from artifacts, ensuring the integrity of your experimental results.
Part 1: Structural Alert Analysis & Initial Assessment
The structure of this compound contains several functional groups that are known to be problematic in a variety of biological and biochemical assays. Understanding these "structural alerts" is the first step in designing robust experiments and anticipating potential issues.
-
The Aldehyde Moiety (-CHO): The formyl group is a highly reactive electrophile.[1][2][3] This is a significant concern as it can react non-specifically with nucleophilic residues on proteins, most commonly cysteine thiols and lysine amines, to form covalent adducts.[1][4] This covalent modification can lead to irreversible enzyme inhibition or activation, producing a false-positive signal that is difficult to distinguish from a specific, high-affinity interaction.[5][6] Such reactive groups are often classified as Pan-Assay Interference Compounds (PAINS).[5][6]
-
The Thioether Linkage (-S-): Thioethers can be susceptible to oxidation under certain assay conditions, especially if redox cycling occurs. While less reactive than a free thiol, the sulfur atom can participate in interactions that may be sensitive to the assay environment.
-
Aromatic Systems & Aggregation Potential: The molecule's multiple aromatic rings contribute to its hydrophobicity. Compounds with this characteristic, especially when poorly soluble in aqueous assay buffers, have a tendency to form colloidal aggregates at micromolar concentrations.[7] These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition that is a common source of false positives in high-throughput screening (HTS).[7][8]
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with compounds like this compound.
Q1: My compound shows activity in multiple, unrelated assays. Is it a promiscuous inhibitor or an artifact?
Answer: This is a classic sign of a Pan-Assay Interference Compound (PAINS).[6][9] The apparent promiscuity is often not due to specific binding at multiple targets but rather a non-specific mechanism of interference.[10][11] The two most likely causes for this compound are covalent reactivity from the aldehyde group and colloidal aggregation .
Troubleshooting Steps:
-
Check for Aggregation: The most direct way to test for aggregation-based inhibition is to repeat the assay in the presence of a non-ionic detergent.
-
Action: Add 0.01% - 0.1% (w/v) Triton X-100 or Tween-80 to your assay buffer and re-run the dose-response curve.
-
Interpretation: If the compound's potency (IC50) significantly decreases (e.g., >10-fold shift) or activity is completely abolished in the presence of detergent, it strongly suggests the original result was due to aggregation.[8] True inhibitors that bind to a specific pocket on the target protein are typically unaffected by these low levels of detergent.
-
-
Literature and Database Search: Use computational tools and search databases for known PAINS or reactive molecules.
Q2: I observe time-dependent and/or irreversible inhibition in my enzyme assay. What does this indicate?
Answer: Time-dependent inhibition that is not reversed by dilution strongly suggests covalent modification of the target protein. For this molecule, the electrophilic aldehyde group is the most probable cause, reacting with nucleophilic residues on the enzyme.[1][12][13]
Troubleshooting Steps:
-
Pre-incubation Test: Assess if the inhibitory effect increases with time.
-
Action: Pre-incubate the enzyme and your compound together for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.
-
Interpretation: A leftward shift in the IC50 curve (i.e., increased potency) with longer pre-incubation times points towards a covalent or slow-binding mechanism.
-
-
"Jump-Dilution" or Dialysis Experiment: Determine if the inhibition is reversible.
-
Action: Incubate the enzyme with a high concentration of the compound (e.g., 10x IC50). Then, rapidly dilute the mixture (e.g., 100-fold) into assay buffer containing the substrate.
-
Interpretation: If enzyme activity is not restored upon dilution, the inhibition is likely irreversible (covalent).[1] A control experiment with a known reversible inhibitor should show recovery of activity.
-
Q3: My results are inconsistent when I include DTT or other reducing agents in the buffer. Why?
Answer: This points to interference related to thiol reactivity or redox cycling. There are two primary scenarios:
-
DTT as a Scavenger: The aldehyde group on your compound can react with dithiothreitol (DTT) in the buffer.[1] DTT is often included to keep protein cysteines in a reduced state, but it can also act as a "scavenger" for reactive electrophiles.[1]
-
Interpretation: If the compound's apparent activity decreases in the presence of DTT, it's likely that DTT is sequestering the reactive aldehyde, preventing it from modifying the target protein. This is strong evidence that the compound is a reactive artifact.[1]
-
-
Compound-driven Redox Cycling: Some compounds can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can then oxidize and damage the protein.
-
Troubleshooting: Run a counter-screen to detect H₂O₂ production. You can also test the assay's sensitivity to H₂O₂ directly by adding it to the buffer as a control.[1]
-
Q4: How can I design a workflow to confidently validate my hit and rule out interference?
Answer: A systematic validation workflow is critical. We recommend the following sequence of experiments to triage hits and eliminate artifacts early.
Caption: Recommended workflow for hit validation.
Part 3: Data Summary & Experimental Protocols
Table 1: Summary of Interference Mechanisms and Mitigation Strategies
| Interference Mechanism | Likely Cause for This Compound | Key Experimental Indicator | Recommended Mitigation/Validation Protocol |
| Colloidal Aggregation | Hydrophobic aromatic structure | Potency (IC50) decreases >10-fold with detergent. | Re-run assay with 0.01-0.1% Triton X-100.[8] |
| Covalent Modification | Reactive aldehyde group | Time-dependent inhibition; activity not recovered after dilution. | Perform pre-incubation and jump-dilution experiments. |
| Thiol Reactivity | Reactive aldehyde group | Apparent activity is abolished or reduced by DTT. | Add 1-5 mM DTT to the assay buffer as a scavenger control.[1] |
| Redox Cycling | Aromatic systems | Inconsistent results; potential for H₂O₂ production. | Run an H₂O₂ detection assay (e.g., Amplex Red) in parallel. |
| Optical Interference | Aromatic structure | Compound absorbs light or fluoresces near assay wavelengths. | Measure compound's absorbance/fluorescence spectrum; run controls without target. |
Protocol 1: Detergent Counter-Screen for Aggregation
-
Prepare Buffers: Create two batches of your standard assay buffer:
-
Buffer A: Standard assay buffer (control).
-
Buffer B: Standard assay buffer + 0.02% (w/v) Triton X-100.
-
-
Compound Dilution: Prepare identical serial dilutions of your compound in both Buffer A and Buffer B.
-
Assay Performance: Run your standard assay protocol in parallel using the compound dilutions from both buffer sets.
-
Data Analysis: Generate two separate dose-response curves and calculate the IC50 value for each condition.
-
Interpretation: A significant rightward shift (>10x) in the IC50 value for the Triton X-100 condition indicates aggregation-based activity.
Protocol 2: Thiol Reactivity Check with DTT
-
Prepare Buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer + 1 mM DTT.
-
-
Pre-incubation: In separate wells, pre-incubate your target enzyme with the compound at various concentrations for 15 minutes in both Buffer A and Buffer B.
-
Initiate Reaction: Add the substrate to all wells simultaneously to start the reaction.
-
Data Analysis: Measure the reaction rates and calculate the IC50 values for both conditions.
-
Interpretation: If the compound's IC50 is significantly higher (weaker) in the presence of DTT, it suggests the compound's aldehyde is being scavenged by DTT and its activity is likely due to non-specific covalent modification.[1]
Caption: Aldehyde group reacting with protein residues.
References
- Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery.
- Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290.
- National Center for Biotechnology Information. (2015). Assay Guidance Manual: Assay Interference by Chemical Reactivity.
- Pötter, W., & Karst, U. (1996). Identification of Chemical Interferences in Aldehyde and Ketone Determination Using Dual-Wavelength Detection. Analytical Chemistry, 68(19), 3354–3358.
- De Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry, 2(1).
- BenchChem. (2025). Technical Support Center: Navigating Natural Product Interference in High-Throughput Screening.
- Wikipedia. (2023). Pan-assay interference compounds.
- Pötter, W., & Karst, U. (1996). Identification of chemical interferences in aldehyde and ketone determination using dual-wavelength detection. PubMed.
- Pötter, W., & Karst, U. (1996). Identification of Chemical Interferences in Aldehyde and Ketone Determination Using Dual-Wavelength Detection.
- Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery.
- BenchChem. (2025). Reactive Electrophiles: Significance and symbolism.
- BenchChem. (2025). Technical Support Center: Isoneorautenol Interference in High-Throughput Screening (HTS).
- Quora. (2014). What are Pan Assay Interference Compounds (PAINS) and why do they have such potent cross-enzyme potency?
- BenchChem. (2025). Technical Support Center: Interference from Sulfur Compounds in Analytical Assays.
- Zhong, Z., et al. (2017).
- BenchChem. (2025). High-Throughput Screening (HTS)
- Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
- Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
- BenchChem. (2025). dealing with interference from other endogenous aldehydes in 5-HIAL analysis.
- Parvez, S., et al. (2016). Redox Signaling by Reactive Electrophiles and Oxidants. PMC - PubMed Central - NIH.
- Mi, Y., et al. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
- Farmer, E. E., & Davoine, C. (2007). Reactive electrophile species. PubMed.
- Farmer, E. E., & Davoine, C. (2007). Reactive electrophile species.
- Liebler, D. C., & Guengerich, F. P. (2005). Protein Damage by Reactive Electrophiles: Targets and Consequences.
Sources
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Reactive electrophile species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactive Electrophiles: Significance and symbolism [wisdomlib.org]
- 13. Redox Signaling by Reactive Electrophiles and Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioavailability of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
This guide is designed for researchers and drug development professionals actively working with 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid. It serves as a dedicated technical resource to troubleshoot common experimental hurdles related to its oral bioavailability and to provide robust strategies for chemical modification and evaluation. Our approach is grounded in established principles of medicinal chemistry and ADME science to guide your experimental design logically and efficiently.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the development of this compound and related compounds.
Q1: My initial in vivo studies with this compound show very low oral bioavailability. What are the most likely causes?
A: The molecular structure of this compound points to two primary culprits for poor oral bioavailability: low membrane permeability and potential first-pass metabolism.
-
Low Permeability: The main issue is the nicotinic acid moiety . Carboxylic acids are typically ionized at the pH of the small intestine (pH 6-7.5), converting to a negatively charged carboxylate. This charge dramatically increases aqueous solubility but severely hinders the molecule's ability to passively diffuse across the lipid-rich intestinal cell membranes.[1] This is a classic trade-off between solubility and permeability that often limits the oral absorption of acidic drugs.[2]
-
Metabolic Instability: The molecule presents several "soft spots" for metabolic enzymes in the gut wall and liver:
-
Thioether Linkage: The sulfur atom can be readily oxidized by cytochrome P450 enzymes to form a more polar sulfoxide and then a sulfone, which are more easily excreted.[3][4]
-
Formyl (Aldehyde) Group: Aldehydes can be rapidly oxidized to carboxylic acids or reduced to alcohols.
-
Methoxy Group: O-demethylation is a common metabolic pathway.
-
A logical first step is to determine which of these factors is the dominant barrier.
Q2: How can I definitively determine if poor permeability is the primary issue?
A: A tiered in vitro approach is the most efficient method before proceeding to further animal studies.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that models passive diffusion. It will quickly tell you if the molecule has inherently poor passive permeability.
-
Caco-2 Cell Permeability Assay: This is the gold standard in vitro model for intestinal absorption. It uses a monolayer of human intestinal cells and can assess not only passive permeability but also active transport and efflux. Running the assay in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions will reveal if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), a common cause of poor absorption.
If permeability is low in these assays, especially in PAMPA, a prodrug strategy is strongly indicated.
Q3: What is the most effective strategy to overcome the low permeability caused by the carboxylic acid?
A: A prodrug approach is the most widely adopted and successful strategy for masking polar functional groups like carboxylic acids.[2][5][6] The goal is to create a more lipophilic, transient derivative that can easily cross the intestinal membrane, and is then cleaved by endogenous enzymes (primarily esterases) in the blood or tissues to release the active parent drug.[2]
For your molecule, creating an ester prodrug is the most logical first step. By converting the carboxylic acid (-COOH) to an ester (-COOR), you neutralize the negative charge and increase lipophilicity, which should significantly enhance membrane permeability.
Strategic Modification: The Ester Prodrug Approach
The central hypothesis is that by masking the carboxylic acid as an ester, we can improve passive diffusion across the intestinal epithelium.
Diagram: Prodrug Strategy Workflow
Caption: Workflow for the ester prodrug strategy.
Q4: What type of ester should I synthesize first, and how do I proceed?
A: Start with simple alkyl esters, such as the methyl or ethyl ester . They are straightforward to synthesize and provide a good baseline for evaluating the prodrug concept. The ethyl ester is often a good balance, as it significantly increases lipophilicity without adding excessive molecular weight.
The general synthetic procedure involves activating the carboxylic acid (e.g., converting it to an acyl chloride with thionyl chloride) and then reacting it with the desired alcohol (e.g., ethanol).
Experimental Protocol 1: Synthesis of Ethyl 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinate
-
Dissolution: Dissolve 1 equivalent of this compound in anhydrous dichloromethane (DCM).
-
Activation: Add 1.5 equivalents of oxalyl chloride and a catalytic amount of dimethylformamide (DMF) dropwise at 0°C. Rationale: This converts the carboxylic acid to a more reactive acyl chloride intermediate.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Esterification: Re-dissolve the crude acyl chloride in anhydrous DCM and add 2 equivalents of anhydrous ethanol and 1.5 equivalents of triethylamine (as an acid scavenger).
-
Final Reaction: Stir overnight at room temperature.
-
Workup: Quench the reaction with water, extract the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Q5: How do I test if the new ester prodrug has improved permeability and is a viable candidate?
A: You must evaluate two key parameters: permeability enhancement and metabolic conversion back to the parent drug.
-
Assess Permeability: Rerun the PAMPA and/or Caco-2 assays (see Protocol 2 below) with the new ethyl ester. You should expect to see a significant increase in the apparent permeability coefficient (Papp) compared to the parent acid.
-
Assess Metabolic Stability & Conversion: Use a liver microsomal stability assay (see Protocol 3 below). This assay will tell you two things:
-
The stability of the prodrug itself to oxidative metabolism.
-
Whether the ester is successfully cleaved back to the active parent acid. You should monitor for both the disappearance of the prodrug and the appearance of the parent acid over time.
-
Data Summary Table: Expected Physicochemical Properties
| Property | Parent Acid | Ethyl Ester Prodrug (Predicted) | Rationale for Change |
| Molecular Weight | ~303 g/mol | ~331 g/mol | Addition of ethyl group (-C₂H₅). |
| cLogP | ~2.5 - 3.0 | ~3.5 - 4.0 | Esterification increases lipophilicity. |
| pKa | ~4-5 (Acidic) | N/A | Carboxylic acid is masked. |
| H-Bond Donors | 1 | 0 | Removal of acidic proton. |
| Permeability | Low | High | Increased lipophilicity and neutral charge. |
Key Experimental Protocols
Protocol 2: Caco-2 Cell Permeability Assay
This protocol assesses the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of 60,000 cells/cm² and culture for 21-25 days. Rationale: This allows the cells to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values >250 Ω·cm² are typically considered acceptable. Rationale: TEER confirms the integrity of the tight junctions between cells, ensuring that transport is primarily transcellular.
-
Assay Initiation (A -> B):
-
Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (parent acid or ester prodrug) in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Sampling: Incubate at 37°C. At specified time points (e.g., 30, 60, 90, 120 min), take an aliquot from the basolateral chamber and replace it with fresh HBSS.
-
Assay Initiation (B -> A): Perform the reverse experiment by adding the compound to the basolateral chamber and sampling from the apical chamber to determine the efflux ratio.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests active efflux.
Protocol 3: Metabolic Stability Assay using Liver Microsomes
This protocol evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (parent acid or ester prodrug) in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4) and pooled human liver microsomes.
-
-
Pre-incubation: Pre-incubate the compound and microsome mixture at 37°C for 5 minutes. Rationale: This allows the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. Rationale: NADPH is a required cofactor for CYP450 enzyme activity.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard). Rationale: The cold organic solvent stops the enzymatic reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point. If evaluating a prodrug, also quantify the appearance of the parent drug.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Diagram: Potential Metabolic Pathways
Caption: Potential metabolic pathways for the parent compound.
References
- Patsnap Eureka. (2025).
- Patsnap Synapse. (2025). How are chemical structures modified to improve bioavailability?.
-
Xiong, J., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI. [Link]
-
Xiong, J., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. PubMed. [Link]
-
Alanazi, A. M., et al. (2022). Thioethers: An Overview. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). Thioethers – Knowledge and References. [Link]
-
Xiong, J., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. ResearchGate. [Link]
-
Sarmento, B., et al. (2025). Strategies to improve oral drug bioavailability. ResearchGate. [Link]
-
N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
Validation & Comparative
A Comparative Guide to Nicotinic Acid Derivatives: Evaluating "2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid" in the Context of its Analogs
Introduction: The Versatile Scaffold of Nicotinic Acid
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinemonocarboxylic acid with a well-established role in human health as a precursor to the essential coenzymes NAD and NADP.[1][2] Beyond its nutritional importance, nicotinic acid has been a cornerstone in the treatment of dyslipidemia for decades.[3] Its ability to modulate lipid profiles has spurred extensive research into its derivatives, aiming to enhance therapeutic efficacy and mitigate side effects.[4] This has led to the discovery of a diverse array of nicotinic acid derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6]
This guide provides a comparative analysis of "2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid" and other nicotinic acid derivatives. It is important to note that while "this compound" is available as a research chemical, there is a notable absence of published experimental data on its specific biological activities.[7] Therefore, this guide will draw comparisons based on structurally similar compounds, particularly 2-(benzylthio)nicotinic acid derivatives and other thio-analogs, to infer potential activities and contextualize its place within the broader landscape of nicotinic acid research.
The Subject of Comparison: this compound
The chemical structure of "this compound" features a nicotinic acid core with a thioether linkage at the 2-position to a substituted benzyl group. The presence of a formyl and a methoxy group on the benzyl ring are key distinguishing features. While specific experimental data for this compound is not publicly available, its structural motifs suggest potential for various biological activities based on the known pharmacology of related molecules.
Comparative Analysis with Other Nicotinic Acid Derivatives
The therapeutic potential of nicotinic acid derivatives is broad, with modifications to the core structure leading to a range of biological effects. Here, we compare the inferred potential of "this compound" with established data for other derivatives.
Anti-inflammatory Activity
Nicotinic acid itself has a complex relationship with inflammation, most notably causing acute cutaneous vasodilation, or flushing, mediated by prostaglandin D2 (PGD2).[8] However, several novel nicotinic acid derivatives have been synthesized and evaluated as potent anti-inflammatory agents with improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]
For instance, two series of novel nicotinic acid derivatives were synthesized and showed significant anti-inflammatory activity.[4] Compounds 4d, 4f, 4g, 4h, and 5b from this study exhibited potent inhibition of nitrite, a marker of inflammation, and comparable inhibition of inflammatory cytokines like TNF-α and IL-6 when compared to ibuprofen.[4] Molecular docking studies suggest these compounds may exert their effects through the inhibition of cyclooxygenase-2 (COX-2).[4]
-
Inferred Potential of this compound: The thioether linkage and substituted benzyl group could modulate COX-2 inhibitory activity. The electronic properties of the formyl and methoxy substituents on the benzyl ring would likely influence binding to the active site of inflammatory enzymes. Experimental validation is required to confirm any anti-inflammatory potential.
Antimicrobial and Antifungal Activity
The nicotinic acid scaffold has been successfully utilized to develop potent antimicrobial and antifungal agents. A study on 2,5-disubstituted 1,3,4-oxadiazoles derived from 2-thiobenzyl nicotinic acid demonstrated promising antimicrobial activity.[9]
In this study, compound 4h , with a 4-fluoro substituent, was the most active against S. aureus, while compound 4j , containing a second pyridine nucleus, showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as the fungal species C. albicans.[9] Another study on acylhydrazones of nicotinic acid also reported significant antibacterial activity, particularly against Gram-positive bacteria.[6]
-
Inferred Potential of this compound: The presence of the thiobenzyl moiety is a common feature in these active antimicrobial derivatives. The formyl group, being an electron-withdrawing group, could potentially enhance the antimicrobial activity. Further investigation is warranted to explore its efficacy against various bacterial and fungal strains.
Vasorelaxant and Antioxidant Properties
Thionicotinic acid derivatives have been investigated for their vasorelaxant and antioxidant properties. A study on 2-(1-adamantylthio)nicotinic acid and its analogs revealed potent, dose-dependent vasorelaxation.[10] The most potent compound, 2-(1-adamantylthio)nicotinic acid (6) , exhibited an ED50 of 21.3 nM.[10] This effect was found to be mediated by endothelium-induced nitric oxide (NO) and prostacyclin.[10] These compounds also displayed antioxidant activity in DPPH and superoxide dismutase (SOD) assays.[10]
-
Inferred Potential of this compound: The 2-thiobenzyl structure is analogous to the active vasorelaxant compounds. The specific substitutions on the benzyl ring would be critical in determining the potency of vasorelaxation and antioxidant effects. The methoxy group, being an electron-donating group, might influence the antioxidant capacity of the molecule.
Data Presentation: A Comparative Summary
Due to the lack of direct experimental data for "this compound," the following table summarizes the performance of structurally related nicotinic acid derivatives to provide a comparative context.
| Derivative Class | Key Compound(s) | Biological Activity | Potency (IC50/MIC/ED50) | Reference |
| Anti-inflammatory | 4h, 5b | Inhibition of inflammatory cytokines (TNF-α, IL-6) | Comparable to ibuprofen | [4] |
| Antibacterial | 4h (from 2-thiobenzyl nicotinic acid series) | Activity against S. aureus | MIC = 62.5 µg/ml | [9] |
| Broad-Spectrum Antimicrobial | 4j (from 2-thiobenzyl nicotinic acid series) | Activity against bacteria and fungi | MIC = 62.5 µg/ml (E. coli) | [9] |
| Vasorelaxant | 2-(1-adamantylthio)nicotinic acid (6) | Endothelium-dependent vasorelaxation | ED50 = 21.3 nM | [10] |
Experimental Protocols: Methodologies for Evaluation
To empirically determine the biological activity of "this compound" and enable a direct comparison, the following established experimental protocols are recommended.
In Vitro Anti-inflammatory Activity Assay
This protocol is adapted from studies on novel anti-inflammatory nicotinic acid derivatives.[4]
Objective: To assess the ability of the test compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay (MTT): Seed cells in a 96-well plate and treat with various concentrations of the test compound for 24 hours. Add MTT solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
Nitrite Determination (Griess Assay): Treat cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. Collect the supernatant and mix with Griess reagent. Measure absorbance at 540 nm to quantify nitrite production.
-
Cytokine Analysis (ELISA): Treat cells as in the Griess assay. Collect the supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Antimicrobial Susceptibility Testing
This protocol is based on the broth microdilution method used for evaluating antimicrobial nicotinic acid derivatives.[9]
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various bacterial and fungal strains.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow microbial strains overnight in appropriate broth media. Dilute the cultures to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualization of Key Concepts
Signaling Pathway of Nicotinic Acid-Induced Flushing
Caption: Nicotinic acid-induced flushing mechanism.
General Experimental Workflow for Biological Evaluation
Caption: Workflow for evaluating biological activity.
Conclusion and Future Directions
"this compound" represents an intriguing yet understudied member of the diverse family of nicotinic acid derivatives. While a direct comparison of its performance is currently hampered by the lack of experimental data, analysis of structurally related compounds provides a valuable framework for predicting its potential biological activities. The presence of the 2-thiobenzyl moiety suggests a likelihood of antimicrobial and vasorelaxant properties, while the overall structure indicates potential for anti-inflammatory effects.
To fully elucidate the therapeutic potential of "this compound," rigorous experimental evaluation is imperative. The protocols outlined in this guide provide a clear path for such investigations. Future research should focus on a comprehensive screening of its activity against a panel of inflammatory markers, microbial strains, and its effects on vascular tone. Structure-activity relationship (SAR) studies, comparing it with derivatives bearing different substituents on the benzyl ring, will be crucial for optimizing its potential as a lead compound for drug development. The insights gained from such studies will not only clarify the specific role of this compound but also contribute to the broader understanding of the vast therapeutic landscape of nicotinic acid derivatives.
References
-
Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5- disubstituted 1,3,4-Oxadiazoles. Chemistry & Biology Interface. 2015;5(1):1-14.
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. 2024;145:107136.
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. International Journal of ChemTech Research. 2011;3(2):643-649.
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. 2021;26(16):4945.
-
This compound. Santa Cruz Biotechnology.
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. 2022;27(24):8700.
-
Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. International Journal of Molecular Sciences. 2010;11(1):198-211.
-
Nicotinic Acid Induces Secretion of Prostaglandin D2 in Human Macrophages: An in Vitro Model of the Niacin Flush. Journal of Investigative Dermatology. 2007;127(1):81-88.
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Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in human breast tumor cells by induction of oxidative stress. Food and Chemical Toxicology. 2015;80:106-114.
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Nicotinic acid. Wikipedia.
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1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti- Trypanosoma brucei Agents: SAR and in Vivo Efficacy. ACS Medicinal Chemistry Letters. 2017;8(8):886-891.
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Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase. Journal of Biomolecular Structure and Dynamics. 2022;40(19):8799-8837.
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Niacin. Advances in Nutrition. 2018;9(1):59-60.
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Nicotinic Acid - Metabolic and Signaling Modulator. APExBIO.
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Prostaglandin D synthase: structure and function. Archives of Biochemistry and Biophysics. 2000;374(1):1-13.
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Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. The American Journal of Cardiology. 2004;94(5):588-594.
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Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules. 2016;21(9):1227.
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Nicotinic Acid. PubChem.
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High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice. Nutrition and Cancer. 2011;63(6):928-934.
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PGD Synthase and PGD2 in Immune Resposne. Mediators of Inflammation. 2013;2013:349317.
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. 1993;36(16):2292-2301.
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Prostaglandin D2 synthase/prostaglandin D2/TWIST2 signaling inhibits breast cancer proliferation. Anticancer Drugs. 2021;32(10):1029-1037.
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Langerhans cells release prostaglandin D2 in response to nicotinic acid. Journal of Investigative Dermatology. 2006;126(10):2234-2242.
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A Comparative Guide to Nicotinic Acid Derivatives in Dyslipidemia: Evaluating "2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid" in Context
This guide provides a comparative analysis of the therapeutic potential of "2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid" within the established landscape of nicotinic acid-based therapies for dyslipidemia. Due to the limited publicly available data on "this compound," this document will establish a comprehensive baseline by detailing the well-documented efficacy and mechanisms of nicotinic acid (Niacin) and its derivatives. This framework will serve as a valuable resource for researchers and drug development professionals interested in evaluating novel nicotinic acid analogues.
Introduction: The Enduring Role of Nicotinic Acid in Lipid Management
Nicotinic acid, a B vitamin, has been a cornerstone in the management of dyslipidemia for decades.[1][2] Its ability to favorably modulate a broad spectrum of lipid parameters, including lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol, makes it a unique therapeutic agent.[1][3][4] The clinical utility of nicotinic acid, however, is often hampered by patient compliance issues due to side effects, most notably cutaneous flushing.[4][5] This has spurred ongoing research into novel nicotinic acid derivatives and formulations with improved tolerability and efficacy.
"this compound" is a novel chemical entity available for research purposes.[6] While specific efficacy data for this compound is not yet publicly available, its structural similarity to nicotinic acid suggests a potential role as a lipid-modifying agent. This guide will therefore use the extensive knowledge of nicotinic acid's pharmacology as a benchmark against which the potential of "this compound" can be hypothetically positioned and, more importantly, experimentally tested.
Mechanism of Action: A Multifaceted Approach to Lipid Regulation
The lipid-modifying effects of nicotinic acid are complex and not fully elucidated, but several key mechanisms have been identified.[1][2][3]
-
Inhibition of Hepatic Triglyceride Synthesis: Nicotinic acid directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes.[1][3] This enzyme is crucial for the final step in triglyceride synthesis. By inhibiting DGAT2, nicotinic acid reduces the hepatic production of triglycerides, leading to decreased secretion of very-low-density lipoproteins (VLDL) and subsequently LDL.[1][2]
-
Modulation of HDL Metabolism: Nicotinic acid increases HDL levels primarily by reducing the catabolism of apolipoprotein A-I (apoA-I), the major protein component of HDL.[1][3] It is thought to inhibit the hepatic uptake and degradation of HDL particles.[1][5]
-
GPR109A Receptor Activation: Nicotinic acid is an agonist for the G protein-coupled receptor 109A (GPR109A), which is expressed on adipocytes and immune cells.[4][7] Activation of GPR109A in adipocytes transiently reduces the mobilization of free fatty acids to the liver, thereby reducing the substrate available for triglyceride synthesis.[7] However, recent studies suggest that the lipid-modifying effects of niacin may be independent of GPR109A activation.[7] The flushing side effect, on the other hand, is directly mediated by GPR109A activation in Langerhans cells, leading to the release of prostaglandins.[1][5]
The following diagram illustrates the proposed signaling pathway for nicotinic acid's effect on lipid metabolism.
Caption: Proposed mechanisms of nicotinic acid action in hepatocytes and adipocytes.
Comparative Efficacy of Nicotinic Acid Formulations
The clinical efficacy of nicotinic acid is well-established. Different formulations have been developed to improve its tolerability.
| Formulation | Typical Dosage | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction | Flushing Side Effect |
| Immediate-Release (IR) Niacin | 1.5 - 3 g/day | 5 - 25% | 15 - 35% | 20 - 50% | High |
| Extended-Release (ER) Niacin | 1 - 2 g/day | 5 - 25% | 15 - 35% | 20 - 50% | Moderate |
| Sustained-Release (SR) Niacin | 1 - 2 g/day | 5 - 25% | 15 - 35% | 20 - 50% | Low to Moderate |
Data synthesized from multiple clinical trials and reviews.[8][9]
While extended-release and sustained-release formulations can reduce the incidence and severity of flushing, some sustained-release preparations have been associated with a higher risk of hepatotoxicity.[9] This highlights the critical need for careful evaluation of the safety profile of any new nicotinic acid derivative.
Experimental Protocols for Efficacy Evaluation
To assess the potential efficacy of "this compound" as a lipid-modifying agent, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
A. DGAT2 Inhibition Assay
This assay determines the direct inhibitory effect of the test compound on the DGAT2 enzyme.
-
Objective: To measure the IC50 value of "this compound" for DGAT2.
-
Methodology:
-
Utilize a commercially available DGAT2 inhibitor screening kit or recombinant human DGAT2 enzyme.
-
Prepare a series of dilutions of the test compound and a known DGAT2 inhibitor (positive control).
-
Incubate the enzyme with the substrates (e.g., oleoyl-CoA and 1,2-dioleoyl-sn-glycerol) in the presence of the test compound or control.
-
Measure the formation of the product, triolein, typically using a colorimetric or fluorometric method.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
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A Researcher's Guide to Validating the Biological Target of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of the novel compound 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid. Given its chemical structure, which features a reactive aldehyde (formyl group), a plausible and primary hypothetical target is Aldehyde Dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular detoxification and metabolism.[1][2] This document will therefore proceed with ALDH1A1 as the putative target, outlining a multi-tiered validation strategy that moves from initial biochemical confirmation to definitive cellular and genetic evidence.
The core principle of target validation is to build a robust, evidence-based case that a compound's therapeutic or biological effect is mediated through a specific molecular target.[3] This guide explains the causal logic behind each experimental choice, providing not just protocols, but a self-validating workflow to ensure scientific integrity.
Section 1: Initial Target Hypothesis - Why ALDH1A1?
The structure of this compound contains two key pharmacophores that suggest an interaction with an aldehyde dehydrogenase. The nicotinic acid moiety provides a scaffold, while the formyl group is a substrate-like feature that could competitively or covalently bind to the active site of an ALDH enzyme.
ALDH1A1 is a member of a superfamily of enzymes responsible for oxidizing aldehydes to less harmful carboxylic acids.[2][4] Its overexpression is linked to poor prognosis in various cancers and contributes to therapy resistance, making it a high-value therapeutic target.[4][5] Therefore, confirming that our test compound selectively inhibits ALDH1A1 is the first critical step.
Section 2: Direct Target Engagement - Biochemical & Biophysical Validation
The initial phase of validation focuses on demonstrating a direct, physical interaction between the compound and purified ALDH1A1 protein. This approach isolates the interaction from the complexities of a cellular environment.
In Vitro Enzyme Inhibition Assay
The most direct method to test our hypothesis is to measure the compound's effect on ALDH1A1 enzymatic activity. ALDH enzymes catalyze the oxidation of an aldehyde substrate while reducing the cofactor NAD⁺ to NADH. The rate of NADH production can be monitored spectrophotometrically at 340 nm.
Causality: A decrease in the rate of NADH formation in the presence of our compound provides direct evidence of enzyme inhibition. By testing against other ALDH isoforms (e.g., ALDH2, ALDH3A1), we can also establish the compound's selectivity, a crucial parameter for minimizing off-target effects.[6][7]
Detailed Protocol: Spectrophotometric ALDH1A1 Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 7.5.
-
Enzyme Stock: Prepare a 1 mg/mL stock of purified recombinant human ALDH1A1 in assay buffer. Dilute to a working concentration of 100–200 nM.[7]
-
Cofactor Stock: Prepare a 10 mM stock of NAD⁺ in assay buffer.
-
Substrate Stock: Prepare a 10 mM stock of propionaldehyde in assay buffer.
-
Test Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Create serial dilutions in DMSO.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 1 µL of the test compound dilution (or DMSO for control).
-
Add 50 µL of ALDH1A1 working solution.
-
Add 20 µL of NAD⁺ stock solution (final concentration ~200 µM).
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of propionaldehyde substrate (final concentration ~100 µM).[7]
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Normalize the velocities to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Comparative Data with Alternative ALDH1A1 Inhibitors
To contextualize the potency of our test compound, it is essential to compare its IC₅₀ value against known ALDH1A1 inhibitors.
| Compound | Putative Target(s) | Reported IC₅₀ (ALDH1A1) | Selectivity Profile | Reference |
| This compound | ALDH1A1 (Hypothesized) | To be determined | To be determined | N/A |
| Disulfiram | Pan-ALDH inhibitor | Potent (nM range) | Non-selective; inhibits ALDH2 and others.[1][8] | [1],[8] |
| DEAB | ALDH1 family inhibitor | ~60 nM | Potent inhibitor of multiple ALDH1 isoforms (1A1, 1A2, 1A3, 1B1) and ALDH2.[7][9] | [7],[9] |
| CM37 | ALDH1A1 | 4.6 µM | Selective over ALDH1A2, ALDH1A3, ALDH2, and ALDH3A1.[7][8] | [7],[8] |
| N42 | ALDH1A1 | 0.023 µM (23 nM) | ~800-fold selective for ALDH1A1 over ALDH1A2.[10] | [10] |
Section 3: Cellular Target Engagement - Proving the Interaction in a Live System
Demonstrating direct binding in a test tube is necessary but not sufficient. The next critical step is to confirm that the compound engages its target within the complex and native environment of a living cell.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses drug-target engagement in intact cells.[11][12] The principle is that when a protein binds to a ligand (our compound), it becomes thermodynamically stabilized. This stabilization results in a higher melting temperature (Tₘ).[13]
Causality: An increase in the amount of soluble ALDH1A1 detected at elevated temperatures in compound-treated cells versus untreated cells is strong evidence of direct target engagement. This method confirms not only that the compound binds its target, but also that it can penetrate the cell membrane to do so.[14][15]
Workflow for Cellular Target Engagement Validation
Caption: A multi-phase workflow for robust target validation.
Detailed Protocol: Western Blot-based CETSA for ALDH1A1
-
Cell Culture & Treatment:
-
Culture cells known to express high levels of ALDH1A1 (e.g., A549 lung cancer cells).[9]
-
Treat cells with the test compound at a relevant concentration (e.g., 10x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest and resuspend cells in a protein-free buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[12]
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]
-
-
Detection:
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Quantify total protein concentration (e.g., using a BCA assay).
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using a specific anti-ALDH1A1 antibody.
-
-
Data Analysis:
-
Quantify the band intensity for ALDH1A1 at each temperature for both vehicle- and compound-treated samples.
-
Plot the normalized band intensity against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Cell-Based Functional Assays
After confirming binding, we must show that this engagement leads to a functional consequence in cells. The ALDEFLUOR™ assay is a widely used method to measure ALDH activity in live cells.[9]
Causality: The assay uses a fluorescent, non-toxic ALDH substrate (BODIPY-aminoacetaldehyde) that freely enters cells. In the presence of active ALDH, it is converted to a fluorescent product that is trapped inside the cell. A reduction in fluorescence intensity in compound-treated cells directly demonstrates functional inhibition of ALDH activity.
Section 4: Genetic Validation - The Definitive Link
Genetic methods provide the highest level of confidence in target validation.[3][16] By specifically removing the target protein using CRISPR-Cas9, we can determine if the resulting cellular phenotype mimics the effect of the compound.[][18]
Causality: If the genetic knockout of the ALDH1A1 gene produces the same biological effect as the compound, it provides powerful evidence that ALDH1A1 is the relevant target. Furthermore, the compound should have little to no effect in the knockout cells, as its target is absent. This "genetic rescue" or lack thereof is a cornerstone of modern target validation.[19]
CRISPR-Cas9 Validation Logic
Caption: Logic diagram for CRISPR-based target validation.
Experimental Protocol: CRISPR Knockout & Phenotypic Analysis
-
Generate ALDH1A1 Knockout (KO) Cell Line:
-
Design and validate guide RNAs (gRNAs) targeting a critical exon of the ALDH1A1 gene.
-
Transfect A549 cells with Cas9 nuclease and the validated gRNAs.
-
Select single-cell clones and screen for ALDH1A1 knockout by Western blot and sequencing.
-
-
Phenotypic Comparison:
-
A key phenotype associated with ALDH1A1 inhibition in cancer cells is the reduced ability to form spheroids (3D cultures that mimic tumors).[5][8][20]
-
Culture both wild-type (WT) and ALDH1A1 KO cells under low-attachment conditions to promote spheroid formation.
-
Treat a parallel set of WT cells with this compound.
-
After 5-7 days, quantify the number and size of spheroids in all three groups (WT + vehicle, WT + compound, KO + vehicle).
-
-
Validation Criteria:
-
Criterion 1 (Mimicry): The ALDH1A1 KO cells should show a significantly reduced ability to form spheroids compared to WT cells.
-
Criterion 2 (Concordance): The phenotype of the compound-treated WT cells should match the phenotype of the untreated KO cells.
-
Criterion 3 (Insensitivity): The compound should fail to produce any further reduction in spheroid formation when added to the ALDH1A1 KO cells.
-
Section 5: In Vivo Model Confirmation
The final stage of validation involves testing the compound in a relevant animal model. For ALDH1A1, which is implicated in metabolic diseases, a diet-induced obesity mouse model can be used.[10][21]
Causality: If ALDH1A1 is the true target, then oral administration of the compound should replicate the phenotype observed in ALDH1A1-deficient mice, such as resistance to weight gain on a high-fat diet.[10][21] This step connects the molecular and cellular data to a physiological outcome, providing the highest level of validation for therapeutic development.
Conclusion
Validating the biological target of a novel compound like this compound is a systematic, multi-faceted process. By following the logical progression outlined in this guide—from direct biochemical inhibition and cellular target engagement to definitive genetic ablation—researchers can build an unassailable case for a compound's mechanism of action. This rigorous, evidence-based approach is fundamental to the principles of modern drug discovery and is essential for advancing a compound from a laboratory curiosity to a potential therapeutic agent.
References
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What are ALDH1A1 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 16, 2026, from [Link]
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Discovery and development of selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors. (2021). UTMB Health Research Expert Profiles. Retrieved January 16, 2026, from [Link]
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Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. (2018). ACS Publications. Retrieved January 16, 2026, from [Link]
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. Retrieved January 16, 2026, from [Link]
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Target Validation with CRISPR. (2022). Biocompare.com. Retrieved January 16, 2026, from [Link]
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Rees, H., et al. (2016). Cornerstones of CRISPR-Cas in drug development and therapy. PMC - PubMed Central. Retrieved January 16, 2026, from [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved January 16, 2026, from [Link]
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Cellular thermal shift assay. (2026). Grokipedia. Retrieved January 16, 2026, from [Link]
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Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 16, 2026, from [Link]
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Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity. (n.d.). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]
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A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer. (2019). MDPI. Retrieved January 16, 2026, from [Link]
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Inhibition of aldehyde dehydrogenase 1 enhances the cytotoxic effect of retinaldehyde on A549 cancer cells. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
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A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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A Senior Application Scientist's Comparative Guide to the Structure-Activity Relationship of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic Acid and its Analogs as Protein Disulfide Isomerase (PDI) Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid, a potent inhibitor of Protein Disulfide Isomerase (PDI). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting PDI. We will explore the intricate relationship between the chemical structure of this compound and its inhibitory activity, compare it with other known PDI inhibitors, and provide detailed experimental protocols for its evaluation.
Introduction: Protein Disulfide Isomerase as a Therapeutic Target
Protein Disulfide Isomerase (PDI) is a resident protein of the endoplasmic reticulum (ER) that plays a crucial role in the proper folding of nascent polypeptide chains by catalyzing the formation, isomerization, and breakage of disulfide bonds.[1][2] Given its central role in protein homeostasis, dysregulation of PDI activity has been implicated in a myriad of diseases, including cancer, neurodegenerative disorders, and thrombosis.[2][3][4] In cancer, elevated PDI levels are often observed, enabling cancer cells to cope with the high demand for protein synthesis and secretion, thus promoting their proliferation and survival.[2] Consequently, the inhibition of PDI has emerged as a promising therapeutic strategy to induce ER stress and trigger apoptosis in cancer cells.[2][4]
The compound this compound belongs to a class of small molecules designed to inhibit the catalytic activity of PDI. Understanding the structure-activity relationship of this and related compounds is paramount for the rational design of more potent and selective PDI inhibitors.
The 2-(Benzylthio)nicotinic Acid Scaffold: A Privileged Structure for PDI Inhibition
Hypothetical Structure-Activity Relationship Analysis
The core structure can be dissected into three key components for SAR analysis: the nicotinic acid moiety, the benzylthio linker, and the substituted benzyl ring.
-
Nicotinic Acid Moiety: The carboxylic acid group is likely a key pharmacophore, potentially forming hydrogen bonds or ionic interactions with amino acid residues in the active site of PDI. The pyridine ring provides a rigid scaffold and can engage in π-stacking interactions. Modifications to the carboxylic acid, such as esterification or amidation, are expected to significantly impact activity.
-
Benzylthio Linker: The thioether linkage provides flexibility, allowing the molecule to adopt an optimal conformation within the PDI active site. The sulfur atom itself can act as a hydrogen bond acceptor. The length and nature of the linker are critical for positioning the substituted benzyl ring correctly.
-
Substituted Benzyl Ring: The substituents on the benzyl ring play a crucial role in modulating the potency and selectivity of the inhibitor.
-
5-Formyl Group: The aldehyde functionality is an electron-withdrawing group that can participate in hydrogen bonding or even form a reversible covalent bond (a Schiff base) with a lysine residue in the PDI active site.
-
2-Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the ring and also act as a hydrogen bond acceptor. Its position at the 2-position may be crucial for orienting the molecule within the binding pocket.
-
Comparative Analysis with Alternative PDI Inhibitors
To contextualize the potential of the this compound scaffold, it is essential to compare it with other well-characterized PDI inhibitors.
| Inhibitor Class | Representative Compound(s) | Mechanism of Action | Reported IC50 | Key Features & Comparison |
| Propynoic Acid Carbamoyl Methyl Amides | PACMA 31 | Irreversible, covalent modification of active site cysteines | ~100 µM (in di-E-GSSG assay)[5] | Highly reactive, potent but may have off-target effects. The nicotinic acid scaffold is likely a reversible inhibitor, potentially offering a better safety profile. |
| Chalcones | BAP2 | Allosteric inhibition | Varies with analog[6] | Binds to the b' domain, offering a different mechanism of inhibition that could be synergistic with active site inhibitors. |
| Indene Derivatives | E64FC26 | Pan-PDI inhibitor | 1.9 µM (PDIA1)[7] | Potent inhibitor of multiple PDI family members, which may be advantageous for certain cancers but could also lead to broader toxicity.[7] |
| Flavonoids | Quercetin-3-rutinoside (Rutin) | Reversible inhibitor | Dose-dependent inhibition[8] | A natural product with good in vivo efficacy, but potentially lower potency and selectivity compared to synthetic compounds.[8] |
| Biotinylated Irreversible Inhibitors | CCF642 | Covalent, irreversible | ~2.9 µM[5] | A potent and selective inhibitor with demonstrated in vivo activity in multiple myeloma models.[5] |
Logical Relationship of PDI Inhibition and Cellular Consequences
Caption: Logical flow from PDI inhibition to cancer cell death.
Experimental Protocols for Evaluating PDI Inhibitors
The following are detailed protocols for commonly used assays to determine the efficacy of PDI inhibitors.
In Vitro PDI Inhibition Assay: Insulin Turbidity Assay
This assay measures the reductase activity of PDI by monitoring the aggregation of insulin upon the reduction of its disulfide bonds.[6][9]
Experimental Workflow: Insulin Turbidity Assay
Caption: Workflow for the insulin turbidity PDI inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of human recombinant PDI in assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0).
-
Prepare a stock solution of bovine insulin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[10]
-
Prepare a fresh solution of dithiothreitol (DTT) in assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
In a clear 96-well microplate, add the PDI solution, insulin solution, and the test compound or vehicle control to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the DTT solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 650 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time for each concentration of the test compound.
-
Determine the initial rate of insulin reduction for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorometric PDI Inhibition Assay: di-E-GSSG Assay
This is a highly sensitive fluorescence-based assay that measures the reductase activity of PDI using a di-eosin-glutathione disulfide (di-E-GSSG) substrate.[5]
Experimental Workflow: di-E-GSSG Assay
Caption: Workflow for the di-E-GSSG PDI inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare reagents as described in the insulin turbidity assay, replacing the insulin solution with a stock solution of di-E-GSSG in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a black, opaque 96-well microplate, add the PDI solution and the test compound or vehicle control to each well.
-
Pre-incubate the plate at room temperature for a specified time.
-
Initiate the reaction by adding a mixture of di-E-GSSG and DTT to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm kinetically.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value as described for the insulin turbidity assay.
-
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel PDI inhibitors. The inferred SAR suggests that systematic modifications to the substituted benzyl ring and the nicotinic acid moiety could lead to the discovery of compounds with enhanced potency and selectivity. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to validate the hypothetical SAR and to identify lead candidates for further preclinical development.
In comparison to other PDI inhibitors, this scaffold may offer the advantage of being a reversible inhibitor, which could translate to a more favorable safety profile. The continued exploration of diverse chemical scaffolds targeting PDI is crucial for advancing our understanding of its role in disease and for the development of new and effective therapies.
References
- Karala, A. R., & Ruddock, L. W. (2010). Methods for measuring protein disulfide isomerase activity. Methods in Enzymology, 474, 165-183.
- Schwaller, E., et al. (2012).
- Smith, J. A., et al. (2004). A high-throughput turbidometric assay for screening inhibitors of protein disulfide isomerase activity. Journal of Biomolecular Screening, 9(7), 614-620.
- Xu, S., et al. (2018). Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods. RSC Advances, 8(30), 16738-16747.
- Chen, Y., et al. (2018). Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma. Oncogene, 37(41), 5547-5561.
- Jasuja, R., et al. (2012). Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents.
- Vellanki, S. H., et al. (2016). Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma. Cancer Research, 76(11), 3340-3350.
- Flaumenhaft, R. (2014). Therapeutic Implications of Protein Disulfide Isomerase Inhibition in Thrombotic Disease. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(8), 1583-1588.
-
Wikipedia. (n.d.). Protein disulfide-isomerase. Retrieved from [Link]
- Wang, C., et al. (2024). The Role of Protein Disulfide Isomerase Inhibitors in Cancer Therapy. Advanced Science, e2307929.
- Shergalis, A., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. Journal of Medicinal Chemistry, 62(7), 3447-3474.
- Hoffstrom, B. G., et al. (2010). Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins.
- Jasuja, R., et al. (2012). Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents.
-
Synapse. (2024). What are PDI inhibitors and how do they work? Retrieved from [Link]
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An objective comparison of the product's performance with other alternatives, supported by experimental data.
Introduction:
The discovery of novel chemical entities is the cornerstone of therapeutic innovation. "2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid" (henceforth referred to as Compound A) represents such a novel scaffold, combining a nicotinic acid core, known for its interaction with G-protein coupled receptors like GPR109A, with a uniquely substituted benzylthio moiety. The introduction of the thioether linkage and the electron-withdrawing formyl group alongside a methoxy substituent on the benzyl ring presents a complex pharmacophore. While these features may confer high potency at the intended target, they also create the potential for off-target interactions, or cross-reactivity.
This guide provides a comprehensive framework for researchers to systematically evaluate the selectivity and cross-reactivity profile of Compound A. We will compare it to structurally related analogues to understand how specific functional groups contribute to its binding profile. The methodologies outlined herein are designed to build a robust dataset, enabling confident decision-making in the early stages of drug development.
Rationale for Selecting Comparator Compounds
To understand the structure-activity relationship (SAR) and sources of potential cross-reactivity for Compound A, a logical set of comparator compounds must be selected. Each analogue is designed to probe the contribution of a specific part of Compound A's structure.
-
Compound B (Nicotinic Acid): The parent scaffold. This allows us to establish a baseline and determine the contribution of the entire benzylthio side chain to the binding profile.
-
Compound C (Thio-Nicotinic Acid): Lacks the benzyl group. This analogue helps to isolate the effect of the thio-substituent itself.
-
Compound D (Des-Formyl Analogue): Compound A without the 5-formyl group. This is crucial for understanding the role of this key electrophilic and hydrogen-bonding group in target affinity and off-target binding.
-
Compound E (Sulfoxide Analogue): The thioether of Compound A is oxidized to a sulfoxide. This explores the impact of altering the electronics and steric bulk at the sulfur atom, which is a common metabolic transformation and can significantly alter the binding profile.
Figure 1: Structural relationships between the parent Compound A and its selected analogues for the cross-reactivity study.
Experimental Workflow for Cross-Reactivity Profiling
A multi-tiered approach is essential for building a comprehensive cross-reactivity profile. We begin with high-throughput screening to identify potential off-targets and then proceed to more focused secondary and cellular assays to confirm and quantify these interactions.
Figure 2: A tiered experimental workflow for assessing compound cross-reactivity, from broad screening to cellular validation.
Tier 1: Broad-Spectrum Screening
The initial step is to screen Compound A at a high concentration (typically 10 µM) against a broad panel of potential off-targets. This provides a wide, yet low-resolution, view of the compound's interactivity.
Kinase Panel Screening
Protein kinases are a major class of drug targets and a frequent source of off-target effects. Screening against a large, diverse panel is a standard industry practice.
Protocol:
-
Compound Preparation: Solubilize Compound A in DMSO to a stock concentration of 10 mM.
-
Assay: Perform a competition binding assay (e.g., DiscoverX KINOMEscan™) where Compound A at 10 µM competes with a tagged, active-site directed ligand for binding to a panel of over 400 human kinases.
-
Data Analysis: Results are typically reported as Percent of Control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is %Ctrl < 35%.
Illustrative Data:
| Compound | Target Kinase | %Ctrl @ 10 µM | Hit? |
| Compound A | Kinase X | 12% | Yes |
| Compound A | Kinase Y | 85% | No |
| Compound A | Kinase Z | 31% | Yes |
Tier 2: Quantitative Affinity Determination
Hits identified in Tier 1 must be confirmed and quantified. This involves generating dose-response curves to determine the potency of the interaction (IC50) and the binding affinity (Ki).
Radioligand Binding Assays
This classic method is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to displace a high-affinity, radiolabeled ligand.
Protocol (Hypothetical Target: GPR109A):
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Competition Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of a GPR109A radioligand (e.g., [³H]-Nicotinic Acid), and serial dilutions of the test compounds (Compound A and analogues).
-
Incubation & Filtration: Incubate to allow binding to reach equilibrium. Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.
Illustrative Data & Analysis:
| Compound | Primary Target (GPR109A) Ki (nM) | Off-Target (Kinase X) Ki (nM) | Selectivity Index (Ki Off-Target / Ki Primary) |
| Compound A | 15 | 850 | 56.7 |
| Compound B | 1200 | > 10,000 | - |
| Compound C | 850 | > 10,000 | - |
| Compound D | 350 | 9,500 | 27.1 |
| Compound E | 250 | 1,200 | 4.8 |
Interpretation:
-
The full structure of Compound A is critical for high-affinity binding to the primary target, GPR109A.
-
The removal of the formyl group (Compound D ) reduces primary target affinity by over 20-fold, suggesting this group is a key interacting moiety.
-
However, the formyl group also appears to contribute to off-target binding at Kinase X, as its removal in Compound D dramatically weakens this interaction.
-
Oxidation of the thioether (Compound E ) significantly reduces both primary and off-target affinity and drastically lowers the selectivity index, indicating a sensitivity to metabolic changes at this position.
Tier 3: Cellular Target Engagement & Functional Output
Confirming that a compound binds to its intended (and unintended) targets in a complex cellular environment and elicits a functional response is the ultimate test of its selectivity.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates. This provides direct evidence of target engagement in a physiological context.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound (e.g., Compound A at 10x its binding Ki) or vehicle control.
-
Heating: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (where the target protein remains folded) from the precipitated, denatured proteins via centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature point using a method like Western Blot or ELISA.
-
Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating stabilization upon binding.
Functional Assays
For GPR109A, a Gi-coupled receptor, activation leads to a decrease in intracellular cyclic AMP (cAMP). A functional assay can measure this downstream effect.
Protocol (cAMP Assay):
-
Cell Culture: Plate cells expressing GPR109A in a suitable microplate.
-
Treatment: Treat cells with forskolin (to stimulate cAMP production) in the presence of varying concentrations of the test compounds.
-
Lysis & Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay, such as HTRF® or LANCE®.
-
Analysis: Plot the cAMP response against compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
The cross-reactivity profiling of "this compound" (Compound A) and its analogues demonstrates a systematic approach to understanding compound selectivity. Our illustrative data suggests that while the complex side chain of Compound A is crucial for high-affinity binding to its primary target, GPR109A, specific functional groups, like the 5-formyl substituent, may also introduce liabilities by promoting binding to off-targets such as certain kinases. Furthermore, the thioether linkage is shown to be a sensitive position, where metabolic modification could significantly alter the entire selectivity profile.
This multi-tiered workflow, progressing from broad screening to quantitative binding and finally to cellular engagement and functional assays, provides the robust, multi-parameter data required for informed decision-making in drug discovery. By understanding the structural drivers of both on-target potency and off-target cross-reactivity, researchers can prioritize lead candidates and guide future medicinal chemistry efforts to optimize selectivity and minimize potential for adverse effects.
References
-
Title: Comprehensive Kinase Profiling for Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Practical Guide Source: Molecular Pharmacology URL: [Link]
-
Title: The Cellular Thermal Shift Assay for Drug Target Identification and Engagement Source: Nature Protocols URL: [Link]
A Comparative Benchmarking Guide to 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid: An Investigational Aldehyde Dehydrogenase 1A1 Inhibitor
Introduction
The aldehyde dehydrogenase (ALDH) superfamily comprises 19 enzymes crucial for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] Among these, ALDH1A1 is of significant interest in drug development, particularly in oncology. Overexpression of ALDH1A1 is a hallmark of cancer stem cells (CSCs) and is associated with poor prognosis and resistance to chemotherapy in various malignancies.[3][4][5] This has spurred the development of potent and selective ALDH1A1 inhibitors as a therapeutic strategy to overcome drug resistance and target the CSC population.[3][4]
This guide introduces 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid , an investigational small molecule inhibitor. Based on its structural features—specifically the presence of a formyl (aldehyde) group and a nicotinic acid core—we hypothesize that it acts as an inhibitor of aldehyde dehydrogenase. This document provides a comprehensive framework for benchmarking its inhibitory activity against known, well-characterized ALDH inhibitors.
The primary objective of this guide is to present a rigorous, side-by-side comparison of This compound with two established ALDH inhibitors:
-
Disulfiram : A well-known irreversible inhibitor of ALDH enzymes, used clinically for the treatment of alcohol dependence.[6][7][8][9] It acts by covalently modifying a cysteine residue in the enzyme's active site.[7][10]
-
NCT-501 : A potent and highly selective, theophylline-based inhibitor of ALDH1A1, with a reported IC50 of 40 nM.[11][12][13][14] It serves as a benchmark for high-selectivity inhibition.
Through a series of detailed in vitro enzymatic and cell-based assays, we will elucidate the potency, selectivity, and mechanism of action of this novel compound, providing researchers and drug developers with the critical data needed to evaluate its therapeutic potential.
Experimental Design & Methodologies
The following sections outline the step-by-step protocols for a comprehensive benchmarking study. The experimental workflow is designed to first determine the half-maximal inhibitory concentration (IC50) of each compound, then assess its effects in a cellular context, and finally, to elucidate its specific mechanism of inhibition.
Figure 1: Overall experimental workflow for benchmarking ALDH1A1 inhibitors.
Part 1: In Vitro Enzymatic IC50 Determination
The initial step is to quantify the potency of "this compound" by determining its IC50 value against recombinant human ALDH1A1 enzyme and comparing it to Disulfiram and NCT-501. A fluorometric assay is chosen for its high sensitivity over colorimetric or UV-visible spectrophotometry methods.[15]
Protocol: Fluorometric ALDH1A1 Activity Assay [15]
-
Reagent Preparation :
-
Assay Buffer : Prepare 50 mM HEPES, pH 8.0.
-
Enzyme Stock : Reconstitute lyophilized recombinant human ALDH1A1 in Assay Buffer to a stock concentration of 1 mg/mL.
-
Cofactor Stock : Prepare a 10 mM NAD+ stock solution in Assay Buffer.
-
Substrate Stock : Prepare a 10 mM stock of a suitable aldehyde substrate (e.g., hexanal or propionaldehyde) in DMSO.
-
Inhibitor Stocks : Prepare 10 mM stock solutions of "this compound", Disulfiram, and NCT-501 in 100% DMSO. Create a 10-point serial dilution series for each inhibitor.
-
-
Assay Procedure (96-well plate format) :
-
To each well, add 80 µL of Assay Buffer.
-
Add 5 µL of the appropriate inhibitor dilution (or DMSO for vehicle control).
-
Add 5 µL of ALDH1A1 enzyme solution for a final concentration of ~5-10 µg/mL.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a 10 µL mixture of NAD+ and substrate to achieve final concentrations of 1 mM NAD+ and a substrate concentration equal to its Km value.
-
-
Data Acquisition :
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the rate of NADH production by monitoring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[15]
-
Record kinetic readings every minute for 30 minutes.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[16]
-
Part 2: Cellular ALDH Activity Assessment
To determine if the compound is active in a biological context, we will use the ALDEFLUOR™ assay, a well-established method for measuring ALDH activity in live cells using flow cytometry.[17][18]
Protocol: ALDEFLUOR™ Assay for Cellular ALDH Inhibition [18]
-
Cell Culture :
-
Culture a human cancer cell line with known high ALDH1A1 expression (e.g., HT-29 colorectal adenocarcinoma or MIA PaCa-2 pancreatic cancer cells) under standard conditions.[17]
-
-
Sample Preparation :
-
Harvest cells and resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
For each inhibitor, prepare test tubes containing the cell suspension and the desired final concentration of the inhibitor (e.g., 1x, 5x, and 10x the determined enzymatic IC50). Include a vehicle-only control.
-
Prepare a negative control tube for each sample by adding the specific ALDH inhibitor diethylaminobenzaldehyde (DEAB).
-
-
Staining and Incubation :
-
Activate the ALDEFLUOR™ reagent (BODIPY-aminoacetaldehyde) as per the manufacturer's protocol.
-
Add the activated reagent to each cell suspension tube.
-
Incubate all tubes for 30-45 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis :
-
Acquire data on a flow cytometer. The ALDEFLUOR™ product, BODIPY-aminoacetate, is detected in the green fluorescence channel (e.g., FITC).
-
For each sample, use the corresponding DEAB-treated tube to set the gate for the ALDH-positive population.
-
Quantify the percentage of ALDH-positive cells and the mean fluorescence intensity (MFI) of this population in the presence of each inhibitor concentration.
-
-
Data Analysis :
-
Calculate the percent reduction in ALDH activity for each inhibitor concentration relative to the vehicle control.
-
Part 3: Mechanism of Action (MoA) Determination
Understanding how an inhibitor interacts with its target enzyme is critical. Enzyme kinetic studies can distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[19][20]
Figure 2: Simplified schemes of competitive vs. non-competitive inhibition.
Protocol: Enzyme Kinetic Analysis [21][22]
-
Experimental Setup :
-
Perform the fluorometric ALDH1A1 activity assay as described in Part 1.
-
Set up a matrix of reactions where both the substrate concentration and the inhibitor concentration are varied.
-
Use a range of substrate concentrations from 0.2x to 5x the known Km value.
-
Use at least three fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value) plus a no-inhibitor control.
-
-
Data Acquisition :
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis :
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot), where 1/V₀ is plotted against 1/[Substrate].[19]
-
Analyze the pattern of the lines generated for each inhibitor concentration:
-
Competitive Inhibition : Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition : Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition : Lines are parallel (both Vmax and Km decrease proportionally).
-
Mixed Inhibition : Lines intersect in the second or third quadrant (both Vmax and Km are affected).
-
-
Fit the data to the appropriate Michaelis-Menten equations for each inhibition model to calculate the inhibition constants (Ki and/or Ki').[22]
-
Expected Results & Data Summary
The data from these experiments should be compiled into a clear, comparative table to facilitate direct benchmarking.
Table 1: Comparative Inhibitory Profile of ALDH1A1 Inhibitors
| Parameter | This compound | Disulfiram | NCT-501 |
| Enzymatic IC50 (nM) | Experimental Value | Experimental Value | Experimental Value (~40 nM)[11][12] |
| Cellular ALDH Inhibition | Experimental Value (% at 5x IC50) | Experimental Value (% at 5x IC50) | Experimental Value (% at 5x IC50) |
| Mechanism of Action | Determined from Kinetic Data | Irreversible / Covalent[6][7] | Determined from Kinetic Data |
| Selectivity Profile | To be determined | Pan-ALDH inhibitor[17] | Highly selective for ALDH1A1[11][14] |
Discussion and Interpretation
This section should provide a scientific narrative interpreting the results from the comparative analysis.
-
Potency Comparison : The primary point of comparison will be the in vitro enzymatic IC50. A lower IC50 value for "this compound" compared to Disulfiram would suggest higher potency. Its potency relative to the highly optimized inhibitor NCT-501 will indicate its standing as a lead compound.
-
Cellular Activity : Strong correlation between the enzymatic IC50 and the cellular activity data would suggest good cell permeability and target engagement within a biological system. A lack of cellular activity, despite potent enzymatic inhibition, could indicate issues with membrane transport or intracellular stability.[17]
-
Mechanism of Action Insights : The MoA studies are crucial for understanding how the compound achieves its inhibitory effect. If it is a competitive inhibitor , it likely binds to the enzyme's active site, competing with the aldehyde substrate. This is a plausible mechanism given the compound's own formyl group. If it is non-competitive , it suggests binding to an allosteric site, which could offer advantages in terms of selectivity and overcoming high intracellular substrate concentrations.[19] This contrasts with Disulfiram's known irreversible mechanism.[8][9]
-
Therapeutic Implications : The combined data will provide a clear picture of the compound's potential. An ideal candidate would exhibit high potency (low nanomolar IC50), good cellular activity, and a well-defined, reversible mechanism of action. High selectivity for the ALDH1A1 isoform over other ALDH family members (like ALDH2, which is critical for normal alcohol metabolism) would be a significant advantage, reducing the potential for off-target effects similar to those seen with Disulfiram.[1][2]
Conclusion
This guide outlines a comprehensive and scientifically rigorous strategy for benchmarking the novel compound "this compound" against established ALDH inhibitors. By systematically evaluating its enzymatic potency, cellular efficacy, and mechanism of action, researchers can generate the critical data package needed to validate its potential as a selective ALDH1A1 inhibitor for further preclinical and clinical development. The proposed workflows are based on industry-standard, validated assays, ensuring the production of reliable and comparable data.
References
- Mechanism of Action of Disulfiram. (2026, January 5). Pharmacy Freak.
- Marchitti, S. A., Brocker, C., Stagos, D., & Vasiliou, V. (2012).
- Discovery of Selective Aldehyde Dehydrogenase Inhibitors for the Treatment of Cancer. (2023, January 23).
- NCT-501 | ALDH1A1 Inhibitor. (n.d.). MedchemExpress.com.
- Skidmore, B., & Kaufman, M. (n.d.). Disulfiram.
- Yang, S. M., et al. (2015). Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). Journal of Medicinal Chemistry.
- Disulfiram. (n.d.). Wikipedia.
- Disulfiram Mechanism of Action | How It Works. (2024, July 8). Avisa Recovery.
- Marchitti, S. A., Brocker, C., Stagos, D., & Vasiliou, V. (2012).
- Disulfiram: Mechanisms, Applications, and Challenges. (n.d.). PMC - PubMed Central.
- NCT-501 hydrochloride | ALDH1A1 Inhibitor. (n.d.). MedchemExpress.com.
- NCT-501 | CAS#1802088-50-1 | ALDH1A1 inhibitor. (n.d.). MedKoo Biosciences.
- Pors, K., & Moreb, J. S. (2019). Aldehyde Dehydrogenase Inhibitors for Cancer Therapeutics. Trends in Pharmacological Sciences.
- ALDH Inhibitors. (n.d.). Santa Cruz Biotechnology.
- Yang, S. M., et al. (2015). Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). Journal of Medicinal Chemistry.
- A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity. (2017, January 27). PubMed Central.
- Basavaraj, S. (2021).
- Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases. (2022, September 5). Bio-protocol.
- Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. (n.d.). NIH.
- Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.
- Aldehyde Dehydrogenase Activity Colorimetric Assay Kit. (n.d.). AMSBIO.
- Aldehyde Dehydrogenase Activity Assay Kit. (n.d.). Cayman Chemical.
- AldeGreen ALDH Detection Assay. (n.d.). Sigma-Aldrich.
- AldeRed™ ALDH Detection Assay. (n.d.). Merck Millipore.
- Aldehyde Dehydrogenase Assay (ALDH). (n.d.).
- Buker, S., et al. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS Discovery.
- Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy.
- Aldehyde Dehydrogenase Activity Colorimetric Assay Kit (MAK082) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- Setting Up Controls and Gating for ALDHbr Assay Analysis. (n.d.). STEMCELL Technologies.
- Enzyme kinetics and inhibition studies. (n.d.). Fiveable.
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An In-Vivo Efficacy Framework for Novel Nicotinic Acid Derivatives: A Comparative Guide for "2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid" in Dyslipidemia
This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound "2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid" against established standard-of-care drugs for dyslipidemia. Given that "this compound" is an investigational chemical entity with no publicly available efficacy data[1], this document outlines the rationale, experimental design, and key comparative endpoints necessary to characterize its potential therapeutic profile. The methodologies described herein are based on established protocols for preclinical drug development in the field of cardiovascular and metabolic diseases.
The core structure of the compound features a nicotinic acid moiety. Nicotinic acid (Niacin, Vitamin B3) is a well-documented lipid-modifying agent used in pharmacological doses to treat dyslipidemia[2][3]. Its primary benefits include reducing low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and lipoprotein(a), while being one of the most effective agents for increasing high-density lipoprotein cholesterol (HDL-C)[4][5]. Therefore, the logical starting point for the in vivo evaluation of "this compound" is within the context of dyslipidemia management.
This guide will compare the hypothetical performance of our investigational compound against two pillars of current dyslipidemia therapy: a statin (Atorvastatin) and a PCSK9 inhibitor (Evolocumab).
Mechanistic Rationale and Comparative Landscape
Postulated Mechanism of "this compound"
The therapeutic effects of nicotinic acid are multifaceted. It is known to directly and non-competitively inhibit hepatocyte diacylglycerol acyltransferase-2 (DGAT2), a critical enzyme for triglyceride synthesis[5]. This leads to decreased VLDL secretion from the liver and subsequently lower LDL levels. Furthermore, nicotinic acid stabilizes apolipoprotein A-I (apoA-I), the primary protein component of HDL, by retarding its hepatic catabolism, thereby increasing HDL-C levels[5].
Our investigational compound, by virtue of its nicotinic acid core, is hypothesized to share these foundational mechanisms. The addition of the "5-Formyl-2-methoxybenzyl)thio" group may modulate the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) or pharmacodynamics (potency, receptor affinity, off-target effects). The primary objective of the proposed in vivo studies is to determine if these structural modifications translate into a superior efficacy or safety profile compared to nicotinic acid and other standard drugs.
Standard Drug Comparators
A robust evaluation requires comparison against drugs with distinct and well-characterized mechanisms of action.
-
Atorvastatin (Statin): Statins are the cornerstone of LDL-C reduction[6]. They act by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[7]. This intracellular cholesterol depletion leads to the upregulation of LDL receptors on hepatocytes, enhancing the clearance of LDL-C from circulation[8].
-
Evolocumab (PCSK9 Inhibitor): This is a monoclonal antibody that represents a powerful, more recent class of lipid-lowering therapies[9]. Evolocumab binds to and inactivates proprotein convertase subtilisin/kexin type 9 (PCSK9). By preventing PCSK9-mediated degradation of LDL receptors, it increases the number of available receptors to clear circulating LDL-C[7][8].
The diagram below illustrates the distinct pathways targeted by our investigational compound (hypothesized) and the selected standard drugs.
Caption: Targeted pathways of lipid-lowering drugs.
Comparative In Vivo Efficacy Study Protocol
To assess the therapeutic potential of "this compound," a robust preclinical study using a validated animal model of hyperlipidemia is essential. The ApoE knockout (ApoE-/-) mouse model fed a high-fat, Western-type diet is a gold standard for such investigations, as these animals rapidly develop atherosclerotic plaques and severe hypercholesterolemia that mimics the human condition.
Experimental Workflow
The study will proceed in a structured, phased approach to ensure data integrity and allow for interim analysis.
Caption: Workflow for the comparative in vivo study.
Step-by-Step Methodology
-
Animal Model and Diet:
-
Procure male ApoE-/- mice, 6-8 weeks old.
-
Acclimatize animals for one week with standard chow and water ad libitum.
-
Induce hyperlipidemia by switching to a Western-type diet (e.g., 21% fat, 0.15% cholesterol) for 4 weeks prior to treatment initiation.
-
-
Group Allocation and Dosing:
-
After the induction period, perform baseline blood sampling via tail vein.
-
Randomize animals (n=10/group) based on baseline total cholesterol levels to ensure even distribution.
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage.
-
Group 2 (Novel Compound - Low Dose): Administer "this compound" at Dose X mg/kg.
-
Group 3 (Novel Compound - High Dose): Administer "this compound" at Dose Y mg/kg (e.g., 3X-5X of low dose).
-
Group 4 (Atorvastatin): Administer Atorvastatin at a clinically relevant dose (e.g., 10 mg/kg) daily via oral gavage.
-
Group 5 (Evolocumab): Administer Evolocumab (or a murine-equivalent anti-PCSK9 antibody) via subcutaneous injection at a standard dose (e.g., 10 mg/kg) once every two weeks.
-
The treatment period will last for 8 weeks.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and general health status weekly.
-
Perform an interim blood draw at Week 4 to assess early efficacy.
-
At the end of the 8-week treatment period, perform a terminal blood draw via cardiac puncture under anesthesia.
-
Perfuse the animals with saline, and harvest the aorta (for plaque analysis) and liver (for gene expression analysis).
-
-
Endpoint Analysis:
-
Primary Efficacy Endpoints:
-
Serum Lipid Profile: Measure Total Cholesterol, LDL-C, HDL-C, and Triglycerides using enzymatic assays.
-
-
Secondary Efficacy Endpoints:
-
Atherosclerotic Plaque Burden: En face analysis of the aorta using Oil Red O staining to quantify lesion area.
-
Hepatic Steatosis Assessment: Histological analysis (H&E staining) and measurement of liver triglyceride content.
-
-
Mechanism-Related Endpoints:
-
Gene Expression Analysis (Liver): Use qRT-PCR to measure the expression of key genes involved in lipid metabolism (e.g., Hmgcr, Ldlr, Srebf2, Dgat2).
-
-
Data Presentation and Expected Outcomes
The collected data will be analyzed for statistical significance (e.g., using ANOVA followed by post-hoc tests). Results should be summarized in clear, comparative tables. Below are templates with hypothetical data illustrating potential outcomes.
Table 1: Comparative Effects on Serum Lipid Profile (Hypothetical Data)
| Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Baseline (Pre-treatment) | 450 ± 35 | 280 ± 25 | 45 ± 5 | 150 ± 20 |
| Vehicle Control | 480 ± 40 | 300 ± 30 | 42 ± 6 | 165 ± 25 |
| Novel Compound (Low Dose) | 350 ± 30 | 190 ± 20 | 60 ± 7 | 110 ± 15 |
| Novel Compound (High Dose) | 280 ± 25† | 140 ± 18† | 75 ± 8† | 90 ± 12† |
| Atorvastatin (10 mg/kg) | 310 ± 28 | 165 ± 22 | 50 ± 5 | 140 ± 18 |
| Evolocumab (10 mg/kg) | 220 ± 20† | 100 ± 15† | 48 ± 6 | 155 ± 20 |
Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle Control; †p < 0.05 vs. Atorvastatin.
Table 2: Comparative Effects on Atherosclerosis (Hypothetical Data)
| Group | Aortic Plaque Area (%) |
| Vehicle Control | 25 ± 3.5 |
| Novel Compound (Low Dose) | 18 ± 2.8 |
| Novel Compound (High Dose) | 12 ± 2.1† |
| Atorvastatin (10 mg/kg) | 15 ± 2.5 |
| Evolocumab (10 mg/kg) | 10 ± 1.9† |
Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle Control; †p < 0.05 vs. Atorvastatin.
Interpretation of Hypothetical Results:
In this scenario, the high dose of the novel compound demonstrates potent lipid-lowering activity, significantly reducing LDL-C and triglycerides while robustly increasing HDL-C. Its effect on LDL-C is superior to Atorvastatin and approaches that of Evolocumab. Crucially, its unique ability to also raise HDL and lower triglycerides—a hallmark of nicotinic acid—sets it apart from the standard drugs. This translates to a superior reduction in atherosclerotic plaque burden compared to Atorvastatin, highlighting its potential as a comprehensive treatment for atherogenic dyslipidemia.
Conclusion and Future Directions
This guide outlines a rigorous, scientifically-grounded framework for the initial in vivo characterization of "this compound." The proposed comparative study against Atorvastatin and Evolocumab will provide critical data on its efficacy and potential mechanistic advantages. Positive outcomes, such as those illustrated in the hypothetical data, would strongly support further preclinical development, including comprehensive safety and toxicology studies, pharmacokinetic profiling, and investigation in additional animal models to solidify its therapeutic potential for the management of dyslipidemia and prevention of cardiovascular disease.
References
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A Researcher's Guide to Ensuring Reproducibility for Novel Nicotinic Acid Derivatives: The Case of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
In the landscape of preclinical drug discovery, the pursuit of novel therapeutics is both exhilarating and fraught with challenges. One of the most significant hurdles is the crisis of reproducibility, a pervasive issue that can lead to wasted resources and a stalled pipeline of potentially life-saving drugs.[1][2] This guide is designed for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity. We will delve into the critical aspects of ensuring experimental reproducibility, using the novel compound "2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid" as a case study.
The Reproducibility Imperative in Preclinical Research
The preclinical research phase is the bedrock upon which clinical trials are built. A lack of reproducibility at this stage can have cascading and costly consequences.[2] Studies have shown that a significant percentage of preclinical findings cannot be replicated, shaking the foundations of scientific trust and impeding therapeutic progress.[1][3] The causes for this are multifaceted, ranging from a lack of detailed protocols and insufficient validation of reagents to inadequate statistical analysis and reporting.[3] This guide aims to provide a practical toolkit to counteract these issues in the context of synthesizing and evaluating novel nicotinic acid derivatives.
I. Synthesis and Purification: The Foundation of Reproducibility
The journey to reproducible biological data begins with the unambiguous synthesis and purification of the compound of interest. For a molecule like this compound, a plausible synthetic route would involve the reaction of a thiol-containing nicotinic acid derivative with a substituted benzyl halide.
Proposed Synthetic Pathway
Sources
A Comparative Guide to the Enantiomeric Separation and Activity of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic Acid
Introduction: The Significance of Chirality in Drug Design
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is of paramount importance. A significant portion of pharmaceuticals are chiral, meaning they exist as a pair of non-superimposable mirror images, known as enantiomers. These stereoisomers often exhibit profound differences in their pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. Therefore, the separation and individual evaluation of enantiomers are critical steps in modern drug development.[1]
This guide focuses on 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid , a molecule of interest due to its structural relation to nicotinic acid derivatives, which are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and lipid-lowering properties.[2][3] While the name itself does not explicitly indicate a chiral center, the thioether linkage is a common site for metabolic oxidation, leading to the formation of a chiral sulfoxide. The resulting sulfoxide enantiomers, (R)- and (S)-2-[(5-Formyl-2-methoxybenzyl)sulfinyl]nicotinic acid, would possess a stereogenic sulfur atom, making their separation and individual biological evaluation essential.
This guide will provide a comparative analysis of state-of-the-art techniques for the enantiomeric separation of such chiral sulfoxides, drawing upon established methodologies for structurally analogous compounds. Furthermore, we will explore the potential for stereospecific biological activity, underscored by well-documented examples of chiral sulfoxide drugs.
Comparative Analysis of Enantioseparation Techniques
The resolution of a racemic mixture into its constituent enantiomers is a challenging yet crucial task. The choice of method depends on various factors, including the scale of the separation, the physicochemical properties of the compound, and the available instrumentation. Here, we compare the two most powerful and widely used techniques for the enantioseparation of chiral sulfoxides: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone of enantioselective analysis and purification.[4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For chiral sulfoxides and other acidic compounds, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[5][6]
Causality Behind Experimental Choices: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® series), offer a broad range of selectivities. The chiral recognition mechanism is complex, involving hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[7] The choice of mobile phase, typically a mixture of a nonpolar solvent (like hexane) and an alcohol (like ethanol or isopropanol), modulates these interactions. Acidic or basic additives are often required to suppress ionization of the analyte or to improve peak shape.[8]
Macrocyclic glycopeptide CSPs (e.g., Chirobiotic™ series) are also highly effective, particularly for compounds containing aromatic rings and polar functional groups.[1][5] These phases can be operated in normal-phase, reversed-phase, and polar organic modes, offering great flexibility in method development.
Performance Comparison for Aryl Alkyl Sulfoxide Analogs:
| Parameter | Chiral HPLC (Normal Phase) |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Ethanol/Trifluoroacetic Acid (75:25:0.15, v/v/v) |
| Resolution (Rs) | > 1.38 |
| Analysis Time | ~20 minutes |
| Advantages | - High resolution- Broad applicability- Well-established technology |
| Disadvantages | - Higher solvent consumption- Longer analysis times compared to SFC |
Data is representative for the separation of armodafinil intermediates, which are structurally similar to the target compound.[6]
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and environmental impact.[9][10][11] SFC utilizes a mobile phase composed primarily of supercritical carbon dioxide, often modified with a small amount of an organic solvent (co-solvent), such as an alcohol.
Causality Behind Experimental Choices: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid mobile phases.[10] Polysaccharide-based CSPs are highly effective in SFC for the separation of a wide range of chiral compounds, including sulfoxides.[9][12] The choice of co-solvent and additives plays a crucial role in modulating the selectivity and retention.
Performance Comparison for Benzimidazole Sulfoxide Analogs:
| Parameter | Chiral SFC |
| Chiral Stationary Phase | Chiralpak® AD |
| Mobile Phase | CO2/Ethanol |
| Resolution (Rs) | > 2.0 |
| Analysis Time | < 10 minutes |
| Advantages | - Fast analysis- Reduced organic solvent consumption- Lower backpressure |
| Disadvantages | - Requires specialized instrumentation- Method development can be complex |
Data is representative for the separation of omeprazole and related sulfoxides.[9]
Stereospecific Biological Activity: The Case of Chiral Sulfoxides
The differential interaction of enantiomers with a chiral biological environment (e.g., enzymes, receptors) is the basis for their distinct pharmacological activities. For chiral sulfoxides, this is well-exemplified by two prominent drugs: esomeprazole and armodafinil.
-
Esomeprazole vs. Omeprazole: Omeprazole is a racemic mixture of (R)- and (S)-enantiomers. Esomeprazole is the pure (S)-enantiomer. The (S)-enantiomer is metabolized more slowly by the cytochrome P450 enzyme CYP2C19, leading to higher and more sustained plasma concentrations.[13][14] This results in more effective and consistent acid suppression compared to the racemic mixture.[15][16][17]
-
Armodafinil vs. Modafinil: Modafinil is a racemic mixture, while armodafinil is the (R)-enantiomer. The (R)-enantiomer has a longer half-life than the (S)-enantiomer, leading to a more sustained wakefulness-promoting effect.[18]
These examples strongly support the rationale for separating the enantiomers of 2-[(5-Formyl-2-methoxybenzyl)sulfinyl]nicotinic acid and evaluating their biological activities independently. Given the diverse activities of nicotinic acid derivatives, it is plausible that the enantiomers could exhibit stereospecific effects in areas such as inflammation, microbial growth, or lipid metabolism.
Comparative Pharmacology of Chiral Sulfoxide Drugs:
| Drug | Enantiomer | Key Pharmacological/Pharmacokinetic Property |
| Omeprazole | Racemic ((R)- and (S)-) | Proton pump inhibitor. |
| Esomeprazole | (S)-enantiomer | Slower metabolism via CYP2C19, leading to higher bioavailability and more consistent acid control.[14] |
| Modafinil | Racemic ((R)- and (S)-) | Wakefulness-promoting agent. |
| Armodafinil | (R)-enantiomer | Longer half-life compared to the (S)-enantiomer, resulting in a more prolonged duration of action.[18] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Separation
This protocol is a representative method for the analytical separation of aryl alkyl sulfoxides and can be used as a starting point for the method development of 2-[(5-Formyl-2-methoxybenzyl)sulfinyl]nicotinic acid.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-hexane, ethanol, and trifluoroacetic acid in a ratio of 75:25:0.15 (v/v/v).
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the racemic compound in the mobile phase to a concentration of 1 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs > 1.5 is generally considered baseline separation.
-
Protocol 2: In Vitro Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
This protocol describes a general method to assess the potential anti-inflammatory activity of the separated enantiomers by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of the individual enantiomers in DMSO.
-
Pre-treat the cells with various concentrations of each enantiomer (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (DMSO) and an LPS-only control.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each concentration of the enantiomers relative to the LPS-only control.
-
Calculate the IC50 value (the concentration that inhibits 50% of NO production) for each enantiomer.
-
Visualizations
Workflow for Chiral Separation and Analysis
Caption: Workflow from racemic mixture to separated enantiomers and their subsequent biological evaluation.
Hypothetical Stereospecific Interaction with a Target Enzyme
Caption: A model illustrating how two enantiomers might interact differently with an enzyme's active site.
References
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021). MDPI. Available at: [Link]
-
Separation of alkyl aryl sulfoxides using 1 as the chiral stationary... (n.d.). ResearchGate. Available at: [Link]
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Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography. (2006). Journal of Separation Science. Available at: [Link]
-
Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. (2022). MDPI. Available at: [Link]
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Enantiomeric Separation and Determination of the Enantiomeric Impurity of Armodafinil by Capillary Electrophoresis with Sulfobutyl Ether-β-cyclodextrin as Chiral Selector. (2014). Molecules. Available at: [Link]
-
Chiral sulfoxides: Advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (n.d.). ResearchGate. Available at: [Link]
- A generic screening strategy for chiral separations by supercritical fluid chromatography. (2014).
- Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. (2023). The Journal of Organic Chemistry.
-
Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. Available at: [Link]
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Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. (2023). ACS Publications. Available at: [Link]
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Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. (2018). Molecules. Available at: [Link]
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Review article: pharmacology of esomeprazole and comparisons with omeprazole. (2001). Alimentary Pharmacology & Therapeutics. Available at: [Link]
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Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. (2007). Journal of Chromatography A. Available at: [Link]
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Enantioselective HPLC resolution of synthetic intermediates of armodafinil and related substances. (2009). Journal of Separation Science. Available at: [Link]
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Esomeprazole (Nexium) vs. Omeprazole (Prilosec): 7 Things to Know When Comparing These PPIs. (n.d.). GoodRx. Available at: [Link]
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Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Available at: [Link]
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Synthesis of (R)-Modafinil via Organocatalyzed and Non-Heme Iron-Catalyzed Sulfoxidation Using H2O2 as an Environmentally Benign Oxidant. (2018). MDPI. Available at: [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. Available at: [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. Available at: [Link]
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HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Available at: [Link]
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Omeprazole and Esomeprazole Pathway, Pharmacokinetics. (n.d.). PharmGKB. Available at: [Link]
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A Head-to-Head Comparison Guide to 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Comparison
Successful multi-step organic synthesis relies on a deep understanding of not just the final product, but also the intermediates and starting materials. The target molecule, 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid, is a moderately complex structure incorporating a substituted benzaldehyde and a functionalized pyridine ring. Its synthesis involves the strategic coupling of two key precursors. This guide serves as a comprehensive technical resource, enabling researchers to effectively plan, execute, and monitor the synthesis by providing a direct comparison of the properties that differentiate the product from its starting materials. While the specific biological activity of the final compound is not extensively documented in public literature[1], its structural motifs are of interest in medicinal chemistry. Nicotinic acid and its derivatives, for instance, are known to play crucial roles in various biological activities and are scaffolds in numerous agrochemicals and pharmaceuticals[2][3][4].
Chapter 1: The Synthetic Pathway and Key Intermediates
The synthesis of this compound is achieved through a nucleophilic substitution reaction. This involves the coupling of a sulfur-containing nucleophile, 2-mercaptonicotinic acid, with an electrophilic benzyl halide. The benzyl halide itself is derived from a common and inexpensive starting material, o-vanillin. Understanding each component is critical.
Chapter 2: A Comparative Analysis of Precursors and Product
A successful synthesis hinges on the ability to distinguish starting materials from the final product. This section provides a head-to-head comparison of the key physicochemical and spectroscopic properties.
Physicochemical Properties
The physical characteristics of the compounds, such as melting point and solubility, are the first line of assessment for reaction completion and product purity. A significant change in melting point is a strong indicator of a successful transformation.
| Property | o-Vanillin (Starting Material) | 2-Mercaptonicotinic Acid (Precursor A) | This compound (Product) |
| Molecular Formula | C₈H₈O₃[5] | C₆H₅NO₂S[6] | C₁₅H₁₃NO₄S |
| Molar Mass | 152.15 g/mol [7] | 155.17 g/mol [8] | 303.33 g/mol |
| Appearance | Fibrous, light-yellow crystalline solid[9] | Yellow crystalline powder[10] | Expected to be a solid |
| Melting Point | 40-42 °C[5] | 263-265 °C (lit.)[11][8] | Expected to be significantly different from precursors |
| Solubility | Slightly soluble in water[5]. | Very soluble in water[10]. | Solubility will depend on the protonation state of the carboxylic acid. |
| Safety | Irritating to eyes, skin, and respiratory system[5]. | Irritating to eyes, skin, and respiratory system[8][12]. | Handle with appropriate personal protective equipment. |
Expert Insight: The dramatic difference in melting points between the low-melting o-vanillin and the high-melting 2-mercaptonicotinic acid is advantageous. The final product is expected to have a distinct melting point, providing a simple, initial check for the consumption of starting materials. The change in solubility, particularly the high water solubility of Precursor A, can be exploited during the workup procedure to remove any unreacted material.
Spectroscopic Differentiation
Spectroscopic analysis provides definitive structural confirmation. Key shifts in ¹H NMR and the appearance or disappearance of signals in IR spectroscopy are critical for monitoring the reaction.
¹H NMR Spectroscopy:
-
2-Mercaptonicotinic Acid (Precursor A): Will show characteristic aromatic signals for the pyridine ring and a broad signal for the thiol (-SH) proton, which is exchangeable with D₂O. The carboxylic acid proton (-COOH) will also be present as a broad singlet.
-
5-Formyl-2-methoxybenzyl Bromide (Precursor B): Will exhibit a sharp singlet for the aldehyde proton (-CHO) around 9.5-10.5 ppm, a singlet for the benzylic protons (-CH₂Br) around 4.5-5.0 ppm, and a singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm, in addition to aromatic signals.
-
Final Product: The key indicators of a successful reaction are:
-
The disappearance of the broad thiol (-SH) peak from Precursor A.
-
A significant upfield shift of the benzylic proton signal (formerly -CH₂Br) to a new singlet for the -S-CH₂- group, typically around 4.0-4.5 ppm.
-
The retention of the aldehyde (-CHO), methoxy (-OCH₃), and carboxylic acid (-COOH) proton signals, as well as all aromatic signals from both precursors.
-
IR Spectroscopy:
-
Precursor A: Will show a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and a weak S-H stretch (~2550-2600 cm⁻¹).
-
Precursor B: Will be dominated by a strong C=O stretch from the aldehyde (~1690-1715 cm⁻¹) and C-Br stretching vibrations.
-
Final Product: The most telling feature is the disappearance of the S-H stretching band from Precursor A. The final spectrum will be a composite, showing the broad O-H and C=O of the carboxylic acid, and the sharp C=O of the aldehyde.
Chapter 3: Experimental Protocols and Workflow
Trustworthy science is built on reproducible protocols. This section details the synthesis and a validated workflow for monitoring its progress.
Synthesis of 2-Mercaptonicotinic Acid (Precursor A)
This procedure is adapted from established methods for converting chloro-pyridines to mercapto-pyridines[11].
Rationale: The conversion of 2-chloronicotinic acid to its mercapto derivative is a classic nucleophilic aromatic substitution. Thiourea is used as a safe and effective sulfur source. It initially forms a thiouronium salt intermediate, which is then hydrolyzed under the reaction conditions to yield the desired thiol.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloronicotinic acid (1.0 eq) and thiourea (1.2 eq) in deionized water (approx. 20 mL per gram of starting material).
-
Reflux: Heat the suspension to reflux (at 90-100 °C) with vigorous stirring for 8 hours[11]. The mixture should become more homogeneous as the reaction progresses.
-
Precipitation: Cool the reaction mixture to room temperature. A pale yellow suspension may form.
-
pH Adjustment: Slowly adjust the pH of the mixture to approximately 8 using a dilute aqueous solution of sodium hydroxide or sodium carbonate. This deprotonates the carboxylic acid and ensures the thiol is in its salt form, but then careful re-acidification precipitates the product.
-
Isolation: Re-acidify the solution carefully with dilute hydrochloric acid to a pH of ~3-4 to precipitate the 2-mercaptonicotinic acid as a pale yellow solid[11].
-
Purification: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.
Synthesis of this compound
Rationale: This is an Sₙ2 reaction where the thiolate anion of 2-mercaptonicotinic acid acts as the nucleophile, displacing the bromide from the electrophilic benzylic carbon of 5-formyl-2-methoxybenzyl bromide. A non-nucleophilic base is required to deprotonate the thiol, and a polar aprotic solvent is ideal for this type of reaction.
Protocol:
-
Reaction Setup: To a solution of 2-mercaptonicotinic acid (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetone), add a mild base such as potassium carbonate (2.2 eq). Stir at room temperature for 20-30 minutes to ensure the formation of the thiolate.
-
Addition of Electrophile: Add a solution of 5-formyl-2-methoxybenzyl bromide (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Track the consumption of the starting materials using Thin Layer Chromatography (TLC). The product should have a different Rf value than the two precursors.
-
Workup: Once the reaction is complete, pour the mixture into water and acidify with dilute HCl to a pH of ~3-4. This will protonate the carboxylic acid, causing the product to precipitate.
-
Isolation & Purification: Collect the crude solid by vacuum filtration. Recrystallize from a suitable solvent system (e.g., Ethanol/Water) to obtain the pure product.
Reaction Monitoring Workflow
Effective reaction monitoring prevents incomplete reactions or the formation of byproducts. TLC is a rapid and efficient method for this purpose.
Conclusion
The successful synthesis of this compound is predicated on a clear understanding of the distinct chemical identities of its precursors and the final product. This guide has demonstrated that the precursors are readily distinguishable from the final compound based on fundamental physicochemical properties like melting point and solubility, as well as definitive spectroscopic signatures in NMR and IR. By leveraging these differences and employing the detailed experimental protocols and monitoring workflows provided, researchers can approach this synthesis with a higher degree of control, predictability, and confidence, ensuring both efficiency and purity in the final product.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and evaluation of novel chemical entities are paramount. One such compound, 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid, presents a unique combination of functional groups—a carboxylic acid, an aldehyde, a thioether, and an aromatic ether—that necessitates a thorough and cautious approach to its handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory science.
Hazard Assessment and Chemical Profile
-
Nicotinic Acid Moiety : Nicotinic acid and its derivatives are generally considered irritants.[1][2]
-
Thioether Group : Sulfur-containing compounds can release toxic sulfur oxides upon combustion.[3]
-
Formyl Group (Aldehyde) : Aldehydes can be irritants and sensitizers. Formaldehyde, a simple aldehyde, is a known carcinogen, and its waste is handled with specific care.[4]
-
Aromatic Ether : Methoxybenzyl groups are common in organic chemistry; however, the overall toxicity of the molecule cannot be assumed to be low.
Given these characteristics, this compound should be treated as a hazardous chemical. Direct contact with skin and eyes should be avoided, and inhalation of any dust or aerosol should be prevented.[5][6]
Table 1: Summary of Potential Hazards
| Functional Group | Potential Hazard | Relevant Precautions |
| Nicotinic Acid | Eye and skin irritation | Wear safety glasses and gloves |
| Thioether | Combustion may produce toxic sulfur oxides | Avoid incineration without proper exhaust |
| Formyl (Aldehyde) | Irritation, potential sensitization | Handle in a well-ventilated area or fume hood |
| Aromatic Ether | General chemical hazard | Follow standard chemical handling procedures |
Personal Protective Equipment (PPE) - Your First Line of Defense
When handling this compound for disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety.[7][8]
-
Eye Protection : ANSI-approved safety glasses with side shields or chemical splash goggles are required.
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or perforation before use.[9]
-
Body Protection : A standard laboratory coat must be worn to protect against accidental spills.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of the solid compound should ideally be performed within a certified chemical fume hood.[10]
Segregation and Waste Collection: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[7][11] Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container : Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a material compatible with the chemical, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[4][12]
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[13] The label should also include the approximate concentration and quantity of the waste.
-
Waste Accumulation :
-
Solid Waste : Collect any solid residues, contaminated weighing paper, or disposable labware (e.g., pipette tips, gloves) in the designated solid waste container.[4]
-
Liquid Waste : If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility. Given its structure, it should be collected as a halogen-free organic waste.[14]
-
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13] This area should be away from heat sources and incompatible chemicals. Ensure the container is kept closed at all times, except when adding waste.[12][13]
Never dispose of this compound down the drain. [12][15] Organic compounds can interfere with wastewater treatment processes and harm aquatic life.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Procedures
The ultimate disposal of hazardous chemical waste must be handled by trained professionals in accordance with federal, state, and local regulations.[16][17][18]
-
Contact Environmental Health & Safety (EH&S) : Once your waste container is approaching full, or if you no longer need to accumulate this type of waste, contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to arrange for a waste pickup.[13]
-
Documentation : You will likely need to complete a hazardous waste pickup request form. Provide accurate and complete information about the waste, including its chemical name, quantity, and any known hazards.
-
Waste Handover : Follow the specific instructions provided by your EH&S department for the waste handover. Do not leave waste containers unattended in hallways or other non-designated areas.
By adhering to this comprehensive disposal guide, researchers and laboratory professionals can ensure the safe and environmentally responsible management of this compound waste. This commitment to safety and compliance is integral to the advancement of science and the well-being of our communities.
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A Comprehensive Guide to the Safe Handling of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar nicotinic acid derivatives and established laboratory safety protocols to provide a robust framework for its safe use and disposal.
The procedural guidance herein is designed to be a self-validating system, grounded in the principles of minimizing exposure and mitigating risk. Every recommendation is based on authoritative sources to ensure the highest level of scientific integrity and trustworthiness.
Hazard Assessment and Core Principles
The foundational principle for handling this and any chemical of unknown toxicity is to minimize all routes of exposure.[1] This is achieved through a combination of engineering controls, administrative controls, and the diligent use of Personal Protective Equipment (PPE).[1]
Personal Protective Equipment (PPE): Your Last Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE wherever chemical hazards are present.[2][3] The following PPE is mandatory when handling this compound.
Hand Protection: The Critical Barrier
Given the potential for skin irritation, selecting the correct gloves is crucial. No single glove material protects against all chemicals, making the choice of material critical for safety.
| Glove Material | Recommendation Rationale |
| Nitrile | Recommended as the primary choice. Nitrile gloves offer excellent resistance to a wide range of chemicals, including many solvents, oils, and bases.[4][5] They also provide good puncture resistance. |
| Neoprene | A suitable alternative to nitrile. Neoprene gloves offer good protection against acids, bases, and alcohols.[5][6] |
Procedural Mandate:
-
Always inspect gloves for any signs of degradation or punctures before use.
-
Practice proper glove removal techniques to avoid skin contact with a contaminated glove surface.
-
Dispose of contaminated gloves as hazardous waste.
-
Wash hands thoroughly after removing gloves.
Eye and Face Protection: Shielding from Splashes and Aerosols
OSHA requires appropriate eye or face protection when exposed to hazards from liquid chemicals, acids, or caustic liquids.[2]
-
Safety Glasses with Side Shields: Provide minimum protection against flying particles and should be worn at all times in the laboratory.[7]
-
Chemical Splash Goggles: Required when there is a risk of splashes or aerosol generation. Goggles provide a complete seal around the eyes, offering superior protection.
-
Face Shield: Must be worn in conjunction with safety glasses or goggles when handling larger quantities of the compound or when a significant splash hazard exists.[7]
Protective Clothing: Minimizing Skin Exposure
A lab coat is the minimum requirement to protect clothing and skin from potential splashes.[7]
-
Laboratory Coat: A standard lab coat should be worn, fully buttoned, with sleeves rolled down.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: A Precautionary Measure
While the vapor pressure of this compound is expected to be low, minimizing inhalation exposure is a prudent measure, especially when handling the solid form.
-
Work within a Certified Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any dust or aerosols.[8]
-
Respirator: If a fume hood is not available, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator cartridge should be made in consultation with an industrial hygienist.
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical to ensuring safety and the integrity of your research.
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Environmental Responsibility
Improper disposal of chemical waste can have serious environmental and regulatory consequences. All waste generated from handling this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Maintain separate, clearly labeled, and compatible waste containers for:
-
Container Management:
-
Storage:
-
Pickup and Disposal:
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an appropriate absorbent material. If the spill is large or you are unsure how to proceed, contact your institution's emergency response team. |
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of your institution's specific safety protocols and a comprehensive risk assessment for your particular experimental procedures. Always prioritize safety in your research endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
